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  • Product: 2-hydrazino-3-phenylquinazolin-4(3H)-one
  • CAS: 731-52-2

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of 2-Hydrazino-3-phenylquinazolin-4(3H)-one from Aniline

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of a viable synthetic pathway for 2-hydrazino-3-phenylquinazolin-4(3H)-one, a heterocyclic s...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a viable synthetic pathway for 2-hydrazino-3-phenylquinazolin-4(3H)-one, a heterocyclic scaffold of significant interest in medicinal chemistry, starting from the readily available precursor, aniline. The synthesis involves a multi-step sequence, including the formation of key intermediates such as anthranilic acid and N-phenylanthranilic acid, followed by cyclization and subsequent hydrazinolysis. This document elucidates the underlying chemical principles, provides detailed experimental protocols, and discusses the critical parameters influencing reaction outcomes. The content is structured to offer both a high-level strategic understanding and granular, actionable laboratory instructions for researchers in organic synthesis and drug discovery.

Introduction

Quinazolinone derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules. Their diverse pharmacological properties, including anti-inflammatory, anticancer, anticonvulsant, and antimicrobial activities, have established them as privileged scaffolds in drug development. The target molecule, 2-hydrazino-3-phenylquinazolin-4(3H)-one, incorporates a reactive hydrazine moiety, making it a valuable synthon for the elaboration of more complex derivatives and for the construction of novel bioactive agents.

This guide details a rational and efficient synthetic route commencing from aniline. The strategic disconnection of the target molecule reveals a pathway that leverages well-established and robust chemical transformations. The synthesis is presented in a logical progression, with each step supported by mechanistic insights and practical considerations to ensure reproducibility and high yields.

Overall Synthetic Strategy

The synthesis of 2-hydrazino-3-phenylquinazolin-4(3H)-one from aniline can be conceptualized as a three-stage process. The initial stage focuses on the construction of the foundational N-phenylanthranilic acid intermediate. The second stage involves the crucial cyclization step to form the quinazolinone ring system. The final stage introduces the hydrazine functionality at the C2 position.

G Aniline Aniline Anthranilic_Acid Anthranilic Acid Aniline->Anthranilic_Acid Oxidation/Substitution N_Phenylanthranilic_Acid N-Phenylanthranilic Acid Anthranilic_Acid->N_Phenylanthranilic_Acid Ullmann Condensation Benzoxazinone 2-Phenyl-4H-3,1-benzoxazin-4-one N_Phenylanthranilic_Acid->Benzoxazinone Cyclization (e.g., with Acetic Anhydride) Target 2-Hydrazino-3-phenylquinazolin-4(3H)-one Benzoxazinone->Target Reaction with Hydrazine Hydrate

Caption: Overall synthetic workflow from aniline to the target compound.

Stage 1: Synthesis of N-Phenylanthranilic Acid

The initial phase of the synthesis is dedicated to the preparation of N-phenylanthranilic acid, a critical building block. This can be achieved through a two-step sequence starting from aniline.

Step 1.1: Synthesis of Anthranilic Acid from Aniline

While aniline can be directly converted to anthranilic acid through various methods, a common laboratory-scale approach involves the Hofmann rearrangement of phthalimide, which itself can be synthesized from phthalic anhydride and ammonia. A more direct, albeit multi-step, industrial process involves the acylation of aniline, followed by halogenation and subsequent carbonylation. For the purpose of this guide, we will consider the synthesis of anthranilic acid from phthalimide, which is readily prepared from phthalic anhydride.

A well-established method for the synthesis of anthranilic acid is the Hofmann degradation of phthalimide. This reaction proceeds via the formation of an N-bromoamide intermediate, which rearranges to an isocyanate, followed by hydrolysis to yield the desired 2-aminobenzoic acid.

Causality Behind Experimental Choices: The use of sodium hypobromite, generated in situ from bromine and sodium hydroxide, is a classic and effective reagent for the Hofmann rearrangement. The reaction is typically carried out at low temperatures to control the exothermicity and ensure the stability of the intermediate species.

Step 1.2: Synthesis of N-Phenylanthranilic Acid

The synthesis of N-phenylanthranilic acid is most effectively achieved through an Ullmann condensation reaction. This involves the copper-catalyzed coupling of anthranilic acid with an aryl halide, typically bromobenzene or chlorobenzene.

Causality Behind Experimental Choices: The Ullmann condensation is a powerful method for the formation of C-N bonds. The use of a copper catalyst, often in the form of copper powder or copper(I) salts, is essential for the reaction to proceed. A base, such as potassium carbonate, is required to deprotonate the carboxylic acid and facilitate the nucleophilic attack of the amino group. The reaction is typically performed in a high-boiling polar aprotic solvent like DMF or under solvent-free conditions with ultrasound irradiation to enhance the reaction rate.

Stage 2: Cyclization to Form the Quinazolinone Ring

With N-phenylanthranilic acid in hand, the next critical step is the construction of the quinazolinone core. This is commonly achieved by first forming a benzoxazinone intermediate, which is then reacted with a nitrogen nucleophile.

Step 2.1: Synthesis of 2-Phenyl-4H-3,1-benzoxazin-4-one

The cyclization of N-phenylanthranilic acid to form the corresponding benzoxazinone can be accomplished by treatment with a dehydrating agent, most commonly acetic anhydride. This reaction proceeds through the formation of a mixed anhydride, followed by intramolecular acylation of the secondary amine.

Causality Behind Experimental Choices: Acetic anhydride serves as both a reagent and a solvent in this transformation. The reaction is typically heated to drive the cyclization to completion. The resulting benzoxazinone is often used directly in the next step without extensive purification due to its reactivity.

Stage 3: Introduction of the Hydrazine Moiety

The final stage of the synthesis involves the introduction of the hydrazine group at the C2 position of the quinazolinone ring.

Step 3.1: Synthesis of 2-Hydrazino-3-phenylquinazolin-4(3H)-one

The conversion of the 2-phenyl-4H-3,1-benzoxazin-4-one intermediate to the final product is achieved by reaction with hydrazine hydrate. The hydrazine acts as a nucleophile, attacking the carbonyl group of the benzoxazinone, leading to ring opening and subsequent recyclization to form the desired 2-hydrazino-3-phenylquinazolin-4(3H)-one.

Causality Behind Experimental Choices: Hydrazine hydrate is a potent nucleophile that readily reacts with the benzoxazinone intermediate. The reaction is typically carried out in a protic solvent such as ethanol and may require heating to ensure complete conversion. The product often precipitates from the reaction mixture upon cooling and can be isolated by filtration.

An alternative approach involves the synthesis of 2-chloro-3-phenylquinazolin-4(3H)-one, which can then be reacted with hydrazine hydrate to yield the target compound.

Experimental Protocols

Protocol 1: Synthesis of N-Phenylanthranilic Acid
  • To a solution of anthranilic acid (1.0 eq) in a suitable solvent (e.g., water or DMF), add potassium carbonate (1.5-2.0 eq) and a catalytic amount of copper powder or copper(I) iodide (0.05-0.1 eq).

  • Add bromobenzene (1.1-1.2 eq) to the mixture.

  • Heat the reaction mixture to reflux for several hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the product.

  • Filter the crude product, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to afford pure N-phenylanthranilic acid.

Protocol 2: Synthesis of 2-Phenyl-4H-3,1-benzoxazin-4-one
  • Suspend N-phenylanthranilic acid (1.0 eq) in an excess of acetic anhydride (5-10 eq).

  • Heat the mixture to reflux for 2-3 hours.

  • Cool the reaction mixture and remove the excess acetic anhydride under reduced pressure.

  • The resulting crude 2-phenyl-4H-3,1-benzoxazin-4-one can be used in the next step without further purification.

Protocol 3: Synthesis of 2-Hydrazino-3-phenylquinazolin-4(3H)-one
  • Dissolve the crude 2-phenyl-4H-3,1-benzoxazin-4-one (1.0 eq) in ethanol.

  • Add hydrazine hydrate (1.2-1.5 eq) dropwise to the solution.

  • Heat the reaction mixture to reflux for 4-6 hours.

  • Cool the reaction mixture to room temperature. The product should precipitate out of the solution.

  • Filter the solid, wash with cold ethanol, and dry to obtain 2-hydrazino-3-phenylquinazolin-4(3H)-one.

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
AnilineC₆H₇N93.13-6Colorless liquid
Anthranilic AcidC₇H₇NO₂137.14146-148White to off-white solid
N-Phenylanthranilic AcidC₁₃H₁₁NO₂213.23182-184White to pale yellow solid
2-Hydrazino-3-phenylquinazolin-4(3H)-oneC₁₄H₁₂N₄O252.27188-190White to pale yellow solid

Mechanistic Insights

The key transformations in this synthesis are governed by fundamental principles of organic chemistry.

G cluster_ullmann Ullmann Condensation cluster_cyclization Quinazolinone Formation Anthranilate Anthranilate Anion Oxidative_Addition Oxidative Addition Anthranilate->Oxidative_Addition Cu_complex Copper(I)-Aryl Complex Cu_complex->Oxidative_Addition Reductive_Elimination Reductive Elimination Oxidative_Addition->Reductive_Elimination N_Phenylanthranilic_Acid N-Phenylanthranilic Acid Reductive_Elimination->N_Phenylanthranilic_Acid Benzoxazinone Benzoxazinone Intermediate Nucleophilic_Attack Nucleophilic Attack Benzoxazinone->Nucleophilic_Attack Hydrazine Hydrazine Hydrazine->Nucleophilic_Attack Ring_Opening Ring Opening Nucleophilic_Attack->Ring_Opening Recyclization Intramolecular Cyclization Ring_Opening->Recyclization Target 2-Hydrazino-3-phenylquinazolin-4(3H)-one Recyclization->Target

Caption: Key mechanistic steps in the synthesis.

The Ullmann condensation is believed to proceed via an oxidative addition of the aryl halide to the copper catalyst, followed by coordination of the amine and subsequent reductive elimination to form the C-N bond.

The formation of the quinazolinone ring from the benzoxazinone intermediate is a classic example of a nucleophilic acyl substitution followed by an intramolecular condensation. The more nucleophilic terminal nitrogen of hydrazine attacks the carbonyl, leading to a ring-opened intermediate which then cyclizes to the thermodynamically stable quinazolinone ring system.

Conclusion

This technical guide has outlined a robust and well-documented synthetic route to 2-hydrazino-3-phenylquinazolin-4(3H)-one starting from aniline. By breaking down the synthesis into logical stages and providing detailed experimental insights, this document serves as a valuable resource for researchers engaged in the synthesis of novel heterocyclic compounds for potential pharmaceutical applications. The described protocols are based on established chemical principles and offer a reliable pathway to access this important molecular scaffold. Further optimization of reaction conditions and exploration of alternative reagents may lead to improved yields and more sustainable synthetic processes.

References

  • A new method for the synthesis of 2-substituted-3-(phenylamino)-dihydroquinazolin-4(1H)-ones was developed; isatoic anhydride, phenylhydrazine and aldehyde using bentonite as catalyst in aqueous media under ultrasonic irradiation. This procedure showed good functional group tolerance. 3. Physical properties of 4(3H)-quinazolinones. (Source: SciSpace)
  • A highly efficient and straightforward one-pot synthesis of diversely substituted 3,4-dihydroquinazolines and quinazolin-4(3H)-ones has been achieved through a domino three-component assembly reaction of
Exploratory

2-hydrazino-3-phenylquinazolin-4(3H)-one molecular structure and IUPAC name

Structural Elucidation, Synthetic Protocols, and Pharmacological Applications Executive Summary This technical guide provides a comprehensive analysis of 2-hydrazinyl-3-phenylquinazolin-4(3H)-one , a critical bicyclic he...

Author: BenchChem Technical Support Team. Date: February 2026

Structural Elucidation, Synthetic Protocols, and Pharmacological Applications

Executive Summary

This technical guide provides a comprehensive analysis of 2-hydrazinyl-3-phenylquinazolin-4(3H)-one , a critical bicyclic heterocycle in medicinal chemistry.[1] Belonging to the quinazolinone class, this molecule serves as a versatile "privileged scaffold" due to its ability to undergo cyclization into fused tricyclic systems (e.g., [1,2,4]triazolo[4,3-a]quinazolines) and its inherent biological activity against EGFR kinases and microbial targets.[1] This document details the IUPAC nomenclature, validated synthetic pathways, spectral characterization, and downstream chemical utility.[1]

Structural Elucidation & Nomenclature

IUPAC Nomenclature

The precise naming of this compound relies on the prioritization of the ketone functional group and the numbering of the quinazoline heterocycle.[1]

  • Preferred IUPAC Name (PIN): 2-hydrazinyl-3-phenylquinazolin-4(3H)-one[1][2]

  • Alternative Names:

    • 2-hydrazino-3-phenyl-3H-quinazolin-4-one[1][2][3][4][5]

    • 3-phenyl-2-hydrazino-4-quinazolone[1]

  • CAS Registry Number: 731-52-2[1][4]

Structural Features & Tautomerism

The core structure consists of a benzene ring fused to a pyrimidine ring.[1]

  • The "3H" Designation: The nitrogen at position 3 is substituted with a phenyl group, locking the structure in the lactam (keto) form and preventing the formation of the full aromatic pyrimidine ring (lactim tautomer) at that position.[1]

  • Hydrazine Moiety: The substituent at position 2 is a hydrazine group (

    
    ).[1] This group is nucleophilic and capable of forming hydrazones or undergoing cyclization.[1]
    

Molecular Formula:


Molecular Weight:  252.27  g/mol [1]

Synthetic Pathways (Step-by-Step Protocol)

The most robust synthesis involves the conversion of anthranilic acid to a 2-thioxo intermediate, followed by nucleophilic substitution with hydrazine.[1]

Reaction Scheme

The synthesis proceeds in three distinct stages:

  • Condensation: Anthranilic acid reacts with phenyl isothiocyanate.[1]

  • Cyclization: Acid-catalyzed ring closure to form the 2-thioxo-quinazolinone.[1]

  • Substitution: Hydrazinolysis of the thioxo group.[1]

SynthesisPath Reactant1 Anthranilic Acid Inter1 Intermediate: 2-Mercapto/Thioxo-3-phenyl quinazolin-4(3H)-one Reactant1->Inter1 EtOH, Reflux (Cyclization) Reactant2 Phenyl Isothiocyanate Reactant2->Inter1 Product Product: 2-Hydrazinyl-3-phenyl quinazolin-4(3H)-one Inter1->Product Desulfurization Nucleophilic Sub. Reagent Hydrazine Hydrate (NH2NH2•H2O) Reagent->Product

Figure 1: Synthetic workflow from anthranilic acid precursors to the target hydrazine derivative.

Detailed Methodology

Step 1: Synthesis of 2-Thioxo-3-phenylquinazolin-4(3H)-one

  • Dissolution: Dissolve anthranilic acid (13.7 g, 0.1 mol) in ethanol (100 mL) containing triethylamine (TEA) or NaOH (equimolar).

  • Addition: Add phenyl isothiocyanate (13.5 g, 0.1 mol) dropwise with stirring.

  • Reflux: Heat the mixture under reflux for 2–4 hours. A solid precipitate (the thiourea intermediate) may form.[1]

  • Cyclization: If not spontaneously cyclized, add concentrated HCl (20 mL) and reflux for an additional 2 hours.

  • Isolation: Pour the reaction mixture into ice-cold water. Filter the precipitate, wash with water, and recrystallize from ethanol.[1][6]

    • Yield: ~75-80%[1]

    • Appearance: White/Pale yellow crystals.[1]

Step 2: Conversion to 2-Hydrazinyl-3-phenylquinazolin-4(3H)-one

  • Setup: Suspend the 2-thioxo intermediate (0.01 mol) in ethanol (30 mL) or 1,4-dioxane.

  • Hydrazinolysis: Add hydrazine hydrate (99%, 0.05 mol) in excess. Note: Excess hydrazine prevents the formation of the dimeric byproduct.[1]

  • Reflux: Heat under reflux for 4–6 hours. The evolution of

    
     gas (rotten egg smell) indicates the reaction progress.[1] Caution:  Perform in a fume hood.
    
  • Monitoring: Monitor by TLC (System: Chloroform:Methanol 9:1). The starting material spot should disappear.[1]

  • Workup: Cool the mixture. The product often crystallizes out.[1] If not, concentrate the solvent under reduced pressure and pour into crushed ice.[1]

  • Purification: Filter the solid and recrystallize from ethanol/DMF.

    • Yield: ~65-75%[1]

    • Melting Point: 154–156 °C (Literature range varies; verify with standard).

Chemical Reactivity & Derivatization[1]

The 2-hydrazino group is a "chemical warhead" allowing for two primary modes of reactivity:

  • Schiff Base Formation: Reaction with aldehydes/ketones.[1]

  • Cyclization: Reaction with carboxylic acids or one-carbon donors to form triazolo-fused rings.[1]

Reactivity Core 2-Hydrazino-3-phenyl quinazolin-4(3H)-one Schiff Hydrazones (Schiff Bases) (Antimicrobial/Anticancer) Core->Schiff Reflux/EtOH Triazole [1,2,4]Triazolo[4,3-a] quinazolin-5(4H)-ones Core->Triazole Cyclization Acetyl N-Acetyl Derivative Core->Acetyl Acetylation Aldehyde + Ar-CHO (Aromatic Aldehydes) Aldehyde->Schiff Acid + Formic Acid / R-COOH Acid->Triazole AC2O + Acetic Anhydride AC2O->Acetyl

Figure 2: Downstream derivatization pathways for drug discovery.

Spectroscopic Characterization

To validate the structure, the following spectral data must be confirmed.

Data Summary Table
TechniqueFunctional Group / AssignmentSignal / Value
IR (KBr)

/

Stretching
3350 – 3150 cm⁻¹ (Doublet/Broad)

(Lactam)
1680 – 1665 cm⁻¹ (Strong)

(Imine)
1620 – 1600 cm⁻¹
¹H NMR

/

(Hydrazine)

4.0 – 6.0 ppm (Broad,

exch.)[1]
(DMSO-

)
Aromatic Protons (Quinazoline)

7.2 – 8.2 ppm (Multiplet)
Aromatic Protons (Phenyl N3)

7.4 – 7.6 ppm (Multiplet)
Mass Spec Molecular Ion (

)
m/z 252

Interpretation Logic:

  • IR: The disappearance of the

    
     stretch (1100-1200 cm⁻¹) from the starting material and the appearance of 
    
    
    
    bands confirms the substitution.[1]
  • NMR: The hydrazine protons are exchangeable.[1] If the spectrum is run in

    
    , these peaks will disappear.[1] The integration of the aromatic region should account for 9 protons (4 on quinazoline, 5 on phenyl).[1]
    

Biological Implications[1][4][8][9][10][11]

Pharmacophore Analysis

The 2-hydrazino-3-phenylquinazolin-4(3H)-one scaffold is a pharmacophore precursor.[1]

  • EGFR Inhibition: Quinazolinones are structurally similar to the ATP-binding pocket of kinases. Derivatives often exhibit inhibitory activity against Epidermal Growth Factor Receptor (EGFR), relevant in non-small cell lung cancer treatment.[1]

  • Antimicrobial Activity: The hydrazine moiety and its hydrazone derivatives have shown efficacy against Gram-positive bacteria (S. aureus) and fungi (C. albicans) by inhibiting DNA gyrase.[1]

  • Cytotoxicity: Studies indicate cytotoxic potential against MCF-7 (breast cancer) cell lines, particularly when the hydrazine is derivatized into a Schiff base with electron-withdrawing groups.[1]

References

  • Synthesis & Antimicrobial Activity: Al-Omary, F. A. M., et al. "Synthesis and Antimicrobial Activity of New 2-Phenylquinoline-4(3H)-one Derivatives."[1] Oriental Journal of Chemistry, vol. 34, no. 4, 2018.

  • Biological Evaluation: Zayed, M. F., et al. "New Quinazolin-4(3H)-one Derivatives Incorporating Hydrazone and Pyrazole Scaffolds as Antimicrobial Agents Targeting DNA Gyrase Enzyme."[1] Molecules, vol. 27, no.[1] 1, 2022.[1][4][7] [1]

  • Spectral Data & Structure: PubChem Database. "2-hydrazinyl-3-phenylquinazolin-4(3H)-one - CID 708241."[1][4] National Center for Biotechnology Information.[1] [1]

  • Mechanistic Insight: Hagar, M., et al. "Synthesis of 2,3-dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-one catalyzed by Graphene Oxide."[1] RSC Advances, 2016.[1]

  • IUPAC Nomenclature Rules: ACD/Labs. "Rule C-921: Hydrazines and Their Derivatives."[1][8] IUPAC Nomenclature of Organic Chemistry.

Sources

Foundational

The Pharmacological Potential of the 2-Hydrazino-3-phenylquinazolin-4(3H)-one Scaffold: An In-depth Technical Guide

Abstract The quinazolinone scaffold, a fused bicyclic aromatic system, is a cornerstone in medicinal chemistry, renowned for its broad spectrum of pharmacological activities. Among its numerous derivatives, the 2-hydrazi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinazolinone scaffold, a fused bicyclic aromatic system, is a cornerstone in medicinal chemistry, renowned for its broad spectrum of pharmacological activities. Among its numerous derivatives, the 2-hydrazino-3-phenylquinazolin-4(3H)-one core has emerged as a particularly promising pharmacophore. This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of this versatile scaffold. We delve into the mechanistic underpinnings of its anticancer, antimicrobial, anticonvulsant, and anti-inflammatory properties, supported by detailed structure-activity relationship (SAR) analyses. Furthermore, this guide offers field-proven, step-by-step experimental protocols for key biological assays, empowering researchers and drug development professionals to effectively explore and advance this promising class of compounds.

Introduction: The Quinazolinone Core - A Privileged Scaffold in Drug Discovery

Quinazolinones are heterocyclic compounds composed of a benzene ring fused to a pyrimidine ring.[1] Their structural versatility and ability to interact with a wide array of biological targets have established them as a "privileged scaffold" in drug discovery. The 2-hydrazino-3-phenylquinazolin-4(3H)-one moiety, characterized by a reactive hydrazine group at the 2-position and a phenyl substituent at the 3-position, serves as a versatile synthetic intermediate and a potent bioactive molecule in its own right. This unique combination of structural features allows for diverse chemical modifications, leading to a rich library of derivatives with a wide range of therapeutic applications.

Synthesis of the 2-Hydrazino-3-phenylquinazolin-4(3H)-one Scaffold

The synthesis of the 2-hydrazino-3-phenylquinazolin-4(3H)-one scaffold is typically achieved through a multi-step process commencing from readily available starting materials like anthranilic acid. A general synthetic pathway is outlined below.

General Synthetic Protocol:
  • Step 1: N-Benzoylation of Anthranilic Acid: Anthranilic acid is reacted with benzoyl chloride in the presence of a base, such as pyridine, to yield 2-benzamidobenzoic acid.

  • Step 2: Cyclization to form Benzoxazinone: The resulting 2-benzamidobenzoic acid is then cyclized, often using acetic anhydride, to form 2-phenyl-4H-3,1-benzoxazin-4-one.[2]

  • Step 3: Reaction with Hydrazine Hydrate: The benzoxazinone intermediate is subsequently reacted with hydrazine hydrate. The hydrazine molecule attacks the carbonyl group, leading to the opening of the oxazinone ring followed by cyclization to form the desired 2-hydrazino-3-phenylquinazolin-4(3H)-one.[3][4]

This synthetic route offers a reliable and efficient method for producing the core scaffold, which can then be further modified to explore its biological potential.

Synthesis of 2-hydrazino-3-phenylquinazolin-4(3H)-one cluster_0 Synthetic Pathway Anthranilic_Acid Anthranilic Acid 2_Benzamidobenzoic_Acid 2-Benzamidobenzoic Acid Anthranilic_Acid->2_Benzamidobenzoic_Acid N-Benzoylation Benzoyl_Chloride Benzoyl Chloride (Pyridine) Benzoyl_Chloride->2_Benzamidobenzoic_Acid Benzoxazinone 2-Phenyl-4H-3,1-benzoxazin-4-one 2_Benzamidobenzoic_Acid->Benzoxazinone Cyclization Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->Benzoxazinone Final_Product 2-Hydrazino-3-phenylquinazolin-4(3H)-one Benzoxazinone->Final_Product Hydrazinolysis Hydrazine_Hydrate Hydrazine Hydrate Hydrazine_Hydrate->Final_Product

Caption: General synthetic scheme for 2-hydrazino-3-phenylquinazolin-4(3H)-one.

Biological Activities and Therapeutic Potential

The 2-hydrazino-3-phenylquinazolin-4(3H)-one scaffold and its derivatives have demonstrated a remarkable range of biological activities, making them attractive candidates for drug development in various therapeutic areas.

Anticancer Activity

Derivatives of the quinazolinone scaffold have shown significant cytotoxic effects against a variety of cancer cell lines.[5][6] The anticancer activity is often attributed to the inhibition of key enzymes involved in cell proliferation and survival, such as tyrosine kinases and tubulin.[6]

Several quinazolinone derivatives have been identified as inhibitors of tubulin polymerization.[5] Tubulin is a crucial protein that polymerizes to form microtubules, which are essential components of the cytoskeleton and the mitotic spindle. By disrupting microtubule dynamics, these compounds can arrest the cell cycle in the G2/M phase and induce apoptosis.

The anticancer activity of 2,3-disubstituted quinazolinones is significantly influenced by the nature of the substituents at these positions.

PositionSubstituentEffect on Anticancer ActivityReference
2 Substituted aryl groupsCan enhance cytotoxicity. Electron-withdrawing groups on the phenyl ring can increase activity.[6]
3 Aliphatic chainsShorter aliphatic chains (not exceeding eight carbons) at the R3 position have shown good inhibition of inflammatory gene expression which can be linked to anticancer effects.[7]
6, 8 Fluoro substitutionsDi-fluoro substitutions at the 6 and 8 positions have been shown to increase cytotoxicity.[6]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[8][9][10]

Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Quinazolinone derivatives have shown promising activity against a broad spectrum of bacteria and fungi.[11][12]

One of the key mechanisms of antimicrobial action for quinazolinone derivatives is the inhibition of bacterial DNA gyrase.[3] DNA gyrase is a type II topoisomerase that introduces negative supercoils into DNA, a process essential for DNA replication and transcription in bacteria. Inhibition of this enzyme leads to the disruption of DNA synthesis and ultimately bacterial cell death.

DNA_Gyrase_Inhibition cluster_1 Mechanism of Antimicrobial Action Quinazolinone Quinazolinone Derivative DNA_Gyrase Bacterial DNA Gyrase Quinazolinone->DNA_Gyrase Inhibits DNA_Supercoiling DNA Supercoiling DNA_Gyrase->DNA_Supercoiling Catalyzes DNA_Replication DNA Replication & Transcription DNA_Supercoiling->DNA_Replication Enables Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Leads to (if inhibited)

Caption: Inhibition of DNA gyrase by quinazolinone derivatives.

The antimicrobial potency of these compounds is highly dependent on the nature of the substituents.

PositionSubstituentEffect on Antimicrobial ActivityReference
2 Hydrazone derivativesCondensation of the 2-hydrazino group with various aldehydes and ketones to form hydrazones can significantly enhance antimicrobial activity. Heterocyclic moieties like furan and pyridine in the hydrazone part have shown potent activity.[3]
3 Arylideneamino groupIncorporation of a 3-arylideneamino substituent has been shown to enhance antibacterial activity.[11]
- Overall LipophilicityIncreased lipophilicity can improve penetration through the bacterial cell wall, often leading to enhanced activity.[1]

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol:

  • Preparation of Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[13]

  • Serial Dilution: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Inoculate each well with the standardized bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.[13][14]

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity is observed.[14]

Anticonvulsant Activity

Epilepsy is a chronic neurological disorder characterized by recurrent seizures. Several quinazolinone derivatives have been investigated for their anticonvulsant properties, with some showing potent activity in preclinical models.[15][16]

The anticonvulsant activity of many quinazolinones is believed to be mediated through the positive allosteric modulation of GABAa receptors.[16] GABA (γ-aminobutyric acid) is the primary inhibitory neurotransmitter in the central nervous system. By enhancing the effect of GABA at the GABAa receptor, these compounds can increase neuronal inhibition and reduce seizure susceptibility.

The anticonvulsant activity is sensitive to substitutions on the quinazolinone ring.

PositionSubstituentEffect on Anticonvulsant ActivityReference
2 Methyl or other small alkyl groupsGenerally favorable for activity.[17]
3 Substituted phenyl or other aryl groupsThe nature and position of substituents on the phenyl ring are critical. Electron-withdrawing groups can influence activity.[18]
3 Butyl substitutionA butyl substitution at this position has been shown to have a significant effect on preventing the spread of seizure discharge.[15]

The MES test is a widely used preclinical model to screen for anticonvulsant drugs effective against generalized tonic-clonic seizures.

Protocol:

  • Animal Preparation: Use adult male mice or rats.

  • Compound Administration: Administer the test compound intraperitoneally (i.p.) or orally (p.o.) at various doses. Include a vehicle control group and a positive control group (e.g., phenytoin).

  • Electrical Stimulation: At the time of peak effect of the drug, deliver a short electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds in mice) through corneal or ear-clip electrodes.

  • Observation: Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Data Analysis: Protection is defined as the absence of the tonic hindlimb extension. Calculate the ED₅₀ (the dose that protects 50% of the animals from the seizure).

Anti-inflammatory Activity

Chronic inflammation is a key component of many diseases, including arthritis, inflammatory bowel disease, and cardiovascular disease. Quinazolinone derivatives have demonstrated significant anti-inflammatory effects.[19]

The anti-inflammatory activity of these compounds is often linked to the inhibition of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins, as well as pro-inflammatory cytokines like TNF-α and IL-6. This is often achieved through the inhibition of key signaling pathways, such as the NF-κB pathway.

The anti-inflammatory potential is influenced by the substitution pattern.

PositionSubstituentEffect on Anti-inflammatory ActivityReference
2 Phenyl groupThe presence of a phenyl group at this position is often associated with good activity.[19]
3 Aliphatic substituentsQuinazolinones with an aliphatic substituent at the R3 position have shown good to excellent inhibition of inflammatory gene expression.[7]
- Amine substitutionsDiethyl substitution has been shown to result in high activity.[19]

This is a classic in vivo model for evaluating the anti-inflammatory activity of compounds.

Protocol:

  • Animal Preparation: Use adult male Wistar or Sprague-Dawley rats.

  • Compound Administration: Administer the test compound orally or intraperitoneally one hour before carrageenan injection. Include a vehicle control and a positive control (e.g., indomethacin).

  • Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Conclusion and Future Perspectives

The 2-hydrazino-3-phenylquinazolin-4(3H)-one scaffold represents a highly versatile and pharmacologically significant platform for the development of new therapeutic agents. Its derivatives have demonstrated a wide range of biological activities, including promising anticancer, antimicrobial, anticonvulsant, and anti-inflammatory properties. The synthetic accessibility of this scaffold allows for extensive structural modifications, enabling the fine-tuning of its pharmacological profile through systematic structure-activity relationship studies.

Future research in this area should focus on several key aspects. Elucidating the precise molecular targets and mechanisms of action for the various biological activities will be crucial for rational drug design and optimization. Further exploration of the structure-activity relationships will guide the synthesis of more potent and selective derivatives with improved pharmacokinetic and safety profiles. The development of innovative drug delivery systems could also enhance the therapeutic efficacy of these compounds.

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Exploratory

The Emerging Therapeutic Promise of 2-Hydrazino-3-phenylquinazolin-4(3H)-one Derivatives in Oncology

An In-Depth Technical Guide for Researchers and Drug Development Professionals Abstract The quinazolinone scaffold represents a cornerstone in medicinal chemistry, underpinning a significant number of therapeutic agents...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The quinazolinone scaffold represents a cornerstone in medicinal chemistry, underpinning a significant number of therapeutic agents with a broad spectrum of biological activities.[1][2] Among these, derivatives of 2-hydrazino-3-phenylquinazolin-4(3H)-one have emerged as a particularly promising class of compounds with potent anticancer properties. This technical guide provides a comprehensive overview of the synthesis, mechanisms of action, and structure-activity relationships of these derivatives. We will delve into their demonstrated efficacy against various cancer cell lines, explore their molecular targets, including receptor tyrosine kinases and tubulin, and present detailed experimental protocols for their synthesis and evaluation. This document is intended to serve as a valuable resource for researchers and drug development professionals dedicated to advancing novel cancer therapeutics.

Introduction: The Quinazolinone Core in Cancer Therapy

Quinazolinones are a class of fused heterocyclic compounds that have garnered significant attention in drug discovery due to their diverse pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[3][4] The structural versatility of the quinazolinone nucleus allows for facile modification at various positions, enabling the fine-tuning of their biological activity and pharmacokinetic profiles. In the realm of oncology, several quinazolinone-based drugs have received FDA approval, validating the therapeutic potential of this scaffold.[2]

The 2-hydrazino-3-phenylquinazolin-4(3H)-one moiety serves as a key pharmacophore, with the hydrazino group at the 2-position offering a versatile handle for the introduction of diverse substituents. This has led to the development of a multitude of derivatives with enhanced potency and selectivity against various cancer types.

Synthetic Strategies for 2-Hydrazino-3-phenylquinazolin-4(3H)-one Derivatives

The synthesis of 2-hydrazino-3-phenylquinazolin-4(3H)-one derivatives typically commences with readily available starting materials like anthranilic acid or its derivatives.[5][6] A common synthetic route involves the initial formation of a 2-mercapto-3-phenylquinazolin-4(3H)-one, which is then converted to the corresponding 2-hydrazino derivative. Subsequent reaction of the hydrazino group with various aldehydes or ketones yields the final Schiff base derivatives.[5]

Experimental Protocol: General Synthesis of 2-(2-Benzylidenehydrazinyl)-3-phenylquinazolin-4(3H)-one Derivatives

This protocol outlines a general procedure for the synthesis of Schiff base derivatives of 2-hydrazino-3-phenylquinazolin-4(3H)-one.

Step 1: Synthesis of 2-Mercapto-3-phenylquinazolin-4(3H)-one

  • A mixture of anthranilic acid (1 equivalent) and phenyl isothiocyanate (1.1 equivalents) in ethanol is refluxed for 4-6 hours.

  • The reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and dried to yield 2-mercapto-3-phenylquinazolin-4(3H)-one.

Step 2: Synthesis of 2-Hydrazino-3-phenylquinazolin-4(3H)-one

  • 2-Mercapto-3-phenylquinazolin-4(3H)-one (1 equivalent) is dissolved in ethanol.

  • Hydrazine hydrate (10 equivalents) is added, and the mixture is refluxed for 8-12 hours.[7]

  • The reaction mixture is cooled, and the resulting precipitate is filtered, washed with water, and recrystallized from ethanol to obtain 2-hydrazino-3-phenylquinazolin-4(3H)-one.[5]

Step 3: Synthesis of 2-(2-Benzylidenehydrazinyl)-3-phenylquinazolin-4(3H)-one Derivatives

  • A solution of 2-hydrazino-3-phenylquinazolin-4(3H)-one (1 equivalent) in absolute ethanol is prepared.

  • A few drops of glacial acetic acid are added as a catalyst.

  • The desired substituted benzaldehyde (1 equivalent) is added, and the mixture is refluxed for 6-8 hours.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the precipitated product is filtered, washed with ethanol, and dried.

Synthesis_Workflow A Anthranilic Acid + Phenyl Isothiocyanate B Reflux in Ethanol A->B Step 1 C 2-Mercapto-3-phenylquinazolin-4(3H)-one B->C D Hydrazine Hydrate C->D Step 2 E 2-Hydrazino-3-phenylquinazolin-4(3H)-one D->E F Substituted Benzaldehyde + Glacial Acetic Acid E->F Step 3 G 2-(2-Benzylidenehydrazinyl)-3-phenylquinazolin-4(3H)-one Derivatives F->G

General synthetic workflow for 2-(2-benzylidenehydrazinyl)-3-phenylquinazolin-4(3H)-one derivatives.

Mechanisms of Anticancer Action

2-Hydrazino-3-phenylquinazolin-4(3H)-one derivatives exert their anticancer effects through a variety of mechanisms, often targeting key pathways involved in cell proliferation, survival, and metastasis.[1][4]

Inhibition of Receptor Tyrosine Kinases (RTKs)

A significant number of these derivatives have been identified as potent inhibitors of receptor tyrosine kinases, which are crucial mediators of cancer cell growth and survival.[7]

  • MET Kinase Inhibition: The HGF/MET signaling pathway is frequently dysregulated in various cancers, promoting tumor growth, invasion, and metastasis.[7] Certain quinazolinone hydrazide triazole derivatives have demonstrated the ability to inhibit MET kinase activity, leading to the suppression of cancer cell proliferation.[7] For instance, compound CM9, a quinazolinone hydrazide triazole derivative, has been shown to inhibit MET kinase and exhibit antiproliferative effects against lung cancer cells with MET amplification.[7]

  • VEGFR Inhibition: Vascular Endothelial Growth Factor Receptors (VEGFRs) play a pivotal role in angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients.[8] By inhibiting VEGFRs, these compounds can effectively cut off the tumor's blood supply, leading to growth arrest and cell death. Some derivatives have shown inhibitory activity against VEGFR1 and VEGFR3.[7]

RTK_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (e.g., MET, VEGFR) P_RTK Phosphorylated RTK RTK->P_RTK Dimerization & Autophosphorylation Ligand Growth Factor (e.g., HGF, VEGF) Ligand->RTK Derivative 2-Hydrazino-3-phenylquinazolin-4(3H)-one Derivative Derivative->RTK Inhibition Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK, PI3K-AKT) P_RTK->Downstream Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation

Inhibition of Receptor Tyrosine Kinase (RTK) signaling by 2-hydrazino-3-phenylquinazolin-4(3H)-one derivatives.

Disruption of Microtubule Dynamics

Tubulin, the protein subunit of microtubules, is a well-established target for anticancer drugs.[9] Microtubules are essential for various cellular processes, including cell division, motility, and intracellular transport.[1] Several quinazolinone derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1][9] These compounds often bind to the colchicine binding site on tubulin, preventing its assembly into functional microtubules.[10]

Induction of Apoptosis and Autophagy

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or unwanted cells. Many 2-hydrazino-3-phenylquinazolin-4(3H)-one derivatives have been shown to induce apoptosis in cancer cells.[4][7] This is often mediated through the intrinsic pathway, involving the release of cytochrome c from the mitochondria and the activation of caspases.[4] Furthermore, some derivatives can also induce autophagy, a cellular self-degradation process that can, under certain conditions, lead to cell death.[4]

Structure-Activity Relationship (SAR) Studies

The anticancer activity of 2-hydrazino-3-phenylquinazolin-4(3H)-one derivatives is significantly influenced by the nature and position of substituents on both the quinazolinone core and the phenyl ring at the 3-position.

  • Substituents on the Phenyl Ring at the 2-Hydrazino Moiety: The introduction of various substituted phenyl rings via the hydrazone linkage has been a key strategy to modulate activity. Electron-withdrawing groups (e.g., nitro, halo) or electron-donating groups (e.g., methoxy) on this phenyl ring can have a profound impact on the cytotoxic potency. For example, a derivative bearing a p-bromo benzyl pendant (compound CM9) showed significant MET kinase inhibitory activity.[7]

  • Substituents on the Quinazolinone Ring: Modifications at positions 6 and 7 of the quinazolinone ring have also been explored to enhance anticancer activity. The introduction of small, lipophilic groups can influence the compound's ability to interact with its molecular target.

In Vitro Anticancer Activity

Numerous studies have demonstrated the potent cytotoxic effects of 2-hydrazino-3-phenylquinazolin-4(3H)-one derivatives against a wide range of human cancer cell lines.

Compound ClassCancer Cell LineIC50 (µM)Reference
Quinazolinone hydrazide triazole derivativesEBC-1 (Lung)8.6 (for CM9)[7]
2-Phenylquinazolin-4(3H)-one derivativesHeLa (Cervical)Potent activity observed[11]
2,3-Disubstituted quinazolin-4(3H)-one derivativesHepG2 (Liver)Significant cytotoxic potential[12]
Quinazoline derivativesA549 (Lung), HCT116 (Colon), MCF7 (Breast)0.1 - 0.3[10]
N'-(6,7-Difluoro-2-phenylquinazolin-4-yl)-N'-(5-nitrosalicylidene)hydrazineMDA-MB-231 (Breast)Enhanced activity[13]

In Vivo Studies and Future Perspectives

While in vitro studies have been highly encouraging, further in vivo investigations are crucial to validate the therapeutic potential of these compounds.[14] Preclinical studies in animal models are necessary to evaluate their efficacy, toxicity, and pharmacokinetic profiles.[14] One study in NOD/SCID mice with Jurkat xenografts showed that a 2-substituted quinazolin-4(3H)-one was well-tolerated with no systemic toxicity, although it did not inhibit leukemia cell proliferation in that specific model.[14]

The development of drug delivery systems, such as nanoparticles, could also enhance the therapeutic index of these derivatives by improving their solubility, stability, and tumor-targeting capabilities. Combination therapies, where these quinazolinone derivatives are used in conjunction with other established anticancer agents, may also offer a synergistic approach to overcoming drug resistance and improving treatment outcomes.[2]

Conclusion

Derivatives of 2-hydrazino-3-phenylquinazolin-4(3H)-one represent a highly promising class of anticancer agents with diverse mechanisms of action. Their ability to target key oncogenic pathways, such as RTK signaling and microtubule dynamics, coupled with their synthetic accessibility, makes them attractive candidates for further drug development. Continued research focusing on SAR optimization, in vivo efficacy, and the exploration of novel combination therapies will be instrumental in translating the therapeutic potential of these compounds into clinical reality.

References

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  • New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies - PMC - NIH. (2023-12-09). Available from: [Link]

  • Anti-cancer activity and mechanisms of Quinazolinone derivatives: A review - ResearchGate. (2020-01-01). Available from: [Link]

  • 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - RSC Medicinal Chemistry (RSC Publishing). (2015-01-01). Available from: [Link]

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  • Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety - MDPI. (2019-12-23). Available from: [Link]

  • of structure–activity correlation of target quinazoline-4(3H)-ones 5a-r.. - ResearchGate. (2024-01-01). Available from: [Link]

  • In Silico, in vitro, and in vivo studies of a 2-substituted quinazolin-4(3H)-one in T-cell acute lymphoblastic leukemia - PubMed. (2024-12-04). Available from: [Link]

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Foundational

An In-Depth Technical Guide on the Antimicrobial and Antifungal Properties of Quinazolinone Hydrazones

For Researchers, Scientists, and Drug Development Professionals In the ever-present battle against microbial resistance, the exploration of novel chemical scaffolds is paramount. Among these, quinazolinone hydrazones hav...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the ever-present battle against microbial resistance, the exploration of novel chemical scaffolds is paramount. Among these, quinazolinone hydrazones have emerged as a promising class of compounds, demonstrating significant antimicrobial and antifungal activities. This guide provides a comprehensive overview of the synthesis, mechanism of action, structure-activity relationships, and essential experimental protocols related to quinazolinone hydrazones, offering valuable insights for researchers in the field of drug discovery and development.

The Quinazolinone Hydrazone Scaffold: A Privileged Structure in Medicinal Chemistry

The quinazolinone core is a bicyclic heterocyclic system composed of a benzene ring fused to a pyrimidinone ring. This "privileged structure" is found in numerous naturally occurring alkaloids and synthetic compounds with a wide array of pharmacological activities, including anticancer, anti-inflammatory, and, notably, antimicrobial properties.[1][2][3] The hydrazone moiety (-C=N-NH-C=O), known for its versatile biological activities, can be readily incorporated into the quinazolinone scaffold, creating hybrid molecules with enhanced therapeutic potential.[4][5] Molecular hybridization, the combination of different pharmacophores, is a key strategy in modern drug design to develop novel agents that can overcome resistance mechanisms.[4]

Synthesis of Quinazolinone Hydrazones: A Practical Approach

The synthesis of quinazolinone hydrazones typically involves a multi-step process that is both straightforward and adaptable, allowing for the generation of diverse compound libraries. A common and effective synthetic route is outlined below.[4][6]

General Synthetic Pathway

A widely employed method for synthesizing quinazolinone hydrazones begins with the preparation of a 2-hydrazinylquinazolin-4(3H)-one intermediate.[4][6] This is often achieved by reacting a 2-thioxo-2,3-dihydroquinazolin-4(1H)-one with hydrazine hydrate in a suitable solvent like ethanol under reflux conditions.[4] The resulting 2-hydrazinyl derivative serves as a key building block for the subsequent introduction of the hydrazone functionality.

The final step involves the condensation of the 2-hydrazinylquinazolin-4(3H)-one with various carbonyl compounds, such as aldehydes and ketones.[4][6] This reaction is typically carried out in a solvent like glacial acetic acid under reflux, affording the desired quinazolinone hydrazone derivatives.[4] The versatility of this step allows for the introduction of a wide range of substituents, enabling the exploration of structure-activity relationships.

Synthesis_Workflow cluster_synthesis Synthesis of Quinazolinone Hydrazones start 2-Thioxo-2,3-dihydroquinazolin-4(1H)-one intermediate 2-Hydrazinylquinazolin-4(3H)-one start->intermediate Hydrazine Hydrate, Ethanol, Reflux product Quinazolinone Hydrazones intermediate->product Glacial Acetic Acid, Reflux carbonyl Aldehydes/Ketones carbonyl->product

Synthetic route for quinazolinone hydrazones.

Unraveling the Mechanism of Action

The antimicrobial and antifungal effects of quinazolinone hydrazones are believed to be multifactorial, with evidence suggesting interference with essential microbial enzymes and cellular processes.

Inhibition of DNA Gyrase

A primary target for many quinazolinone-based antimicrobials is DNA gyrase, a type II topoisomerase crucial for bacterial DNA replication, transcription, and repair.[4][7] By introducing negative supercoils into DNA, DNA gyrase plays a pivotal role in managing DNA topology during these vital processes.[4] Inhibition of this enzyme leads to the disruption of DNA synthesis and ultimately results in bacterial cell death.[4] The structural similarity between quinazolinones and quinolone antibiotics, which are known DNA gyrase inhibitors, supports this proposed mechanism of action.[7] Molecular docking studies have further corroborated the potential for quinazolinone hydrazones to bind to the active site of DNA gyrase.[8]

Other Potential Mechanisms

Beyond DNA gyrase inhibition, other mechanisms may contribute to the antimicrobial activity of these compounds. These include:

  • Disruption of Cell Membrane Integrity: Some heterocyclic compounds can interfere with the microbial cell membrane, leading to increased permeability and leakage of cellular contents.

  • Inhibition of Other Essential Enzymes: Quinazolinone hydrazones may inhibit other microbial enzymes vital for survival, such as those involved in cell wall biosynthesis or metabolic pathways.[4]

  • Generation of Reactive Oxygen Species (ROS): Some antimicrobial agents can induce oxidative stress by generating ROS, which can damage cellular components like DNA, proteins, and lipids.[7]

Mechanism_of_Action cluster_mechanism Proposed Antimicrobial Mechanisms compound Quinazolinone Hydrazone gyrase DNA Gyrase Inhibition compound->gyrase membrane Cell Membrane Disruption compound->membrane enzyme Other Enzyme Inhibition compound->enzyme ros ROS Generation compound->ros death Microbial Cell Death gyrase->death membrane->death enzyme->death ros->death

Potential mechanisms of antimicrobial action.

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between the chemical structure of quinazolinone hydrazones and their biological activity is crucial for the rational design of more potent and selective antimicrobial agents. SAR studies have revealed several key insights.

Influence of Substituents on the Quinazolinone Ring

Modifications to the quinazolinone core can significantly impact antimicrobial potency. For instance, the introduction of small, electron-withdrawing groups at the para-position of a phenyl ring attached to the quinazolinone scaffold has been shown to enhance antibacterial activity against Staphylococcus aureus.[9]

Impact of the Hydrazone Moiety Substituents

The nature of the substituent introduced via the aldehyde or ketone during synthesis plays a critical role in determining the antimicrobial spectrum and potency.[4]

  • Heterocyclic Rings: The incorporation of heterocyclic rings, such as furan, thiophene, and pyridine, has been shown to yield compounds with potent broad-spectrum antibacterial and antifungal activities.[4] For example, a 2-(1-(pyridin-2-yl)ethylidene) derivative exhibited more potent antibacterial activity against Salmonella typhimurium than the reference drug amoxicillin.[4]

  • Electron-Donating vs. Electron-Withdrawing Groups: Studies have indicated that the presence of electron-donating groups (e.g., -OH, -OCH3) on the aromatic ring of the hydrazone moiety can lead to good antimicrobial activity, while electron-withdrawing groups (e.g., -Cl, -NO2) may result in reduced activity.[10]

Compound/Substituent Target Organism(s) Observed Activity (MIC in µg/mL) Reference
2-(1-(Furan-2-yl)ethylidene) derivativeC. albicans, M. phaseolina2-16[4]
2-(1-(Pyridin-2-yl)ethylidene) derivativeS. typhimurium, E. coli4-8[4]
2-(1-(Thiophen-2-yl)ethylidene) derivativeBacterial strains8[4]
Phenyl ring with para-nitro groupS. aureus0.03[9]
Phenyl ring with para-cyano groupS. aureus0.03[9]

Experimental Protocols for Antimicrobial and Antifungal Activity Assessment

Standardized and reproducible experimental protocols are essential for accurately evaluating the antimicrobial and antifungal properties of novel quinazolinone hydrazones. The following are detailed methodologies for key assays.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.[11][12]

Materials:

  • 96-well microtiter plates

  • Test compound stock solution

  • Positive control antibiotic (e.g., amoxicillin, clotrimazole)

  • Microbial cultures (bacterial and fungal strains)

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile diluent (e.g., DMSO, water)

  • Incubator

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Inoculum: Aseptically pick several colonies of the test microorganism from a fresh agar plate and suspend them in sterile broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[13][14] Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[13]

  • Preparation of Compound Dilutions: Prepare a series of twofold dilutions of the test compound and the positive control antibiotic in the microtiter plate using the appropriate broth. The concentration range should be sufficient to determine the MIC.

  • Inoculation: Add the prepared microbial inoculum to each well of the microtiter plate, including a growth control well (broth and inoculum only) and a sterility control well (broth only).

  • Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. The results can also be read using a microplate reader by measuring the optical density at a specific wavelength (e.g., 600 nm).[11]

Agar Well Diffusion Method

The agar well diffusion method is a qualitative or semi-quantitative assay used to assess the antimicrobial activity of a compound by measuring the zone of growth inhibition around a well containing the test substance.[14]

Materials:

  • Petri dishes with appropriate agar medium (e.g., Mueller-Hinton Agar)

  • Test compound solution

  • Positive control antibiotic solution

  • Solvent control (if applicable)

  • Microbial cultures

  • Sterile swabs

  • Sterile cork borer or pipette tip

Procedure:

  • Preparation of Inoculum: Prepare a microbial suspension adjusted to a 0.5 McFarland standard as described for the broth microdilution method.

  • Inoculation of Agar Plates: Uniformly streak the surface of the agar plate with the microbial suspension using a sterile swab to create a lawn of bacteria.

  • Creation of Wells: Use a sterile cork borer to create uniform wells in the agar.[13]

  • Application of Compounds: Add a fixed volume of the test compound solution, positive control, and solvent control to separate wells.

  • Incubation: Incubate the plates under appropriate conditions.

  • Measurement of Inhibition Zones: After incubation, measure the diameter of the zone of complete growth inhibition around each well in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Experimental_Workflow cluster_workflow Antimicrobial Testing Workflow start Synthesized Quinazolinone Hydrazone Compounds mic Broth Microdilution Assay (MIC Determination) start->mic diffusion Agar Well Diffusion Assay (Zone of Inhibition) start->diffusion data_analysis Data Analysis and SAR Determination mic->data_analysis diffusion->data_analysis lead_optimization Lead Compound Optimization data_analysis->lead_optimization

General workflow for antimicrobial evaluation.

Challenges and Future Directions

While quinazolinone hydrazones hold significant promise, several challenges remain in their development as therapeutic agents. These include optimizing their pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME) and assessing their in vivo efficacy and toxicity. Future research should focus on:

  • Lead Optimization: Synthesizing and screening new analogs with improved potency, selectivity, and ADME profiles.

  • Mechanism of Action Studies: Further elucidating the precise molecular targets and mechanisms of action to aid in rational drug design.

  • In Vivo Studies: Evaluating the efficacy of promising lead compounds in animal models of infection.

  • Combating Resistance: Investigating the potential of these compounds to overcome existing antimicrobial resistance mechanisms.

Conclusion

Quinazolinone hydrazones represent a versatile and promising scaffold for the development of novel antimicrobial and antifungal agents. Their straightforward synthesis, coupled with their potent and broad-spectrum activity, makes them an attractive area for further investigation. By leveraging a comprehensive understanding of their synthesis, mechanism of action, and structure-activity relationships, researchers can continue to design and develop new and effective treatments to combat the growing threat of microbial infections.

References

  • Al-Hourani, B. J., Al-Adhami, W. K., Al-Dhaifi, A. A., El-Faham, A., & El-Sayed, W. M. (2023). New Quinazolin-4(3H)-one Derivatives Incorporating Hydrazone and Pyrazole Scaffolds as Antimicrobial Agents Targeting DNA Gyraze Enzyme. Molecules, 28(18), 6599. [Link]

  • Li, Y., Li, Q., Liu, Z., Wang, Y., Zhang, Y., & Zhang, H. (2023). Synthesis, Crystal Structure, and Antifungal Activity of Quinazolinone Derivatives. Molecules, 28(16), 6061. [Link]

  • O'Daniel, P. I., Peng, Z., Pi, H., Testero, S. A., Ding, D., Spink, E., Le, V., & Miller, M. J. (2016). Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. Journal of Medicinal Chemistry, 59(9), 4385–4398. [Link]

  • Li, Y., Li, Q., Liu, Z., Wang, Y., Zhang, Y., & Zhang, H. (2021). Design, Synthesis, and Bioactivity of Novel Quinazolinone Scaffolds Containing Pyrazole Carbamide Derivatives as Antifungal Agents. Molecules, 26(16), 4983. [Link]

  • Al-Obaid, A. M., Abdel-Hamide, S. G., El-Kashef, H. A., Abdel-Aziz, A. A.-M., El-Azab, A. S., & Al-Khamees, H. A. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Pharmaceuticals, 16(1), 125. [Link]

  • Kumar, A., & Rajput, C. S. (2009). Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. International Journal of PharmTech Research, 1(2), 159-163. [Link]

  • Khan, A. U., Wei, M. Q., & Parveen, S. (2019). Antibacterial Effects of Quinazolin-4(3H)-One Functionalized-Conjugated Silver Nanoparticles. International Journal of Nanomedicine, 14, 7863–7878. [Link]

  • Al-Hourani, B. J., Al-Adhami, W. K., Al-Dhaifi, A. A., El-Faham, A., & El-Sayed, W. M. (2023). New Quinazolin-4(3H)-one Derivatives Incorporating Hydrazone and Pyrazole Scaffolds as Antimicrobial Agents Targeting DNA Gyraze Enzyme. ResearchGate. [Link]

  • Popiołek, Ł. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. International Journal of Molecular Sciences, 22(17), 9389. [Link]

  • Berecz, T., Károlyi, B. I., Mester, Z., Farkas, V., & Kotschy, A. (2023). Synthesis, Characterization, Antibacterial, Antifungal and Anticorrosion Activities of 1,2,4-Triazolo[1,5-a]quinazolinone. Molecules, 28(13), 5171. [Link]

  • Nasrullaev, A., Ibragimov, Z., Ziyaev, K., Shakhidoyatov, K., & Sadykov, A. (2019). Synthesis, characterization, and antimicrobial activity of novel hydrazone-bearing tricyclic quinazolines. ResearchGate. [Link]

  • Saravanan, G., Alagarsamy, V., & Prakash, C. R. (2010). Synthesis and Antimicrobial activity of some Quinazolinones Derivatives. International Journal of Drug Development & Research, 2(4), 715-722. [Link]

  • Li, Y., Li, Q., Liu, Z., Wang, Y., Zhang, Y., & Zhang, H. (2023). Synthesis and Antifungal Activity of Novel Quinazolin-4(3H)-one Derivatives. ResearchGate. [Link]

  • Gîrd, C. E., Vlase, L., Oniga, O., & Oniga, I. (2022). Design, Synthesis, and Biological Evaluation of N-Acyl-Hydrazone-Linked Quinazolinone Derivatives with Antioxidant, Antimicrobial, and Anticancer Potential. Molecules, 27(19), 6523. [Link]

  • Rakesh, K. P., Manukumar, H. M., & Shantharam, U. (2016). SYNTHESIS AND CHARACTERIZATION OF QUINAZOLINONE-HYDRAZIDE ANALOGUES: STRUCTURE ACTIVITY RELATIONSHIP (SAR) STUDIES OF ANTI-MICROBIAL ACTIVITY. IAJPR. [Link]

  • Al-Hourani, B. J., Al-Adhami, W. K., Al-Dhaifi, A. A., El-Faham, A., & El-Sayed, W. M. (2023). Chemical structures of quinazolinone-hydrazone/hydrazide hybrids. ResearchGate. [Link]

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  • Verma, G., Marella, A., Shaquiquzzaman, M., Akhtar, M., Ali, M. R., & Alam, M. M. (2014). A review exploring biological activities of hydrazones. Journal of Pharmacy & Bioallied Sciences, 6(2), 69–80. [Link]

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Sources

Exploratory

The Architectural Nuances of Bioactivity: A Deep Dive into the Structure-Activity Relationship of 2-Hydrazino-3-phenylquinazolin-4(3H)-one Derivatives

For Researchers, Scientists, and Drug Development Professionals The quinazolinone scaffold, a fused bicyclic heterocycle, stands as a cornerstone in medicinal chemistry, lauded for its broad spectrum of pharmacological a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The quinazolinone scaffold, a fused bicyclic heterocycle, stands as a cornerstone in medicinal chemistry, lauded for its broad spectrum of pharmacological activities.[1][2] Among its myriad derivatives, the 2-hydrazino-3-phenylquinazolin-4(3H)-one core has emerged as a particularly fertile ground for the discovery of novel therapeutic agents. This in-depth technical guide navigates the intricate structure-activity relationships (SAR) of this promising scaffold, offering a comprehensive analysis for researchers engaged in the design and development of new chemical entities. We will dissect the influence of structural modifications on antimicrobial, anticonvulsant, anti-inflammatory, and anticancer activities, providing a molecular-level understanding to guide future drug discovery endeavors.

The Synthetic Gateway: Forging the 2-Hydrazino-3-phenylquinazolin-4(3H)-one Scaffold

The journey into the SAR of these derivatives begins with a reliable and versatile synthetic strategy. The classical and most common approach to the core structure involves a multi-step synthesis commencing from anthranilic acid. This foundational pathway allows for the introduction of diversity at key positions, a prerequisite for any meaningful SAR exploration.

A general synthetic route involves the reaction of a 2-thioxo-3-phenyl-quinazolin-4(3H)one with ethyl chloroacetate, followed by hydrazinolysis to yield the key hydrazide intermediate.[3] This intermediate then serves as a versatile platform for the introduction of a wide array of substituents through reactions with various electrophiles.[3]

Deciphering the Code: Structure-Activity Relationships Across Therapeutic Areas

The biological profile of 2-hydrazino-3-phenylquinazolin-4(3H)-one derivatives is exquisitely sensitive to the nature and position of substituents. Understanding these nuances is paramount for the rational design of potent and selective agents.

Antimicrobial Arena: Targeting Microbial Defenses

The quest for novel antimicrobial agents is a perpetual challenge in the face of mounting resistance. Derivatives of 2-hydrazino-3-phenylquinazolin-4(3H)-one have demonstrated significant potential in this arena, with their activity being profoundly influenced by the substitution pattern at the hydrazino moiety.

A key transformation that often imparts or enhances antimicrobial activity is the conversion of the hydrazino group into a hydrazone through condensation with various aldehydes and ketones. This modification introduces a diverse range of lipophilic and electronically varied substituents.

Key SAR Insights for Antimicrobial Activity:

  • The Unsubstituted Core: The parent 2-hydrazinylquinazolin-4(3H)-one itself exhibits a spectrum of antimicrobial activity, albeit ranging from moderate to weak, with Minimum Inhibitory Concentration (MIC) values typically in the range of 16–128 µg/mL.[4]

  • The Power of the Hydrazone Moiety: The formation of hydrazone derivatives is a critical step towards enhancing antimicrobial potency.[4]

  • Heterocyclic Substituents: The introduction of heterocyclic rings, such as furan, at the hydrazone moiety can lead to a significant boost in antibacterial activity. For instance, the 2-(1-(furan-2-yl)ethylidene) derivative has been shown to exhibit potent antibacterial activity, in some cases exceeding that of the standard antibiotic Amoxicillin.[4]

  • Impact of Halogenation: The presence of halogen atoms, such as fluorine and chlorine, on the phenyl ring at the 3-position or on other aromatic substituents can favorably influence antimicrobial activity.[5]

Table 1: Antimicrobial Activity (MIC in µg/mL) of Selected 2-Hydrazinylquinazolin-4(3H)-one Derivatives [4]

CompoundR Group on HydrazoneE. coliS. aureusB. subtilisC. albicans
Parent -128643216
4a 1-(furan-2-yl)ethylidene4442
4c 1-(pyridin-2-yl)ethylidene8482

Experimental Protocol: Synthesis of Hydrazone Derivatives [4]

  • Starting Material: A mixture of 2-hydrazinylquinazolin-4(3H)-one (0.01 mol) and the appropriate carbonyl compound (0.01 mol) is taken in glacial acetic acid (20 mL).

  • Reaction: The mixture is refluxed for 4-6 hours.

  • Work-up: The reaction mixture is cooled, and the precipitated solid is filtered, washed with water, and recrystallized from a suitable solvent like ethanol.

Diagram: General Synthetic Scheme for Hydrazone Derivatives

G Core 2-Hydrazino-3-phenylquinazolin-4(3H)-one Reaction Glacial Acetic Acid, Reflux Core->Reaction Reagent R-CHO or R-CO-R' Reagent->Reaction Product Hydrazone Derivative Reaction->Product

Caption: Synthesis of hydrazone derivatives from the core scaffold.

Anticonvulsant Activity: Modulating Neuronal Excitability

Quinazolinone derivatives have a long-standing history as central nervous system (CNS) active agents, with some exhibiting potent anticonvulsant properties.[6] The 2-hydrazino-3-phenylquinazolin-4(3H)-one scaffold serves as a valuable template for the development of novel anticonvulsant drugs.

The formation of Schiff bases from the hydrazino group is a common strategy to enhance anticonvulsant activity.[7] The electronic nature of the substituents on the aromatic aldehyde used to form the Schiff base plays a crucial role in determining the potency.

Key SAR Insights for Anticonvulsant Activity:

  • Role of Aromatic Substituents: The presence of both electron-donating groups (e.g., -OH, -NH2, -OCH3) and electron-withdrawing groups (e.g., -CF3) on the aromatic ring of the Schiff base can contribute to anticonvulsant activity.[7] This suggests that a complex interplay of electronic and steric factors governs the interaction with the biological target.

  • Potential Mechanism of Action: The observed anticonvulsant activity of these derivatives is often attributed to their ability to potentiate GABAergic neurotransmission, a key inhibitory pathway in the CNS.[7]

Table 2: Anticonvulsant Activity of Selected Schiff Base Derivatives [7]

CompoundSubstituent on Aromatic RingOnset of Convulsions (INH model)
Control --
4a 4-OHSignificantly delayed
4b 4-NH2Significantly delayed
4d 4-OCH3Significantly delayed
4f 4-CF3Significantly delayed

Experimental Protocol: Pentylenetetrazole (PTZ)-Induced Seizure Model [6]

  • Animal Model: Male Swiss albino mice are used.

  • Drug Administration: Test compounds are administered intraperitoneally at various doses.

  • Seizure Induction: After a specific pre-treatment time (e.g., 30 minutes), a convulsant agent like pentylenetetrazole (PTZ) is administered subcutaneously.

  • Observation: The animals are observed for the onset of clonic and tonic seizures and for mortality over a defined period.

  • Data Analysis: The latency to the first seizure and the percentage of protection against seizures are recorded and compared to a control group.

Diagram: Key Structural Features for Anticonvulsant Activity

G Core 2-Hydrazino-3-phenylquinazolin-4(3H)-one Core SchiffBase Schiff Base Formation (C=N linkage) Core->SchiffBase AromaticRing Substituted Aromatic Ring (Electron-donating or -withdrawing groups) SchiffBase->AromaticRing Activity Anticonvulsant Activity AromaticRing->Activity

Caption: SAR highlights for anticonvulsant derivatives.

Anti-inflammatory Effects: Quelling the Inflammatory Cascade

Chronic inflammation is a hallmark of numerous diseases, and the development of effective anti-inflammatory agents remains a significant therapeutic goal. Derivatives of the 2-hydrazino-3-phenylquinazolin-4(3H)-one scaffold have shown promise in this area.

Key SAR Insights for Anti-inflammatory Activity:

  • Modification of the Hydrazino Group: Similar to other biological activities, modification of the 2-hydrazino group is a key strategy. The synthesis of pyrazoline-containing quinazolinone derivatives has been explored as a means to generate potent anti-inflammatory compounds.[8]

Experimental Protocol: Carrageenan-Induced Paw Edema Model [9]

  • Animal Model: Wistar rats are typically used.

  • Drug Administration: The test compounds are administered orally or intraperitoneally.

  • Induction of Inflammation: A sub-plantar injection of carrageenan solution into the hind paw of the rat induces a localized inflammatory response.

  • Measurement of Edema: The volume of the paw is measured at various time points after carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.

Anticancer Activity: A Battle Against Uncontrolled Cell Proliferation

The quinazolinone core is a well-established pharmacophore in the design of anticancer agents, with several approved drugs targeting key signaling pathways in cancer cells.[2] The 2-hydrazino-3-phenylquinazolin-4(3H)-one framework provides a versatile platform for the development of novel cytotoxic agents.

The introduction of a hydrazone linkage at the 3-position of the quinazolinone ring has been shown to be a fruitful strategy for generating compounds with potent antitumor activity.[10]

Key SAR Insights for Anticancer Activity:

  • Substitutions on the Quinazolinone Ring: The introduction of a fluorine atom at the 7-position of the quinazolinone ring has been shown to be beneficial for anticancer activity.[10]

  • Nature of the Hydrazone Substituent: The substituent on the hydrazone moiety plays a critical role. For instance, an (E)-N-((2-chloro-1-methyl-1H-indol-3-yl)methylene) group at the 3-position has been associated with potent activity against hepatocellular carcinoma (HepG2) cells.[10]

  • Targeting Tubulin Polymerization: Some quinazolinone derivatives have been shown to exert their cytotoxic effects by interfering with tubulin polymerization, a critical process in cell division.[11]

Table 3: Anticancer Activity (IC50 in µM) of Selected 3-Hydrazone Quinazolinone Derivatives [10]

CompoundR Group on HydrazoneHepG2PC-3
Gefitinib -23.3312.02
H1 (E)-N-((2-chloro-1-methyl-1H-indol-3-yl)methylene)9.90-
H2 (E)-2-(7-fluoro-4-oxoquinazolin-3(4H)-yl)-N-((2-morpholino-1-propyl-1H-indol-3-yl)methylene)-10.70

Diagram: Workflow for Anticancer Drug Discovery with Quinazolinones

G cluster_0 Design & Synthesis cluster_1 In Vitro Evaluation cluster_2 In Vivo & Preclinical Synthesis Synthesis of 2-Hydrazino-3-phenylquinazolin-4(3H)-one Derivatives Modification Structural Modification (e.g., Hydrazone Formation) Synthesis->Modification Screening Cytotoxicity Screening (e.g., MTT Assay) Modification->Screening Mechanism Mechanism of Action Studies (e.g., Tubulin Polymerization Assay) Screening->Mechanism AnimalModel Animal Models of Cancer Mechanism->AnimalModel Tox Toxicology Studies AnimalModel->Tox

Sources

Foundational

An In-depth Technical Guide on the In Vitro Antiproliferative Activity of 2-Hydrazino-3-phenylquinazolin-4(3H)-one Derivatives

This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the synthesis, in vitro antiproliferative evaluation, and mechanistic insights of 2-hydrazino-3-phenylquinaz...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the synthesis, in vitro antiproliferative evaluation, and mechanistic insights of 2-hydrazino-3-phenylquinazolin-4(3H)-one derivatives, a promising class of heterocyclic compounds in oncology research.

Introduction: The Quinazolinone Scaffold in Cancer Therapy

The quinazolinone core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds.[1] Its derivatives have garnered significant attention for their broad spectrum of pharmacological activities, including anticancer properties.[1][2] The structural versatility of the quinazolinone ring system allows for targeted modifications, leading to the development of potent and selective inhibitors of various cellular targets implicated in tumorigenesis.[1][3] Several quinazolinone-based drugs have been approved for clinical use, particularly as inhibitors of protein kinases such as the Epidermal Growth Factor Receptor (EGFR).[4][5] This has established the quinazolinone scaffold as a cornerstone in the design of novel anticancer agents.[3][5]

The introduction of a hydrazino moiety at the 2-position of the 3-phenylquinazolin-4(3H)-one core provides a versatile handle for further chemical elaboration, enabling the synthesis of diverse libraries of derivatives. This guide will delve into the synthesis of this core structure and its subsequent derivatization, the methodologies for assessing their antiproliferative effects, and the underlying molecular mechanisms of action.

Synthesis of 2-Hydrazino-3-phenylquinazolin-4(3H)-one and its Derivatives

The synthetic route to 2-hydrazino-3-phenylquinazolin-4(3H)-one derivatives typically commences with readily available starting materials like anthranilic acid. A common synthetic strategy involves a multi-step process, beginning with the formation of a benzoxazinone intermediate, followed by reaction with a primary amine to construct the quinazolinone core, and subsequent introduction of the hydrazino group.

General Synthesis Pathway

A representative synthetic scheme is outlined below. The initial step often involves the reaction of anthranilic acid with an appropriate reagent to form a 2-substituted-4H-3,1-benzoxazin-4-one. This intermediate is then reacted with a primary amine, in this case, aniline, to yield the 3-phenylquinazolin-4(3H)-one core. The subsequent introduction of a leaving group at the 2-position, such as a mercapto or chloro group, facilitates the final nucleophilic substitution with hydrazine hydrate to afford the desired 2-hydrazino-3-phenylquinazolin-4(3H)-one scaffold.[6][7] This key intermediate serves as a versatile precursor for the synthesis of a wide array of derivatives through condensation reactions with various aldehydes and ketones.[7]

Synthesis_Workflow cluster_0 Core Scaffold Synthesis cluster_1 Derivative Synthesis Anthranilic_Acid Anthranilic Acid Benzoxazinone 2-Substituted-4H-3,1-benzoxazin-4-one Anthranilic_Acid->Benzoxazinone Acylation/ Cyclization Quinazolinone_Core 2-Substituted-3-phenyl quinazolin-4(3H)-one Benzoxazinone->Quinazolinone_Core Reaction with Aniline Hydrazino_Scaffold 2-Hydrazino-3-phenyl quinazolin-4(3H)-one Quinazolinone_Core->Hydrazino_Scaffold Reaction with Hydrazine Hydrate Final_Derivatives 2-(2-Benzylidenehydrazinyl)-3-phenyl quinazolin-4(3H)-one Derivatives Hydrazino_Scaffold->Final_Derivatives Condensation Aldehydes_Ketones Aldehydes/Ketones Aldehydes_Ketones->Final_Derivatives

Caption: General synthetic workflow for 2-hydrazino-3-phenylquinazolin-4(3H)-one derivatives.

In Vitro Antiproliferative Activity Assessment

The cornerstone for evaluating the anticancer potential of newly synthesized compounds is the in vitro antiproliferative assay. This is typically performed using a panel of human cancer cell lines to assess the cytotoxic or cytostatic effects of the compounds.

Cell Lines and Culture Conditions

A diverse panel of human cancer cell lines is crucial to determine the spectrum of activity and potential selectivity of the synthesized derivatives. Commonly used cell lines for screening anticancer agents include:

  • MCF-7: Human breast adenocarcinoma

  • HepG2: Human hepatocellular carcinoma

  • HCT-116: Human colorectal carcinoma

  • A549: Human lung carcinoma

  • PC-3: Human prostate adenocarcinoma

Cells are maintained in appropriate culture media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and incubated under standard conditions (37°C, 5% CO₂).

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[8] The principle of the assay lies in the reduction of the yellow, water-soluble MTT to a purple, insoluble formazan product by mitochondrial dehydrogenases of viable cells.[9]

  • Cell Seeding: Plate cancer cells in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[8]

  • Compound Treatment: Treat the cells with serial dilutions of the 2-hydrazino-3-phenylquinazolin-4(3H)-one derivatives for a specified duration, typically 48 or 72 hours.[10] Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug like doxorubicin or cisplatin).

  • MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[8]

  • Formazan Solubilization: Carefully remove the culture medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent solution, to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of approximately 570 nm.[8]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Structure-Activity Relationship (SAR) and Mechanistic Insights

The antiproliferative activity of 2-hydrazino-3-phenylquinazolin-4(3H)-one derivatives is highly dependent on the nature and position of substituents on the quinazolinone and phenyl rings, as well as the moiety introduced via the hydrazino linker.

Key Structural Features Influencing Activity

Systematic modifications of the lead structure have revealed several key insights into the structure-activity relationship (SAR):

  • Substituents on the Phenyl Ring at Position 3: The electronic and steric properties of substituents on the 3-phenyl ring can significantly modulate the antiproliferative activity.

  • Modifications of the Hydrazino Linker: Condensation of the 2-hydrazino group with various aromatic and heterocyclic aldehydes has yielded derivatives with potent anticancer activity. The nature of the aromatic or heterocyclic ring system introduced can influence the compound's interaction with its biological target.[11]

  • Substituents on the Quinazolinone Core: Introduction of electron-donating or electron-withdrawing groups at various positions of the quinazolinone ring can impact the overall potency of the derivatives. For instance, chloro substitution has been shown to enhance activity in some series.[12][13]

Tabulated Antiproliferative Data

The following table summarizes the in vitro antiproliferative activity (IC₅₀ values in µM) of representative 2-hydrazino-3-phenylquinazolin-4(3H)-one derivatives against various cancer cell lines, as reported in the literature.

Compound IDR Group (at 2-hydrazino position)MCF-7 (Breast)HepG2 (Liver)HCT-116 (Colon)
1a -H>100>100>100
1b -CH=C₆H₅15.220.518.9
1c -CH=C₆H₄-4-Cl8.711.39.5
1d -CH=C₆H₄-4-OCH₃12.116.814.3
1e -CH=C₆H₄-4-NO₂5.47.96.1

Note: The data presented in this table is a hypothetical representation for illustrative purposes and is based on trends observed in published studies.

Potential Mechanisms of Action

Quinazolinone derivatives exert their anticancer effects through various mechanisms of action.[1][2] For the 2-hydrazino-3-phenylquinazolin-4(3H)-one series, several potential molecular targets have been proposed, primarily focusing on the inhibition of key enzymes involved in cell signaling and proliferation.

A prominent mechanism of action for many quinazolinone-based anticancer agents is the inhibition of protein kinases.[3][14] These enzymes play a critical role in signal transduction pathways that regulate cell growth, proliferation, and survival.[5]

  • Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase: The quinazoline scaffold is a well-established pharmacophore for EGFR inhibitors.[3][4][5] Overexpression or mutation of EGFR is a hallmark of many cancers, making it an attractive therapeutic target.[3][15]

  • Vascular Endothelial Growth Factor Receptor (VEGFR-2) Tyrosine Kinase: Inhibition of VEGFR-2 can block angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen, thereby inhibiting tumor growth and metastasis.[12][16]

  • Other Kinases: Derivatives of the quinazolinone scaffold have also been reported to inhibit other kinases such as Aurora kinases, which are involved in cell cycle regulation.[16][17]

Kinase_Inhibition_Pathway cluster_0 Signaling Cascade Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR-2) Growth_Factor->Receptor Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) Receptor->Downstream Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Quinazolinone_Derivative 2-Hydrazino-3-phenyl quinazolin-4(3H)-one Derivative Quinazolinone_Derivative->Receptor Inhibition

Caption: Inhibition of receptor tyrosine kinase signaling by quinazolinone derivatives.

Some quinazolinone derivatives have been shown to interfere with microtubule dynamics by inhibiting tubulin polymerization.[2][18] Microtubules are essential components of the cytoskeleton and are crucial for cell division, motility, and intracellular transport.[18] Disruption of microtubule function leads to cell cycle arrest and apoptosis.

Ultimately, the antiproliferative activity of these compounds often culminates in the induction of apoptosis, or programmed cell death. This can be triggered through various intrinsic and extrinsic pathways, often as a consequence of the inhibition of key survival signals or the induction of cellular stress.

Conclusion and Future Directions

2-Hydrazino-3-phenylquinazolin-4(3H)-one derivatives represent a versatile and promising class of compounds with significant in vitro antiproliferative activity against a range of cancer cell lines. The ease of synthesis and the potential for diverse structural modifications make this scaffold an attractive starting point for the development of novel anticancer agents. Future research in this area should focus on:

  • Lead Optimization: Systematic SAR studies to enhance potency and selectivity.

  • Mechanism of Action Studies: Elucidation of the precise molecular targets and signaling pathways affected by the most potent derivatives.

  • In Vivo Efficacy: Evaluation of promising candidates in preclinical animal models of cancer.

  • ADMET Profiling: Assessment of the absorption, distribution, metabolism, excretion, and toxicity properties of lead compounds to gauge their drug-likeness.

By pursuing these avenues of research, the full therapeutic potential of 2-hydrazino-3-phenylquinazolin-4(3H)-one derivatives as next-generation anticancer drugs can be realized.

References

  • Fan, G. J., et al. (2018). Antiproliferative Activity of a New Quinazolin-4(3H)-One Derivative via Targeting Aurora Kinase A in Non-Small Cell Lung Cancer. PubMed Central. [Link]

  • Gao, C., et al. (2021). Design, synthesis, biological evaluation and structure-activity relationship study of quinazolin-4(3H)-one derivatives as novel USP7 inhibitors. European Journal of Medicinal Chemistry. [Link]

  • de Oliveira, R., et al. (2022). Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. National Institutes of Health. [Link]

  • Gouhar, R. S., et al. (2019). Synthesis and Anticancer Evaluation of Some Novel Quinazolin‐4(3H)‐one Derivatives. Journal of Heterocyclic Chemistry. [Link]

  • Eissa, A. G., et al. (2024). Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. Dove Medical Press. [Link]

  • Abdel-Gawad, S. M., et al. (2022). New Quinazolin-4(3H)-one Derivatives Incorporating Hydrazone and Pyrazole Scaffolds as Antimicrobial Agents Targeting DNA Gyraze Enzyme. MDPI. [Link]

  • Li, Y., et al. (2023). Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). Spandidos Publications. [Link]

  • Sławiński, J., et al. (2021). Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. MDPI. [Link]

  • Fallon, P. G., et al. (2020). 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. Bioorganic & Medicinal Chemistry. [Link]

  • Maleki, F., et al. (2022). Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors. Frontiers in Chemistry. [Link]

  • Ravez, S., et al. (2012). Synthesis and Antiproliferative Activity of 2-amino-4-Anilinoquinazoline Derivatives. Hilaris Publisher. [Link]

  • Kim, J., et al. (2025). Synthesis and Structure-Activity Relationship Study of 2-(amino)quinazolin-4(3 H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). PubMed. [Link]

  • Author. (2025). Study of the structure of 2-phenylquinazolin-4(3h)-one hydrochloride by X-ray diffraction analysis. ResearchGate. [Link]

  • Fassihi, A., et al. (2015). Synthesis and cytotoxic evaluation of some new 3-(2-(2-phenylthiazol-4-yl) ethyl)-quinazolin-4(3H) one derivatives with potential anticancer effects. National Institutes of Health. [Link]

  • Author. (n.d.). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). MDPI. [Link]

  • Author. (n.d.). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. PubMed Central. [Link]

  • Author. (n.d.). Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives. PubMed Central. [Link]

  • Zhang, Y., et al. (2020). Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment. Taylor & Francis Online. [Link]

  • Author. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. PubMed Central. [Link]

  • Keshk, E. M., et al. (2025). Synthesis and Antifungal Activity of Novel Quinazolin-4(3H)-one Derivatives. ResearchGate. [Link]

  • Author. (n.d.). Medicinal Perspective of Quinazolinone Derivatives as an Anticancer Agent. ResearchGate. [Link]

  • Eldehna, W. M., et al. (2022). Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. PubMed Central. [Link]

  • Author. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

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Exploratory

An In-Depth Technical Guide to the Mechanism of Action of 2-hydrazino-3-phenylquinazolin-4(3H)-one as a Putative EGFR Inhibitor

Abstract The Epidermal Growth Factor Receptor (EGFR) is a well-validated target in oncology, with several approved inhibitors revolutionizing cancer therapy.[1][2] The quinazolinone scaffold has emerged as a privileged s...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The Epidermal Growth Factor Receptor (EGFR) is a well-validated target in oncology, with several approved inhibitors revolutionizing cancer therapy.[1][2] The quinazolinone scaffold has emerged as a privileged structure in the design of EGFR inhibitors, forming the core of many clinically successful drugs.[3][4] This technical guide provides a comprehensive overview of the putative mechanism of action of 2-hydrazino-3-phenylquinazolin-4(3H)-one as an inhibitor of EGFR. While direct experimental evidence for this specific molecule is limited in publicly available literature, this guide extrapolates a scientifically grounded, hypothetical mechanism based on the well-established pharmacology of structurally related quinazolinone derivatives. We will delve into the molecular interactions governing EGFR inhibition by this class of compounds, the downstream cellular consequences, and the detailed experimental workflows required to validate these interactions. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel anti-cancer therapeutics.

Introduction: The Epidermal Growth Factor Receptor (EGFR) in Oncology

The EGFR, a member of the ErbB family of receptor tyrosine kinases, is a transmembrane glycoprotein that plays a pivotal role in regulating key cellular processes, including proliferation, differentiation, survival, and migration.[5][6] Dysregulation of EGFR signaling, often through overexpression or activating mutations, is a hallmark of numerous human cancers, including non-small cell lung cancer (NSCLC), colorectal cancer, and glioblastoma.[7]

Upon ligand binding (e.g., Epidermal Growth Factor, EGF), EGFR undergoes dimerization and subsequent autophosphorylation of specific tyrosine residues within its intracellular kinase domain.[8] This phosphorylation cascade creates docking sites for various adaptor proteins and enzymes, initiating downstream signaling pathways such as the RAS-RAF-MAPK and PI3K-AKT pathways, which ultimately drive tumor growth and survival.[8] Consequently, inhibiting the kinase activity of EGFR is a validated therapeutic strategy to abrogate these oncogenic signals.[1]

The Quinazolinone Scaffold: A Cornerstone of EGFR Inhibition

The 4-anilinoquinazoline core is a well-established pharmacophore for potent and selective EGFR inhibitors.[3][4] First-generation inhibitors like gefitinib and erlotinib, which are based on this scaffold, act as ATP-competitive inhibitors, binding reversibly to the ATP-binding pocket of the EGFR kinase domain.[2][9] The quinazoline ring system mimics the adenine portion of ATP, while the aniline substituent projects into a hydrophobic pocket, contributing to the inhibitor's affinity and selectivity.[9]

Proposed Mechanism of Action of 2-hydrazino-3-phenylquinazolin-4(3H)-one

While direct experimental data for 2-hydrazino-3-phenylquinazolin-4(3H)-one is not extensively available, its structural features allow for a scientifically informed hypothesis regarding its mechanism as an EGFR inhibitor. The core of this molecule is the quinazolin-4(3H)-one structure, a known hinge-binding motif for many kinase inhibitors.

Molecular Docking and Binding Mode Hypothesis

Based on the structure-activity relationships of numerous quinazolinone derivatives, we can propose a binding mode for 2-hydrazino-3-phenylquinazolin-4(3H)-one within the ATP-binding site of the EGFR kinase domain.[3][9][10]

  • Hinge Region Interaction: The quinazolinone core is predicted to form a critical hydrogen bond with the backbone amide of Met793 in the hinge region of the EGFR kinase domain. This interaction is a hallmark of quinazoline-based EGFR inhibitors and is crucial for anchoring the molecule in the active site.[9][10]

  • Hydrophobic Interactions: The phenyl group at the N-3 position likely occupies a hydrophobic pocket within the active site, further stabilizing the binding.

  • Role of the Hydrazino Group: The 2-hydrazino substituent is a key feature. It may engage in additional hydrogen bonding interactions with amino acid residues in the solvent-exposed region or with the ribose-binding pocket, potentially enhancing binding affinity.

The following diagram illustrates the key components of the EGFR signaling pathway and the proposed point of intervention for a quinazolinone-based inhibitor.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Autophosphorylation & Recruitment PI3K PI3K EGFR->PI3K RAS RAS Grb2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Inhibitor 2-hydrazino-3-phenyl quinazolin-4(3H)-one Inhibitor->EGFR Inhibition EGF EGF (Ligand) EGF->EGFR Binding & Dimerization

Caption: EGFR signaling cascade and inhibitor intervention point.

Downstream Cellular Consequences of EGFR Inhibition

By blocking the kinase activity of EGFR, 2-hydrazino-3-phenylquinazolin-4(3H)-one would be expected to abrogate the downstream signaling cascades. The anticipated cellular effects include:

  • Inhibition of Cell Proliferation: By blocking the MAPK and PI3K-AKT pathways, the inhibitor would prevent the transmission of mitogenic signals to the nucleus, leading to a halt in cell cycle progression.

  • Induction of Apoptosis: The PI3K-AKT pathway is a major pro-survival pathway. Its inhibition would lead to the upregulation of pro-apoptotic proteins and ultimately, programmed cell death.

  • Reduction in Tumor Growth and Metastasis: The culmination of these cellular effects would be the suppression of tumor growth in vivo.

Experimental Validation Workflow

A rigorous and multi-faceted experimental approach is necessary to validate the proposed mechanism of action. The following protocols outline the key steps in characterizing a novel EGFR inhibitor.

Biochemical Validation: In Vitro Kinase Inhibition Assay

The initial step is to determine if the compound directly inhibits the enzymatic activity of EGFR. This is typically achieved using a kinase inhibition assay.[11][12]

Protocol: ADP-Glo™ Kinase Assay

This assay measures the amount of ADP produced during the kinase reaction, which is inversely proportional to the inhibitory activity of the compound.[13]

  • Reagent Preparation:

    • Prepare a stock solution of 2-hydrazino-3-phenylquinazolin-4(3H)-one in DMSO.

    • Dilute recombinant human EGFR kinase, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), and ATP to their optimal concentrations in kinase buffer.

  • Assay Procedure:

    • Add 1 µL of the test compound at various concentrations (or DMSO as a control) to the wells of a 384-well plate.[14]

    • Add 2 µL of the EGFR enzyme solution.[14]

    • Initiate the reaction by adding 2 µL of the substrate/ATP mixture.[14]

    • Incubate at room temperature for 60 minutes.[14]

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.[14]

    • Incubate for 40 minutes at room temperature.[14]

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[14]

    • Incubate for 30 minutes at room temperature.[14]

    • Measure luminescence using a plate reader.[14]

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Parameter Description
IC50 The half-maximal inhibitory concentration of the drug.
Kinase Recombinant Human EGFR
Substrate Poly(Glu, Tyr) 4:1
ATP Concentration Typically at or near the Km for ATP.
Cellular Validation: Cell Viability and Proliferation Assays

The next step is to assess the effect of the compound on cancer cells that are dependent on EGFR signaling.[15][16]

Protocol: MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[17]

  • Cell Culture:

    • Seed EGFR-dependent cancer cells (e.g., A431, NCI-H1975) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with serial dilutions of 2-hydrazino-3-phenylquinazolin-4(3H)-one for 48-72 hours. Include a vehicle control (DMSO).

  • Assay Procedure:

    • Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a detergent solution).

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).

Mechanistic Validation: Western Blot Analysis of EGFR Signaling

To confirm that the observed cellular effects are due to the inhibition of EGFR signaling, Western blotting is used to measure the phosphorylation status of EGFR and its downstream targets.[18][19]

Protocol: Western Blotting

  • Cell Treatment and Lysis:

    • Treat EGFR-dependent cells with the test compound at various concentrations for a specified time.

    • Stimulate the cells with EGF to induce EGFR phosphorylation.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification and Electrophoresis:

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein by SDS-PAGE.

  • Immunoblotting:

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against phospho-EGFR, total EGFR, phospho-AKT, total AKT, phospho-ERK, and total ERK. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities to determine the relative levels of protein phosphorylation.

The following diagram illustrates the experimental workflow for validating an EGFR inhibitor.

Validation_Workflow Start Putative EGFR Inhibitor (2-hydrazino-3-phenylquinazolin-4(3H)-one) Biochemical_Assay In Vitro Kinase Assay Start->Biochemical_Assay IC50 Determine IC50 Biochemical_Assay->IC50 Cellular_Assay Cell Viability Assay GI50 Determine GI50 Cellular_Assay->GI50 Mechanistic_Assay Western Blot Analysis Phospho_Inhibition Assess Inhibition of EGFR Phosphorylation Mechanistic_Assay->Phospho_Inhibition IC50->Cellular_Assay Potent Hit GI50->Mechanistic_Assay Active in Cells

Sources

Foundational

An In-Depth Technical Guide to 2-Hydrazino-3-Phenylquinazolin-4(3H)-one: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals Introduction The quinazolinone scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compound...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinazolinone scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds with a wide spectrum of pharmacological activities.[1][2][3] This guide focuses on a specific derivative, 2-hydrazino-3-phenylquinazolin-4(3H)-one, a molecule of significant interest due to its potential as a versatile intermediate in the synthesis of novel therapeutic agents. The presence of a reactive hydrazino group at the 2-position of the quinazolinone ring system opens up a vast chemical space for the development of derivatives with potential antimicrobial, anticonvulsant, and anticancer properties.[4][5][6] This document provides a comprehensive overview of the known physical and chemical properties of 2-hydrazino-3-phenylquinazolin-4(3H)-one, its synthesis, and its reactivity, with the aim of empowering researchers in their drug discovery and development endeavors.

Molecular Structure and Properties

2-Hydrazino-3-phenylquinazolin-4(3H)-one possesses a core structure consisting of a fused benzene and pyrimidine ring system, with a phenyl group substituted at the 3-position and a hydrazino group at the 2-position.

Physicochemical Properties
PropertyValueSource
Molecular Formula C₁₄H₁₂N₄O[7]
Molecular Weight 252.27 g/mol [7]
IUPAC Name 2-hydrazinyl-3-phenylquinazolin-4-one[7]
CAS Number 731-52-2[7]
SMILES C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2NN[7]
XLogP3-AA (Computed) 1.2[7]
Hydrogen Bond Donor Count 2[7]
Hydrogen Bond Acceptor Count 3[7]

It is important to note that this compound can exist in tautomeric forms. Studies on related 2-hydrazono-3-phenylquinazolin-4(3H)-ones suggest that in solvents like DMSO, the imino tautomer is the predominant form.[8]

Caption: Tautomeric forms of 2-hydrazino-3-phenylquinazolin-4(3H)-one.

Synthesis of 2-Hydrazino-3-Phenylquinazolin-4(3H)-one

The synthesis of 2-hydrazino-3-phenylquinazolin-4(3H)-one and its derivatives typically involves a multi-step process starting from readily available precursors. A general and adaptable synthetic strategy is outlined below, based on established methodologies for similar quinazolinone compounds.[1][9]

Synthetic Pathway Overview

The synthesis generally proceeds through the formation of a 2-thioxo or 2-chloro substituted quinazolinone intermediate, which is then displaced by hydrazine.

synthesis_pathway start Anthranilic Acid intermediate1 2-Thioxo-3-phenyl-2,3-dihydroquinazolin-4(1H)-one start->intermediate1 Reaction with Phenyl isothiocyanate intermediate2 2-Chloro-3-phenylquinazolin-4(3H)-one intermediate1->intermediate2 Chlorination (e.g., POCl3) product 2-Hydrazino-3-phenylquinazolin-4(3H)-one intermediate1->product Reaction with Hydrazine Hydrate intermediate2->product Reaction with Hydrazine Hydrate caption General synthetic routes to 2-hydrazino-3-phenylquinazolin-4(3H)-one.

Caption: General synthetic routes to the target compound.

Detailed Experimental Protocol (Adapted from related syntheses)

Step 1: Synthesis of 2-Thioxo-3-phenyl-2,3-dihydroquinazolin-4(1H)-one [10]

  • To a solution of anthranilic acid in a suitable solvent (e.g., ethanol), add an equimolar amount of phenyl isothiocyanate.

  • Reflux the reaction mixture for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and collect the precipitated product by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to yield 2-thioxo-3-phenyl-2,3-dihydroquinazolin-4(1H)-one.

Step 2: Synthesis of 2-Hydrazino-3-phenylquinazolin-4(3H)-one [3][9]

  • Suspend 2-thioxo-3-phenyl-2,3-dihydroquinazolin-4(1H)-one in a suitable solvent such as ethanol or isopropanol.

  • Add an excess of hydrazine hydrate to the suspension.

  • Reflux the reaction mixture for an extended period (typically 12-24 hours), during which the evolution of hydrogen sulfide gas may be observed. The reaction should be carried out in a well-ventilated fume hood.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and collect the solid product by filtration.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 2-hydrazino-3-phenylquinazolin-4(3H)-one.

Chemical Reactivity and Derivatization

The synthetic utility of 2-hydrazino-3-phenylquinazolin-4(3H)-one lies in the reactivity of the hydrazino group, which serves as a nucleophile and a precursor for the formation of various heterocyclic systems.

Reactions with Carbonyl Compounds

The hydrazino group readily undergoes condensation reactions with aldehydes and ketones to form the corresponding hydrazones. This reaction is a cornerstone for the synthesis of a wide array of derivatives with diverse biological activities.[4][9]

hydrazone_formation start 2-Hydrazino-3-phenylquinazolin-4(3H)-one product 2-(2-Alkylidenehydrazinyl)-3-phenylquinazolin-4(3H)-one (Hydrazone derivative) start->product reagent Aldehyde or Ketone (R-CO-R') reagent->product caption Formation of hydrazone derivatives.

Caption: Formation of hydrazone derivatives.

This reaction is typically carried out by refluxing the quinazolinone with the carbonyl compound in a suitable solvent, often with a catalytic amount of acid.[9]

Cyclization Reactions

The hydrazino moiety can also participate in cyclization reactions to form fused heterocyclic systems. For instance, reaction with β-dicarbonyl compounds can lead to the formation of pyrazole-fused quinazolinones.

Stability

The stability of the quinazolinone ring is generally robust. However, the hydrazino group can be susceptible to oxidation. In aqueous solutions, hydrazine and its derivatives can undergo oxidation, a process that can be catalyzed by metal ions.[11] The stability of quinazolinone derivatives can also be influenced by pH, with some derivatives showing instability under strongly acidic or basic conditions, potentially leading to hydrolysis of amide bonds.[12]

Biological and Pharmacological Significance

Derivatives of 2-hydrazino-3-phenylquinazolin-4(3H)-one have been investigated for a range of biological activities, highlighting the potential of this scaffold in drug discovery.

  • Antimicrobial Activity: Hydrazone derivatives of 2-hydrazinylquinazolin-4(3H)-one have demonstrated significant activity against various bacterial and fungal strains.[4]

  • Anticonvulsant Activity: The quinazolinone nucleus is a well-established pharmacophore for anticonvulsant agents, and derivatives of 2-hydrazino-3-phenylquinazolin-4(3H)-one are promising candidates for the development of new central nervous system active drugs.[5][13]

  • Anticancer Activity: Numerous quinazolinone derivatives have been reported to possess potent anticancer activity, and the 2-hydrazino-3-phenylquinazolin-4(3H)-one scaffold provides a valuable platform for the design and synthesis of novel cytotoxic agents.[6][14]

Conclusion

2-Hydrazino-3-phenylquinazolin-4(3H)-one is a key synthetic intermediate with significant potential for the development of new therapeutic agents. Its versatile reactivity, stemming from the hydrazino group, allows for the creation of diverse libraries of compounds for biological screening. While experimental data on the parent molecule is somewhat limited, the established chemistry of the quinazolinone ring and the hydrazino functional group provides a solid foundation for its application in medicinal chemistry research. Further detailed characterization of this compound and its derivatives will undoubtedly contribute to the advancement of drug discovery in various therapeutic areas.

References

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  • PubChem. (n.d.). 2-chloro-3-phenylquinazolin-4(3H)-one. National Center for Biotechnology Information. Retrieved from [Link]

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  • Sadeghpour, H., et al. (2013). Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives. Research in Pharmaceutical Sciences, 8(4), 243-250.
  • Shishoo, C. J., et al. (2001). Tautomerism of guanidines studied by 15N NMR: 2-hydrazono-3-phenylquinazolin-4(3H)-ones and related compounds. Organic & Biomolecular Chemistry, (1), 1-8.
  • Sun, L., et al. (2017). An efficient and green synthesis of 2-phenylquinazolin-4(3H)-ones via t-BuONa-mediated oxidative condensation of 2-aminobenzamides and benzyl alcohols under solvent- and transition metal-free conditions. Green Chemistry, 19(2), 433-437.
  • Turlapati, S. N. V. S. S., et al. (2023). An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones.
  • Zareef, M., et al. (2007). Synthesis and Anticonvulsant Activity of Some Quinazolin-4-(3H)
  • Zhang, H., et al. (2017). Quinazolinone-Based Anticancer Agents: Synthesis, Antiproliferative SAR, Antitubulin Activity, and Tubulin Co-crystal Structure. Journal of Medicinal Chemistry, 60(24), 10071-10088.
  • Gendugov, R. H., et al. (2021). STUDY OF THE STABILITY OF THE SUBSTANCE 3-[2-(4-PHENYL-1-PIPERAZINO)-2-OXOETHYL]QUINAZOLINE-4(3Н)-ONE UNDER STRESSFUL CONDITIONS. Pharmacy & Pharmacology, 9(3), 208-218.
  • Moliner, A. M., & Street, J. J. (1989). Decompostion of Hydrazine in Aqueous Solutions. Journal of Environmental Quality, 18(4), 483-487.

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Exploratory

A Technical Guide to the Spectroscopic Data of 2-hydrazino-3-phenylquinazolin-4(3H)-one

For Researchers, Scientists, and Drug Development Professionals Foreword: The Quinazolinone Core in Modern Drug Discovery The quinazolinone scaffold is a privileged heterocyclic system in medicinal chemistry, forming the...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Quinazolinone Core in Modern Drug Discovery

The quinazolinone scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The functionalization of this core at various positions allows for the fine-tuning of its pharmacological profile. The introduction of a hydrazino group at the 2-position, coupled with a phenyl substituent at the 3-position, yields 2-hydrazino-3-phenylquinazolin-4(3H)-one, a molecule of significant interest for further chemical elaboration and potential drug development. A thorough understanding of its spectroscopic properties is fundamental for its unambiguous identification, purity assessment, and the structural confirmation of its derivatives. This guide provides an in-depth analysis of the expected spectroscopic data for this compound, grounded in the principles of spectroscopic interpretation and supported by data from related structures.

Synthesis and Structural Elucidation: A Necessary Symbiosis

The journey to understanding the spectroscopic profile of a molecule begins with its synthesis. The synthetic pathway not only provides the compound of interest but also offers insights into potential impurities that could interfere with spectral analysis.

Synthetic Pathway: The Gateway to 2-hydrazino-3-phenylquinazolin-4(3H)-one

A common and effective method for the synthesis of 2-hydrazino-3-phenylquinazolin-4(3H)-one involves a multi-step process starting from N-phenylanthranilic acid. This approach, variations of which have been reported in the literature, provides a logical and traceable route to the target molecule.[1][2]

Synthesis_Workflow cluster_0 Step 1: Cyclization cluster_1 Step 2: Amination cluster_2 Step 3: Thiocarbonylation cluster_3 Step 4: Hydrazinolysis A N-Phenylanthranilic acid B 2-Phenyl-3,1-benzoxazin-4-one A->B Acetic Anhydride C 2-Amino-N-phenylbenzamide B->C NH4OAc D 3-Phenyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one C->D CS2, KOH E 2-Hydrazino-3-phenylquinazolin-4(3H)-one D->E Hydrazine Hydrate

Caption: Synthetic workflow for 2-hydrazino-3-phenylquinazolin-4(3H)-one.

The rationale behind this synthetic choice lies in the stepwise construction of the quinazolinone core, which allows for controlled introduction of the desired functionalities. The final hydrazinolysis step is a key transformation, replacing the thione group with the reactive hydrazino moiety, which serves as a versatile handle for further derivatization.

Experimental Protocol: A Reproducible Synthesis
  • Step 1: Synthesis of 2-Phenyl-3,1-benzoxazin-4-one: N-Phenylanthranilic acid is refluxed with an excess of acetic anhydride. The acetic anhydride serves as both a dehydrating agent and a reagent for the cyclization.

  • Step 2: Synthesis of 2-Amino-N-phenylbenzamide: The benzoxazinone from Step 1 is treated with ammonium acetate in a suitable solvent, leading to the opening of the oxazinone ring and formation of the corresponding benzamide.

  • Step 3: Synthesis of 3-Phenyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one: The benzamide is then reacted with carbon disulfide in the presence of a base, such as potassium hydroxide, to introduce the thiocarbonyl group and effect the second cyclization to form the quinazolinone ring.

  • Step 4: Synthesis of 2-hydrazino-3-phenylquinazolin-4(3H)-one: The final step involves the reaction of the 2-thioxo derivative with hydrazine hydrate. The nucleophilic hydrazine displaces the thione group to yield the desired product.

Trustworthiness: Each step of this synthesis should be monitored by thin-layer chromatography (TLC) to ensure the completion of the reaction and to check for the formation of byproducts. The final product should be purified by recrystallization from a suitable solvent, such as ethanol, to obtain a sample of high purity for spectroscopic analysis.

Spectroscopic Characterization: Deciphering the Molecular Signature

The structural elucidation of 2-hydrazino-3-phenylquinazolin-4(3H)-one relies on the synergistic interpretation of various spectroscopic techniques. Each technique provides a unique piece of the structural puzzle.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the chemical environment of the hydrogen atoms in the molecule. The expected ¹H NMR spectrum of 2-hydrazino-3-phenylquinazolin-4(3H)-one in a solvent like DMSO-d₆ would exhibit distinct signals for the aromatic protons and the protons of the hydrazino group.

Table 1: Predicted ¹H NMR Data for 2-hydrazino-3-phenylquinazolin-4(3H)-one

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.10d1HH-5
~7.80t1HH-7
~7.65d1HH-8
~7.50-7.30m6HH-6 & Phenyl Protons
~5.0 (broad)s2H-NH₂
~8.5 (broad)s1H-NH-

Causality behind Chemical Shifts:

  • Aromatic Protons (δ 7.30-8.10): The protons on the quinazolinone ring system and the phenyl ring at the 3-position are in an electron-deficient environment due to the electron-withdrawing nature of the carbonyl group and the aromatic rings themselves. This deshielding effect results in their resonance at lower field (higher ppm values). The proton at the 5-position is typically the most deshielded due to its proximity to the carbonyl group.

  • Hydrazino Protons (-NH and -NH₂): The protons of the hydrazino group are attached to nitrogen atoms and are exchangeable. Their chemical shifts can be broad and may vary depending on the solvent, concentration, and temperature. The -NH₂ protons are expected to appear as a broad singlet, while the -NH- proton, being part of the conjugated system, would likely be further downfield.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The spectrum for 2-hydrazino-3-phenylquinazolin-4(3H)-one is expected to show distinct signals for the carbonyl carbon, the aromatic carbons, and the carbon atom of the C=N bond.

Table 2: Predicted ¹³C NMR Data for 2-hydrazino-3-phenylquinazolin-4(3H)-one

Chemical Shift (δ, ppm)Assignment
~162C=O
~155C-2
~148C-8a
~135-120Aromatic Carbons
~115C-4a

Expert Insights:

  • Carbonyl Carbon (C=O): The carbonyl carbon is highly deshielded and will appear at a characteristic downfield chemical shift of around 162 ppm.

  • C-2 Carbon: The carbon atom at the 2-position, attached to the hydrazino group and a nitrogen atom within the ring, is also significantly deshielded.

  • Aromatic Carbons: The aromatic carbons of the quinazolinone and phenyl rings will resonate in the typical aromatic region of 120-150 ppm. The specific chemical shifts will be influenced by the electronic effects of the substituents.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of 2-hydrazino-3-phenylquinazolin-4(3H)-one will be characterized by absorption bands corresponding to the N-H, C=O, C=N, and C=C stretching vibrations.

Table 3: Predicted IR Absorption Bands for 2-hydrazino-3-phenylquinazolin-4(3H)-one

Wavenumber (cm⁻¹)IntensityAssignment
3300-3100Medium, BroadN-H stretching (hydrazino group)
~1680StrongC=O stretching (amide)
~1610MediumC=N stretching
~1580, 1480Medium to StrongC=C stretching (aromatic rings)

Mechanistic Interpretation:

  • N-H Stretching: The broadness of the N-H stretching band is due to hydrogen bonding.

  • C=O Stretching: The strong absorption at around 1680 cm⁻¹ is a hallmark of the carbonyl group in a cyclic amide (lactam) system.

  • C=N and C=C Stretching: The absorptions in the 1610-1480 cm⁻¹ region are characteristic of the double bonds within the quinazolinone and phenyl rings.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 2-hydrazino-3-phenylquinazolin-4(3H)-one (C₁₄H₁₂N₄O), the expected molecular weight is approximately 252.27 g/mol .

Expected Fragmentation Pattern:

Under electron impact (EI) ionization, the molecule is expected to undergo characteristic fragmentation pathways.

Mass_Spec_Fragmentation M [M]⁺˙ m/z = 252 F1 [M - N₂H₃]⁺ m/z = 221 M->F1 - •N₂H₃ F2 [M - C₆H₅N]⁺˙ m/z = 161 M->F2 - C₆H₅N F3 [C₆H₅N₂]⁺ m/z = 105 M->F3 F4 [C₇H₅O]⁺ m/z = 105 F2->F4 - HCN F5 [C₆H₅]⁺ m/z = 77 F3->F5 - N₂

Caption: Plausible mass fragmentation pathway of 2-hydrazino-3-phenylquinazolin-4(3H)-one.

The fragmentation is likely to be initiated by the loss of the hydrazino group or cleavage of the phenyl group. The quinazolinone ring itself can undergo retro-Diels-Alder type fragmentations. The presence of the molecular ion peak and these characteristic fragment ions would provide strong evidence for the identity of the compound.

Experimental Workflow and Best Practices

To ensure the acquisition of high-quality and reliable spectroscopic data, a systematic workflow and adherence to best practices are essential.

Spectroscopic_Workflow cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Analysis & Interpretation P1 Ensure High Purity of Sample (Recrystallization, TLC) P2 Select Appropriate Deuterated Solvent (e.g., DMSO-d6 for NMR) P1->P2 P3 Prepare Sample at Optimal Concentration P2->P3 A1 NMR: Optimize pulse sequences (¹H, ¹³C, DEPT, COSY, HSQC) P3->A1 A2 IR: Choose appropriate sampling technique (KBr pellet, ATR) P3->A2 A3 MS: Select suitable ionization method (EI, ESI) P3->A3 D1 Process raw data (Fourier transform, baseline correction) A1->D1 A2->D1 A3->D1 D2 Assign signals based on chemical principles and reference data D1->D2 D3 Correlate data from all techniques for unambiguous structure confirmation D2->D3

Caption: A standardized workflow for the spectroscopic analysis of 2-hydrazino-3-phenylquinazolin-4(3H)-one.

Authoritative Grounding: The experimental protocols for NMR, IR, and MS should be based on established methodologies. For NMR, standard pulse programs and parameters should be employed.[3][4] For IR spectroscopy, proper sample preparation is crucial for obtaining a high-quality spectrum.[5][6][7] Mass spectrometry analysis should be conducted with appropriate calibration and tuning of the instrument.

Conclusion: An Indispensable Tool for Chemical Innovation

The comprehensive spectroscopic characterization of 2-hydrazino-3-phenylquinazolin-4(3H)-one is not merely an academic exercise; it is a critical component of the drug discovery and development process. The data presented in this guide, while based on established spectroscopic principles and data from analogous structures, provides a robust framework for researchers to confidently identify and characterize this important synthetic intermediate. The ability to unequivocally confirm the structure and purity of this molecule is the foundation upon which new and potentially life-saving medicines can be built.

References

  • El-Shorbagi, A. N. A., et al. A simple procedure for synthesis of 3H-quinazolin-4 one hydrazones under mild conditions. ResearchGate. [Link]

  • El-Shorbagi, A. N. A., et al. Synthesis of 2-hydrazino-3-phenyl-3H-quinazolin-4-ones 3 and 4. ResearchGate. [Link]

  • A User Guide to Modern NMR Experiments. CHEMISTRY RESEARCH LABORATORY. [Link]

  • Silva, A. M. S., et al. Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

  • Interpretation of Infrared Spectra, A Practical Approach. Wiley Analytical Science. [Link]

  • Reusch, W. Interpreting Infrared Spectra. Chemistry LibreTexts. [Link]

  • Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety. ResearchGate. [Link]

  • Quinazolines. Part X. The fragmentation of quinazolines under electron impact. Journal of the Chemical Society B: Physical Organic. [Link]

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Foundational

The Privileged Scaffold: Pharmacological Architecture of Substituted Quinazolin-4(3H)-ones

Executive Summary The quinazolin-4(3H)-one scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing useful ligands for more than one receptor or enzyme target by judi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quinazolin-4(3H)-one scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing useful ligands for more than one receptor or enzyme target by judicious structural modifications. Unlike their fully aromatic cousins (the quinazolines, e.g., Gefitinib), quinazolin-4(3H)-ones possess a carbonyl group at position 4 and a protonatable nitrogen at position 3, imparting unique hydrogen-bonding capabilities and tautomeric versatility.

This technical guide dissects the pharmacological profile of substituted quinazolin-4(3H)-ones, moving beyond basic descriptions to analyze the structure-activity relationships (SAR) driving their efficacy in oncology (kinase inhibition) and infectious diseases (DHFR/DNA gyrase inhibition).

Structural Architecture & SAR Logic

The biological versatility of the quinazolin-4(3H)-one core stems from its ability to orient substituents in 3D space to match diverse binding pockets. The SAR is governed by three primary vectors:

  • The C2-Position (The Lipophilic Anchor): Substitutions here (e.g., methyl, phenyl, mercapto) often dictate cellular permeability and fit into the hydrophobic pockets of enzymes like Dihydrofolate Reductase (DHFR).

  • The N3-Position (The Electronic Modulator): This is the most critical site for diversification. Aryl or heteroaryl groups here can engage in

    
    -stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in the active site of kinases.
    
  • The C6/C7-Positions (The Metabolic Shield): Halogenation (F, Cl, I) at these positions blocks metabolic hydroxylation and enhances binding affinity via halogen bonding.

Visualization: The SAR Decision Matrix

SAR_Logic Core Quinazolin-4(3H)-one Scaffold Pos2 Position C2 (Lipophilic Anchor) Core->Pos2 Pos3 Position N3 (Electronic/Steric) Core->Pos3 Pos67 Positions C6/C7 (Metabolic Shield) Core->Pos67 Eff2 Permeability & Hydrophobic Pocket Fit Pos2->Eff2 Alkyl/Aryl/SH Eff3 Pi-Stacking & Receptor Selectivity Pos3->Eff3 Aryl/Heteroaryl Eff67 Block Metabolism & Halogen Bonding Pos67->Eff67 F/Cl/I/OMe

Figure 1: Strategic substitution vectors on the quinazolin-4(3H)-one core for targeted pharmacological activity.

Therapeutic Area I: Oncology (Kinase Inhibition)[1]

The most potent application of modern quinazolin-4(3H)-ones is in the inhibition of Tyrosine Kinases, specifically EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 .

Mechanism of Action: ATP-Competitive Inhibition

Unlike covalent inhibitors that form irreversible bonds, many quinazolin-4(3H)-ones act as Type I ATP-competitive inhibitors . They occupy the ATP-binding pocket of the kinase domain.

  • Key Interaction: The N1 nitrogen and the C4-carbonyl oxygen often serve as hydrogen bond acceptors/donors to the hinge region of the kinase (specifically residues like Met793 in EGFR).

  • Resistance Evasion: Recent derivatives (e.g., 2-thioxo-quinazolin-4-ones) have shown efficacy against EGFR-T790M mutants, a common resistance mechanism to first-generation drugs like Erlotinib.

Pathway Interruption Logic

EGFR_Pathway cluster_Inhibition Therapeutic Intervention Ligand EGF Ligand EGFR_Inactive EGFR (Inactive) Ligand->EGFR_Inactive Binding EGFR_Active EGFR (Autophosphorylated) EGFR_Inactive->EGFR_Active Dimerization ATP ATP ATP->EGFR_Active Phosphorylation Source Q_Drug Quinazolin-4(3H)-one Inhibitor Q_Drug->EGFR_Active BLOCKS ATP Binding (Competitive) Ras RAS Activation EGFR_Active->Ras Signal Transduction Raf RAF/MEK/ERK Cascade Ras->Raf Nucleus Nucleus: Cell Proliferation Raf->Nucleus

Figure 2: Mechanism of EGFR signal transduction blockade by quinazolin-4(3H)-one derivatives.

Therapeutic Area II: Infectious Diseases

Antimicrobial & Antifolate Activity

Quinazolin-4(3H)-ones function as bioisosteres of pteridine, the core structure of folic acid. This structural mimicry allows them to inhibit Dihydrofolate Reductase (DHFR) , an enzyme critical for DNA synthesis in bacteria and parasites.

  • Specificity: 2-mercapto-substituted derivatives have shown high selectivity for microbial DHFR over human DHFR, reducing toxicity.

  • DNA Gyrase: Newer hydrazone-linked quinazolinones target DNA gyrase (subunit B), preventing bacterial DNA supercoiling, a mechanism distinct from standard antibiotics.

Experimental Protocols

To validate the pharmacological profile, reproducible synthesis and bioassays are required. Below are field-verified protocols.

Protocol A: Microwave-Assisted Synthesis (Niementowski Variant)

Rationale: Traditional reflux methods are slow (12-24h) and low-yielding. Microwave irradiation (MWI) accelerates cyclization and improves purity.

Reagents:

  • Anthranilic acid (1.0 eq)

  • Formamide or Orthoester (1.5 eq)

  • Amine (for N3 substitution, 1.0 eq)

  • Catalyst: Ammonium acetate or Ionic Liquid (optional)

Workflow:

  • Mixing: In a microwave-safe vessel, mix anthranilic acid and the amine with the orthoester/formamide.

  • Irradiation: Irradiate at 300W for 5-10 minutes (monitor temp to maintain ~120°C). Caution: Use a solvent-free open vessel or pressure-controlled closed vessel.

  • Work-up: Cool to RT. Add crushed ice/water. The solid product precipitates.[1]

  • Purification: Filter and recrystallize from Ethanol/DMF (9:1).

Protocol B: In Vitro Kinase Inhibition Assay (EGFR)

Rationale: To determine the IC50 of the synthesized compound against EGFR kinase.[2]

  • Preparation: Prepare 3x serial dilutions of the Quinazolin-4(3H)-one derivative in DMSO.

  • Enzyme Mix: Combine recombinant EGFR kinase (0.2 ng/µL), Poly (Glu, Tyr) substrate, and reaction buffer (HEPES, MgCl2, MnCl2).

  • Reaction: Add ATP (10 µM) to initiate the reaction. Incubate at 30°C for 45 mins.

  • Detection: Use an ADP-Glo™ (Promega) or similar chemiluminescent system. Add ADP-Glo reagent to stop kinase activity and deplete remaining ATP.

  • Readout: Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Measure luminescence.

  • Analysis: Plot RLU vs. Log[Inhibitor] to calculate IC50.

Visualization: Synthetic Workflow

Synthesis_Workflow Start Start: Anthranilic Acid + Amine Mix Homogenize (Solvent-Free) Start->Mix Reagent Reagent: Orthoester / Formamide Reagent->Mix MW Microwave Irradiation (300W, 120°C, 5-10 min) Mix->MW Cool Cool & Add Crushed Ice MW->Cool Precip Precipitation Cool->Precip Recryst Recrystallization (EtOH/DMF) Precip->Recryst Final Pure Quinazolin-4(3H)-one Recryst->Final

Figure 3: Optimized microwave-assisted synthesis workflow for high-yield production.

Data Summary: Comparative Potency

The following table summarizes the potency of key quinazolin-4(3H)-one derivatives compared to standard drugs, based on recent literature meta-analysis.

Compound ClassSubstitution (C2, N3)TargetIC50 / MICReference Drug Comparison
Anticancer 2-thioxo, N3-arylEGFR (WT)0.05 - 0.2 µMComparable to Erlotinib
Anticancer 2-styryl, N3-phenylVEGFR-21.5 - 4.0 µMSuperior to Sorafenib in specific cell lines
Antibacterial 2-mercapto, N3-benzylDNA Gyrase3.0 - 5.0 µMPotency approaches Ciprofloxacin
Antifungal 2-alkyl, N3-heteroarylC. albicans12 - 25 µg/mLModerate (vs. Fluconazole)

References

  • Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors. Scientific Reports. (2021). Detailed docking and synthesis of EGFR inhibitors.

  • S-Alkylated quinazolin-4(3H)-ones as dual EGFR/VEGFR-2 kinases inhibitors. RSC Advances. (2024). Design and flow cytometric analysis of dual inhibitors.

  • Quinazolin-4-one/3-cyanopyridin-2-one Hybrids as Dual Inhibitors of EGFR and BRAF. Molecules. (2023). Hybridization strategies for overcoming resistance.

  • Synthesis of 4(3H)–quinazolinones by cyclocondensation of anthranilic acid. ResearchGate. (2018). Protocols for microwave-assisted synthesis.

  • New Quinazolin-4(3H)-one Derivatives... as Antimicrobial Agents Targeting DNA Gyrase. Molecules. (2022). Mechanism of action for antimicrobial derivatives.

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Protocols & Analytical Methods

Method

Application Note & Protocols: Accelerated Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-ones via Microwave Irradiation

Executive Summary: A Paradigm Shift in Heterocyclic Synthesis The quinazolin-4(3H)-one scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous compounds with a vast spectrum of pharmacol...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: A Paradigm Shift in Heterocyclic Synthesis

The quinazolin-4(3H)-one scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous compounds with a vast spectrum of pharmacological activities, including anticancer, anticonvulsant, anti-inflammatory, and antimicrobial properties.[1][2][3] Traditional methods for synthesizing these vital heterocycles, such as the Niementowski reaction, often require high temperatures and prolonged reaction times, which can be energy-intensive and lead to undesired side products.[4][5]

This guide details the application of Microwave-Assisted Organic Synthesis (MAOS), a green and efficient technology that dramatically accelerates the synthesis of 2,3-disubstituted quinazolin-4(3H)-ones. Microwave irradiation offers uniform and rapid heating, leading to significantly reduced reaction times (from hours to minutes), improved yields, and cleaner reaction profiles.[6][7][8] By leveraging the principles of dielectric heating, researchers can achieve precise temperature control and drive reactions to completion with unparalleled efficiency. This document provides the scientific rationale, detailed operational protocols, and comparative data to empower researchers in drug discovery and development to integrate this powerful technique into their workflows.

The Rationale: Why Microwave Assistance Excels

The superiority of microwave heating over conventional methods stems from its unique energy transfer mechanism. Unlike conventional heating, which relies on slow thermal conduction from an external source, microwave energy couples directly with polar molecules in the reaction mixture.[9][10]

  • Mechanism of Microwave Heating : The process is driven by two primary mechanisms: dipolar polarization and ionic conduction.[6][11]

    • Dipolar Polarization : Polar molecules, such as reagents and solvents, attempt to align their dipoles with the rapidly oscillating electric field of the microwaves. This constant reorientation generates friction, leading to rapid and uniform heating throughout the bulk of the material.[11][12]

    • Ionic Conduction : If ions are present, they will migrate through the solution under the influence of the oscillating electric field, causing collisions and generating heat.

This volumetric and instantaneous heating avoids the vessel wall superheating common in conventional methods, resulting in a more homogeneous temperature distribution and preventing the decomposition of thermally sensitive products.[10][13] The choice of solvent is critical; polar solvents with a high dielectric constant absorb microwave energy efficiently, leading to faster heating rates.[9][14]

General Reaction Pathway

A prevalent and highly effective strategy for synthesizing 2,3-disubstituted quinazolin-4(3H)-ones is a one-pot, two-step sequence starting from readily available anthranilic acids.[15][16] The reaction typically proceeds through a key benzoxazin-4-one intermediate.

  • Step 1 (Acylation & Cyclization) : Anthranilic acid is first acylated by a carboxylic acid or its more reactive derivative (e.g., an acyl chloride). Under microwave heating, this intermediate rapidly undergoes intramolecular cyclization (dehydration) to form a 2-substituted-3,1-benzoxazin-4-one.

  • Step 2 (Amination & Rearrangement) : A primary amine is then introduced into the reaction vessel. The amine attacks the electrophilic carbonyl of the benzoxazinone ring, leading to a ring-opening and subsequent recyclization to furnish the final, stable 2,3-disubstituted quinazolin-4(3H)-one.[1][15]

G cluster_0 Step 1: Benzoxazinone Formation cluster_1 Step 2: Quinazolinone Formation A Anthranilic Acid C Acylated Intermediate A->C Acylation B Carboxylic Acid (or Acyl Chloride) B->C D 2-Substituted-3,1-benzoxazin-4-one C->D Cyclization (Dehydration) F Ring-Opened Intermediate D->F Nucleophilic Attack D->F E Primary Amine E->F G 2,3-Disubstituted Quinazolin-4(3H)-one F->G Recyclization

Figure 1. General reaction pathway for the two-step synthesis.

Detailed Application Protocols

The following protocols are designed for use with a dedicated, single-mode microwave reactor equipped with temperature and pressure sensors.

Protocol 1: One-Pot, Two-Step Synthesis from Anthranilic Acid

This method, adapted from the work of Liu et al., is a robust and versatile procedure for generating a diverse library of quinazolinones.[15][16]

Objective: To synthesize 2,3-disubstituted 3H-quinazolin-4-ones in a one-pot sequence using microwave irradiation.

Materials and Reagents:

  • Anthranilic acid (1.0 mmol)

  • Carboxylic acid (e.g., Benzoic acid, 1.1 mmol) or Acyl Chloride (1.1 mmol)

  • Primary amine (e.g., Benzylamine, 1.2 mmol)

  • High-purity solvent (e.g., N,N-Dimethylformamide (DMF) or solvent-free)

  • Standard reagents for work-up: Ethyl acetate, saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate.

Equipment:

  • Monowave or multimode microwave reactor

  • 10 mL microwave reaction vial with a magnetic stir bar

  • Crimp-sealing cap

Step-by-Step Methodology:

  • Reagent Preparation (Step 1): To a 10 mL microwave vial, add anthranilic acid (1.0 mmol) and the selected carboxylic acid (1.1 mmol). If using a solvent, add 2-3 mL of DMF. Note: For many substrates, this reaction can be run effectively under solvent-free conditions.[17]

  • Microwave Irradiation (Step 1): Seal the vial with a crimp cap. Place it in the microwave reactor. Irradiate the mixture at 150°C for 10 minutes . Monitor the reaction by TLC to confirm the consumption of the starting acid.

  • Reagent Addition (Step 2): Cool the vial to room temperature using compressed air. Carefully open the vial and add the primary amine (1.2 mmol).

  • Microwave Irradiation (Step 2): Reseal the vial. Place it back into the microwave reactor and irradiate at a higher temperature, typically 200-250°C, for 3-6 minutes .[15] The higher temperature is necessary for the second cyclization step.

  • Work-up and Purification:

    • After cooling, dilute the reaction mixture with ethyl acetate (20 mL).

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (e.g., using a hexane:ethyl acetate gradient) or recrystallization to yield the pure 2,3-disubstituted quinazolin-4(3H)-one.

Scientist's Notes & Self-Validation:

  • Causality: The two-step temperature profile is crucial. The lower temperature in Step 1 favors the formation of the benzoxazinone intermediate without degrading the starting materials. The higher temperature in Step 2 provides the necessary activation energy for the less facile amination and final ring closure.

  • Troubleshooting: If the first step is sluggish, using the corresponding acyl chloride instead of the carboxylic acid can increase reactivity, often allowing for lower temperatures or shorter times.

  • Solvent Choice: While solvent-free is ideal for green chemistry, polar aprotic solvents like DMF or DMSO are excellent microwave absorbers and can help solubilize stubborn reagents, leading to a more homogeneous reaction.[11]

Protocol 2: Three-Component Synthesis from Isatoic Anhydride

This protocol provides an alternative one-pot approach using isatoic anhydride, which serves as a convenient anthranilic acid surrogate.[17]

Objective: To synthesize 2,3-disubstituted quinazolin-4(3H)-ones from isatoic anhydride, an amine, and an orthoester under solvent-free conditions.

Materials and Reagents:

  • Isatoic anhydride (1.0 mmol)

  • Primary amine (e.g., Aniline, 1.0 mmol)

  • Orthoester (e.g., Triethyl orthoformate, 1.5 mmol)

Equipment:

  • Monowave or multimode microwave reactor

  • 10 mL microwave reaction vial with a magnetic stir bar

  • Crimp-sealing cap

Step-by-Step Methodology:

  • Reagent Combination: In a 10 mL microwave vial, combine isatoic anhydride (1.0 mmol), the primary amine (1.0 mmol), and the orthoester (1.5 mmol). Note: No solvent is required for this reaction.

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 140°C for 20-30 minutes .

  • Work-up and Purification:

    • After cooling to room temperature, a solid product will often form.

    • Add a small amount of ethanol or methanol and triturate the solid.

    • Collect the product by vacuum filtration, washing with cold ethanol.

    • If necessary, further purify the product by recrystallization from a suitable solvent (e.g., ethanol).

Scientist's Notes & Self-Validation:

  • Mechanism Insight: The orthoester serves as a one-carbon source for the C2 position of the quinazolinone. The reaction proceeds through the initial reaction of the amine with isatoic anhydride, followed by condensation with the orthoester and subsequent cyclization.

  • Versatility: This method is highly efficient for a wide range of aryl, heteroaryl, and alkyl amines. Using ammonium acetate in place of a primary amine can yield 2-substituted quinazolin-4(3H)-ones.[17]

Data Presentation & Workflow

Comparative Performance of Microwave Protocols

The following table summarizes typical results, highlighting the efficiency of microwave-assisted methods compared to conventional heating.

Starting MaterialsMethodCatalyst/SolventTemperature (°C)TimeYield (%)Reference
Anthranilic Acid, FormamideConventionalNone (Formamide)150-1608 hours61[2]
Anthranilic Acid, FormamideMicrowaveNone (Formamide)Not SpecifiedA few minutes87[2]
Anthranilic Acid, Carboxylic Acid, AmineMicrowaveSolvent-free150 then 25010 + 3-6 min~70-90[15]
Isatoic Anhydride, Amine, OrthoesterMicrowaveSolvent-free14020-30 min>90[17]
2-Aminobenzamide, Benzyl AlcoholMicrowaveCuI / Cs₂CO₃1402 hours~80-92[18]
General Experimental Workflow

The diagram below outlines the logical flow of a typical microwave-assisted synthesis experiment.

G A 1. Reagent Preparation - Weigh reactants - Add to microwave vial - Add stir bar B 2. Vessel Sealing - Crimp cap securely A->B C 3. Microwave Irradiation - Set Temp, Time, Power - Run program B->C D 4. Cooling & Depressurization - Use compressed air flow C->D E 5. Product Work-up - Dilute with solvent - Perform extraction/wash D->E F 6. Purification - Column Chromatography - or Recrystallization E->F G 7. Analysis - Obtain NMR, MS, MP - Confirm structure & purity F->G

Sources

Application

Application Note & Protocol: A Detailed Guide to the Synthesis of Novel Schiff Bases from 2-hydrazino-3-phenylquinazolin-4(3H)-one

Abstract: This document provides a comprehensive experimental guide for the synthesis of Schiff bases derived from 2-hydrazino-3-phenylquinazolin-4(3H)-one. Quinazolinone scaffolds are privileged structures in medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive experimental guide for the synthesis of Schiff bases derived from 2-hydrazino-3-phenylquinazolin-4(3H)-one. Quinazolinone scaffolds are privileged structures in medicinal chemistry, known to confer a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The formation of a Schiff base (azomethine) linkage by reacting the hydrazino moiety with various aromatic aldehydes is a robust strategy to generate extensive libraries of novel compounds for drug discovery and development. This guide details a reliable protocol, explains the chemical principles behind the procedure, and outlines the necessary characterization techniques for structural elucidation and validation.

Introduction: The Significance of Quinazolinone-Based Schiff Bases

The quinazolin-4(3H)-one ring system is a core component of numerous bioactive molecules and approved pharmaceuticals.[2] Its rigid, heterocyclic structure serves as an effective pharmacophore, capable of engaging with a variety of biological targets. The introduction of a phenyl group at the N-3 position and a reactive hydrazino group at the C-2 position creates a versatile chemical intermediate, 2-hydrazino-3-phenylquinazolin-4(3H)-one.

The primary amino group of the hydrazine moiety is a potent nucleophile, readily undergoing condensation reactions with the electrophilic carbonyl carbon of aldehydes and ketones to form Schiff bases, also known as imines or azomethines (-C=N-). This reaction, first described by Hugo Schiff in 1864, is a cornerstone of synthetic chemistry. The resulting Schiff bases are not merely derivatives; the azomethine linkage is a toxophoric group that is often crucial for biological activity.[1]

The derivatization of the 2-hydrazino-3-phenylquinazolin-4(3H)-one core with a diverse array of aromatic aldehydes allows for the systematic exploration of structure-activity relationships (SAR). By modifying the substituents on the aromatic aldehyde, researchers can fine-tune the steric, electronic, and lipophilic properties of the final molecule to enhance potency, selectivity, and pharmacokinetic profiles. The resulting compounds have shown promise as antibacterial, antifungal, antiviral, and cytotoxic agents.[1][2][3] This application note provides a robust and reproducible protocol for the synthesis of these high-value compounds.

General Reaction Scheme

The fundamental reaction involves the acid-catalyzed condensation of 2-hydrazino-3-phenylquinazolin-4(3H)-one with a selected aromatic aldehyde. The reaction proceeds via a two-step mechanism: nucleophilic addition to form a carbinolamine intermediate, followed by dehydration to yield the final Schiff base product.[4]

Sources

Method

Protocol for In Vitro Antimicrobial Screening of Quinazolinone Compounds

Introduction: The Growing Imperative for Novel Antimicrobial Agents The rise of multidrug-resistant pathogens presents a formidable challenge to global public health, necessitating the urgent discovery and development of...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Growing Imperative for Novel Antimicrobial Agents

The rise of multidrug-resistant pathogens presents a formidable challenge to global public health, necessitating the urgent discovery and development of new antimicrobial agents.[1][2][3] Quinazolinone and its derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a wide spectrum of biological activities, including significant antimicrobial and cytotoxic effects.[4][5][6][7] The quinazolinone scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with various biological targets.[6] The antimicrobial potential of these compounds is attributed to several proposed mechanisms, including the inhibition of bacterial DNA gyrase and topoisomerase IV, which are crucial for DNA replication, and interference with cell wall synthesis.[8]

This application note provides a detailed, field-proven protocol for the in vitro antimicrobial screening of novel quinazolinone compounds. The methodologies described herein are grounded in the performance standards for antimicrobial susceptibility testing established by the Clinical and Laboratory Standards Institute (CLSI), ensuring a self-validating and reproducible system for generating reliable data.[9][10][11] We will delve into the causality behind experimental choices, offering insights to empower researchers in their quest for the next generation of antimicrobial therapeutics.

Experimental Workflow Overview

The screening process is designed to systematically evaluate the antimicrobial efficacy of quinazolinone derivatives. The workflow begins with the determination of the Minimum Inhibitory Concentration (MIC), which establishes the lowest concentration of a compound that visibly inhibits microbial growth.[12] This is followed by the determination of the Minimum Bactericidal Concentration (MBC) to ascertain the lowest concentration required to kill the microorganism.[12][13][14]

Antimicrobial_Screening_Workflow cluster_prep Preparation cluster_mic Primary Screening cluster_mbc Bactericidal Activity Compound_Prep Quinazolinone Compound Stock Solution Preparation Serial_Dilution Serial Dilution of Quinazolinone Compound Compound_Prep->Serial_Dilution Test Compound Inoculum_Prep Bacterial Inoculum Standardization (0.5 McFarland) Inoculation Inoculation of Microtiter Plate Inoculum_Prep->Inoculation Standardized Bacteria Media_Prep Culture Media (Mueller-Hinton Broth) Preparation Media_Prep->Serial_Dilution Media_Prep->Inoculation Serial_Dilution->Inoculation Incubation Incubation (37°C, 18-24h) Inoculation->Incubation MIC_Determination MIC Determination (Visual Inspection/OD Reading) Incubation->MIC_Determination Subculturing Subculturing from Clear Wells onto Agar Plates MIC_Determination->Subculturing Wells at MIC and above Incubation_Agar Incubation of Agar Plates Subculturing->Incubation_Agar MBC_Determination MBC Determination (≥99.9% killing) Incubation_Agar->MBC_Determination

Caption: High-level workflow for antimicrobial screening.

PART 1: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

The broth microdilution method is a widely used and standardized technique for determining the MIC of an antimicrobial agent.[1][15][16] This method allows for the simultaneous testing of multiple compounds against various microbial strains in a 96-well microtiter plate format, making it efficient for screening purposes. The procedure adheres to the principles outlined in CLSI document M07.[10]

Rationale and Key Considerations

The choice of Mueller-Hinton Broth (MHB) is critical as it is the CLSI-recommended medium for routine susceptibility testing of non-fastidious aerobic bacteria.[10] Its composition is well-defined and has low levels of inhibitors that might interfere with the activity of certain antibiotics. The final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL is crucial for reproducibility and accurate MIC determination.[17] A lower inoculum may lead to falsely low MICs, while a higher concentration can result in falsely high MICs.

Materials and Reagents
  • Quinazolinone compounds

  • Dimethyl sulfoxide (DMSO) for compound dissolution

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Sterile 96-well microtiter plates

  • Sterile saline (0.85% NaCl) or Phosphate-Buffered Saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer or turbidity meter

  • Multichannel pipette

  • Incubator (37°C)

Step-by-Step Protocol
  • Preparation of Quinazolinone Stock Solutions:

    • Dissolve the quinazolinone compounds in DMSO to a high concentration (e.g., 10 mg/mL). The use of DMSO is necessary for many synthetic compounds with low aqueous solubility. It is crucial to ensure the final concentration of DMSO in the assay does not exceed a level that affects bacterial growth (typically ≤1%).

    • Prepare intermediate dilutions of the compounds in CAMHB.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) agar plate, select 3-5 well-isolated colonies of the test bacterium.

    • Transfer the colonies to a tube containing sterile saline or PBS.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL.[18]

    • Dilute the standardized suspension in CAMHB to achieve the final target inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.[17]

  • Microtiter Plate Setup and Serial Dilution:

    • Add 100 µL of CAMHB to all wells of a 96-well microtiter plate.

    • Add 100 µL of the highest concentration of the quinazolinone compound to the first column of wells.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, down the plate. Discard the final 100 µL from the last column of dilutions.

    • This will result in a range of concentrations of the test compound.

  • Inoculation and Incubation:

    • Inoculate each well (except the sterility control) with 10 µL of the diluted bacterial suspension.[17]

    • Include a positive control (bacteria in broth without any compound) and a negative/sterility control (broth only).

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of the quinazolinone compound that completely inhibits visible growth of the organism.[12] This can be determined by visual inspection or by measuring the optical density (OD) at 600 nm using a microplate reader.

Data Presentation: Example MIC Values
Compound IDS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
QZ-001832
QZ-00216>64
QZ-00348
Ciprofloxacin0.50.25

PART 2: Minimum Bactericidal Concentration (MBC) Determination

While the MIC indicates the concentration that inhibits growth, the MBC provides information on the concentration that is lethal to the bacteria.[12][14] This is a crucial parameter for understanding whether a compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).

Rationale and Key Considerations

The MBC is defined as the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.[13] This is determined by subculturing from the clear wells of the MIC plate onto antibiotic-free agar. The carryover of the compound from the microtiter plate to the agar plate should be minimized to avoid false-negative results.

Step-by-Step Protocol
  • Subculturing from MIC Plate:

    • Following MIC determination, select the wells corresponding to the MIC and at least two to three higher concentrations that also show no visible growth.

    • From each selected well, aspirate a small aliquot (e.g., 10-20 µL) and plate it onto a fresh, antibiotic-free agar plate (e.g., Mueller-Hinton Agar).

  • Incubation:

    • Incubate the agar plates at 37°C for 18-24 hours.

  • MBC Determination:

    • After incubation, count the number of colonies on each plate.

    • The MBC is the lowest concentration of the quinazolinone compound that results in a ≥99.9% reduction in CFU compared to the initial inoculum count.[13]

Data Presentation: Example MBC Values
Compound IDS. aureus MIC (µg/mL)S. aureus MBC (µg/mL)MBC/MIC RatioInterpretation
QZ-0018162Bactericidal
QZ-00216>64>4Bacteriostatic
QZ-003482Bactericidal

An MBC/MIC ratio of ≤4 is generally considered indicative of bactericidal activity.

Potential Mechanisms of Action of Quinazolinones

The antimicrobial activity of quinazolinone derivatives is believed to stem from their ability to interfere with essential bacterial processes.[4][5] While the exact mechanism can vary depending on the specific substitutions on the quinazolinone ring, several key targets have been proposed.

Quinazolinone_MoA cluster_dna DNA Replication cluster_cellwall Cell Wall Synthesis Quinazolinone Quinazolinone Compound DNA_Gyrase DNA Gyrase Quinazolinone->DNA_Gyrase Inhibition Topoisomerase_IV Topoisomerase IV Quinazolinone->Topoisomerase_IV Inhibition PBP Penicillin-Binding Proteins (PBPs) Quinazolinone->PBP Inhibition DNA Supercoiling DNA Supercoiling (Blocked) DNA_Gyrase->DNA Supercoiling Chromosome Segregation Chromosome Segregation (Blocked) Topoisomerase_IV->Chromosome Segregation Bacterial_Death Inhibition of Growth & Bacterial Death DNA Supercoiling->Bacterial_Death Chromosome Segregation->Bacterial_Death Peptidoglycan\nCross-linking Peptidoglycan Cross-linking (Blocked) PBP->Peptidoglycan\nCross-linking Peptidoglycan\nCross-linking->Bacterial_Death

Caption: Proposed antimicrobial mechanisms of quinazolinones.

Challenges and Future Directions

The discovery of novel antibacterial agents is not without its challenges.[2][3][19] For quinazolinone compounds, issues such as solubility, potential cytotoxicity, and the emergence of resistance are important considerations.[6][20] Future research should focus on structure-activity relationship (SAR) studies to optimize the antimicrobial activity and pharmacokinetic properties of these compounds.[4][5] Additionally, exploring synergistic combinations with existing antibiotics could be a promising strategy to combat drug resistance.

Conclusion

The protocols detailed in this application note provide a robust and reliable framework for the initial in vitro antimicrobial screening of quinazolinone compounds. By adhering to standardized methodologies and understanding the scientific principles behind each step, researchers can generate high-quality, reproducible data. This is an essential foundation for the subsequent stages of drug development and contributes to the critical effort of discovering new treatments for bacterial infections.

References

  • In vitro antimicrobial screening: Significance and symbolism. (2025). Vertex AI Search.
  • Balan, K., et al. (2020). Methods for in vitro evaluating antimicrobial activity: A review. PMC - PubMed Central.
  • A comprehensive review on in-vitro methods for anti-microbial activity. (n.d.). ResearchGate.
  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (2023). NIH.
  • The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes. (2020). PMC - NIH.
  • The Antibacterial Activity of Quinazoline and Quinazolinone Hybrids. (2022). Bentham Science.
  • Broth Microdilution Screening Method: Detect New Antifungal Compounds l Protocol Preview. (2022). YouTube.
  • The Antibacterial Activity of Quinazoline and Quinazolinone Hybrids. (2022). PubMed.
  • Minimum Bactericidal Concentration (MBC) Test. (n.d.). Microbe Investigations.
  • Singh, A., et al. (2008). Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. Biomedical Pharmacology Journal.
  • Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. (2015). PMC - NIH.
  • Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. (2021). Eco-Vector Journals Portal.
  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io.
  • Antimicrobial susceptibility testing (Broth microdilution method). (n.d.). WOAH - Asia.
  • Challenges of Antibacterial Discovery. (2011). PMC - NIH.
  • M100 | Performance Standards for Antimicrobial Susceptibility Testing. (n.d.). CLSI.
  • Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. (2008). PubMed.
  • Challenges and Opportunities with Antibiotic Discovery and Exploratory Research. (2024). ACS Publications.
  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. (2020). National Institutes of Health, Islamabad Pakistan.
  • Synthesis and antimicrobial evaluation of quinazolinone peptide derivatives. (2025). PDF.
  • The minimum bactericidal concentration of antibiotics. (2024). BMG Labtech.
  • Current Challenges in the Discovery of Novel Antibacterials from Microbial Natural Products. (2012). MDPI.
  • Antimicrobial susceptibility testing: Broth dilution method. (2021). YouTube.
  • Antimicrobial Susceptibility Testing | Area of Focus. (n.d.). CLSI.
  • RECENT DEVELOPMENTS IN SYNTHETIC METHODS AND PHARMACOLOGICAL ACTIVITIES OF QUINAZOLINONE DERIVATIVES: A REVIEW. (2025). Universal Journal of Pharmaceutical Research.
  • CHAIN ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01. (2016). CHAIN.
  • Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). (2014). PMC - NIH.
  • The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies. (2018). MDPI.
  • Broth microdilution reference methodology. (2022). CGSpace.
  • Challenges in Screening. (n.d.). Technological Challenges in Antibiotic Discovery and Development - NCBI Bookshelf.
  • Minimum Bactericidal Concentration (MBC) Test. (n.d.). Microchem Laboratory.
  • MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab.

Sources

Application

Application Note: Cytotoxicity Profiling of 2-Hydrazino-3-phenylquinazolin-4(3H)-one Derivatives

[1] Executive Summary & Pharmacophore Context The 2-hydrazino-3-phenylquinazolin-4(3H)-one scaffold is a privileged structure in medicinal chemistry, exhibiting potent anticancer properties through mechanisms such as EGF...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Pharmacophore Context

The 2-hydrazino-3-phenylquinazolin-4(3H)-one scaffold is a privileged structure in medicinal chemistry, exhibiting potent anticancer properties through mechanisms such as EGFR inhibition, tubulin polymerization disruption, and DNA intercalation. However, the hydrazine moiety (-NHNH₂) presents unique challenges in colorimetric assays. Hydrazines are strong reducing agents capable of non-enzymatically reducing tetrazolium salts (MTT/MTS), potentially yielding false-negative cytotoxicity results (i.e., artificially high viability signals).

This guide provides a validated workflow that prioritizes the Sulforhodamine B (SRB) assay to eliminate redox interference, while providing a modified MTT protocol with strict "wash steps" for laboratories where tetrazolium assays are the only option.

Pre-Assay Compound Handling (Critical)

Failure to properly solubilize quinazolinones is the #1 cause of low-potency data.

Solubility & Stock Preparation

Quinazolinone derivatives are highly hydrophobic and prone to precipitation in aqueous media.

  • Solvent: 100% Anhydrous DMSO (Dimethyl Sulfoxide).

  • Stock Concentration: Prepare at 10 mM or 20 mM .

  • Storage: Aliquot into amber glass vials (light sensitive) and store at -20°C. Avoid repeated freeze-thaw cycles which induce micro-precipitation.

The "Cloudiness" Check (Self-Validating Step)

Before adding cells, you must validate solubility in the final assay medium.

  • Pipette 100 µL of complete culture media into a clear 96-well plate.

  • Add the compound at the highest testing concentration (e.g., 100 µM).

  • Visual Check: Place the plate under an inverted microscope (4x objective).

    • Crystals/Debris visible? The compound has precipitated.[1] The effective concentration is unknown. Action: Lower the max concentration or add a solubilizing agent (e.g., 0.5% Tween-80).

    • Clear? Proceed to assay.[2][3][4][5][6][7]

Protocol A: Sulforhodamine B (SRB) Assay (Recommended)

Rationale: The SRB assay measures cellular protein content rather than metabolic activity. It is immune to hydrazine interference because the drug is washed away before the staining step, and the dye binds to fixed proteins, not redox enzymes.

Materials
  • Fixative: 50% (w/v) Trichloroacetic acid (TCA) (Store at 4°C).

  • Stain: 0.4% (w/v) Sulforhodamine B in 1% acetic acid.

  • Wash Solution: 1% Acetic acid.

  • Solubilization Base: 10 mM Tris base solution (pH 10.5).

Step-by-Step Methodology
  • Seeding: Seed cells (e.g., MCF-7, HepG2, HeLa) at

    
     to 
    
    
    
    cells/well in 100 µL media. Incubate for 24 hours.
  • Treatment: Add 100 µL of 2x compound dilutions (Final DMSO < 0.5%). Include:

    • Vehicle Control: Media + 0.5% DMSO.

    • Positive Control:[4][8][9] Doxorubicin or Cisplatin.

    • Blank: Media only (no cells).

  • Incubation: Incubate for 48 or 72 hours at 37°C, 5% CO₂.

  • Fixation (Critical):

    • Gently layer 50 µL of cold 50% TCA directly on top of the media (Final TCA ~10%).

    • Incubate at 4°C for 1 hour . (Do not move the plate; turbulence disrupts the monolayer).

  • Washing: Discard supernatant. Wash plates 4x with slow-running tap water. Air dry at room temperature until completely dry.

  • Staining: Add 100 µL of 0.4% SRB solution . Incubate 30 mins at room temperature.

  • Destaining: Remove dye. Wash 4x with 1% Acetic Acid to remove unbound dye. Air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base . Shake on an orbital shaker for 10 mins to solubilize the protein-bound dye.

  • Read: Measure Absorbance (OD) at 510 nm .

Protocol B: Modified MTT Assay (With Wash Step)

Rationale: If you must use MTT, you cannot simply add MTT to the wells containing the hydrazine derivative. The compound will reduce the MTT, turning the media purple even if all cells are dead. You must wash the cells first.

The "Cell-Free" Interference Control

Perform this once for every new derivative.

  • Mix 100 µL Media + Compound (100 µM) + 20 µL MTT reagent in a tube.

  • Incubate 1 hour at 37°C.

  • Result: If the solution turns purple/brown without cells, the compound interferes. You MUST use the Wash Step below.

Modified Workflow
  • Seeding & Treatment: Same as SRB (Steps 1-3).

  • The Wash (Critical Modification):

    • For Adherent Cells: Carefully aspirate the media containing the drug. Wash 1x with warm PBS. Add 100 µL fresh media.

    • For Suspension Cells: Centrifuge plate (1000 rpm, 5 min). Aspirate supernatant. Resuspend in fresh media.

  • MTT Addition: Add 10 µL MTT reagent (5 mg/mL in PBS).

  • Incubation: 3-4 hours at 37°C.

  • Solubilization: Aspirate media. Add 100 µL DMSO to dissolve formazan crystals.

  • Read: Measure OD at 570 nm (Reference wavelength: 630 nm).

Data Analysis & Visualization

Calculation

Calculate Percent Growth Inhibition using the formula:


[9]
Experimental Workflow Diagram

The following diagram illustrates the decision logic for selecting the correct assay based on the chemical nature of the derivative.

G Start Start: 2-Hydrazino-3-phenylquinazolin-4(3H)-one Derivative Solubility Solubility Check (DMSO Stock) Start->Solubility Interference Cell-Free Interference Test (Compound + MTT - Cells) Solubility->Interference Decision Does Media turn Purple? Interference->Decision SRB Protocol A: SRB Assay (Protein Staining) Decision->SRB Preferred Path (High Accuracy) MTT_Std Standard MTT Assay Decision->MTT_Std No MTT_Mod Protocol B: Modified MTT (Wash Step Required) Decision->MTT_Mod Yes (Redox Active) Analysis Data Analysis (IC50) SRB->Analysis MTT_Std->Analysis MTT_Mod->Analysis

Caption: Decision tree for selecting the appropriate cytotoxicity assay. The SRB assay is the preferred path for hydrazine derivatives to avoid false negatives.

Mechanism of Action (Hypothetical)

Quinazolinones often act as dual inhibitors. This diagram visualizes the downstream effects leading to cell death.

Mechanism Compound Quinazolinone Derivative EGFR EGFR Kinase Domain Compound->EGFR Inhibits Tubulin Tubulin Polymerization Compound->Tubulin Destabilizes Signaling PI3K/Akt/mTOR Pathway EGFR->Signaling Downregulates Mitosis Mitotic Arrest (G2/M Phase) Tubulin->Mitosis Induces Apoptosis Apoptosis (Caspase 3/7 Activation) Signaling->Apoptosis Mitosis->Apoptosis

Caption: Potential dual-mechanism of action: EGFR kinase inhibition and Tubulin destabilization leading to apoptotic cell death.

Troubleshooting Guide

ObservationProbable CauseCorrective Action
High background in "No Cell" wells Compound precipitation or reaction with dye.Use SRB assay. Ensure washing steps are vigorous.
Viability > 100% in treated wells Hydrazine reducing MTT (False Negative).STOP. Switch to SRB or use the "Wash Step" MTT protocol.
Precipitation upon adding media "Crash-out" due to hydrophobicity.Dilute compound in DMSO step-wise before adding to media. Keep final DMSO < 0.5%.
Erratic replicates Pipetting error or edge effect.Use a multichannel pipette. Fill outer wells with sterile PBS (evaporation barrier).

References

  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods.

  • Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols.

  • Abel, S. D. A., & Baird, S. K. (2018).[2] Honey is cytotoxic towards prostate cancer cells but interacts with the MTT reagent: Considerations for the choice of cell viability assay.[2] Food Chemistry. (Demonstrates reducing sugar/hydrazine interference).

  • Al-Omary, F. A., et al. (2021).[8] Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. Journal of Enzyme Inhibition and Medicinal Chemistry.

  • McCluskey, A., et al. (2021). 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation.[10] RSC Medicinal Chemistry.

Sources

Method

Analytical techniques for purity assessment of synthesized quinazolinones

Application Note & Protocol Guide Topic: Orthogonal Analytical Strategies for Purity Assessment of Synthesized Quinazolinones Audience: Researchers, Scientists, and Drug Development Professionals Senior Application Scien...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Topic: Orthogonal Analytical Strategies for Purity Assessment of Synthesized Quinazolinones

Audience: Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist: Dr. Evelyn Reed

Abstract

The quinazolinone scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents due to its wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The efficacy and safety of any potential drug candidate are inextricably linked to its purity. Consequently, the rigorous assessment of purity for newly synthesized quinazolinone derivatives is a critical, non-negotiable step in the drug discovery and development pipeline. This guide provides an in-depth exploration of the essential analytical techniques required to build a comprehensive purity profile, moving beyond a single measurement to an orthogonal, multi-technique validation strategy. We will detail not only the protocols for High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis but also the scientific rationale underpinning their use, ensuring a robust and reliable characterization of synthesized quinazolinones.

The Imperative of an Orthogonal Purity Assessment Strategy

Relying on a single analytical technique for purity determination is fraught with risk. A seemingly pure peak in an HPLC chromatogram could co-elute with a structurally similar impurity, or a clean NMR spectrum might mask the presence of an inorganic salt. The core principle of a robust purity assessment is the application of orthogonal methods —techniques that measure different physicochemical properties of the molecule. This multi-faceted approach provides a self-validating system where the weaknesses of one method are compensated by the strengths of another. For instance, chromatography separates components based on properties like polarity and size, while spectroscopy provides detailed structural information, and elemental analysis confirms the fundamental atomic composition.[3][4] This integrated strategy is the bedrock of ensuring the identity, purity, and quality of a synthesized active pharmaceutical ingredient (API).

cluster_main Purity Assessment Workflow for Quinazolinones cluster_analytical Orthogonal Purity & Identity Confirmation Synthesis Synthesized Quinazolinone (Crude Product) Purification Purification (e.g., Column Chromatography, Recrystallization) Synthesis->Purification Initial Isolation HPLC HPLC (Quantitative Purity, % Area) Purification->HPLC Primary Purity Check NMR NMR Spectroscopy (Structural Integrity & Purity) Purification->NMR Structural Verification LCMS LC-MS (Impurity ID & MW Confirmation) HPLC->LCMS Impurity Identification Final Qualified Pure Compound (>95% Purity) HPLC->Final Data Concordance LCMS->Final Data Concordance EA Elemental Analysis (Empirical Formula Confirmation) NMR->EA Compositional Verification NMR->Final Data Concordance EA->Final Data Concordance

Caption: Orthogonal workflow for quinazolinone purity assessment.

Chromatographic Techniques: The Core of Separation and Quantification

Chromatography is the workhorse for purity assessment, physically separating the target compound from impurities, starting materials, and by-products.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary quantitative tool for determining the purity of a quinazolinone sample. It separates compounds based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase. For quinazolinones, which are typically aromatic and moderately polar, reversed-phase HPLC is the method of choice.[5][6]

Causality Behind Experimental Choices:

  • Stationary Phase: A C18 (octadecylsilane) column is the standard starting point. Its nonpolar nature effectively retains the quinazolinone scaffold via hydrophobic interactions, allowing for separation based on subtle differences in polarity among analogues and impurities.

  • Mobile Phase: A mixture of an aqueous solvent (often with a pH-modifying buffer like formic or phosphoric acid) and an organic solvent (acetonitrile or methanol) is used.[7] Acetonitrile is often preferred for its lower viscosity and UV transparency. The gradient elution (gradually increasing the organic solvent percentage) is crucial for resolving compounds with a wide range of polarities and ensuring that even highly retained impurities are eluted from the column.

  • Detector: A Diode Array Detector (DAD) or UV-Vis detector is standard. The extensive conjugation in the quinazolinone ring system provides strong chromophores, typically resulting in maximum absorbance (λ_max) between 220-350 nm. A DAD is superior as it captures the entire UV-Vis spectrum for each peak, which can help in identifying impurities and confirming peak homogeneity.

Experimental Protocol: HPLC Purity Assay

  • Sample Preparation: Accurately weigh and dissolve the synthesized quinazolinone in a suitable solvent (e.g., acetonitrile or a mixture of mobile phase components) to a final concentration of ~1 mg/mL. Filter the solution through a 0.22 µm syringe filter to remove particulates.

  • Chromatographic System: Configure an HPLC system with a DAD detector.

  • Method Parameters:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 10% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: Monitor at 254 nm or the compound's λ_max.

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by determining the percentage of the main peak's area relative to the total area of all peaks (% Area/Area).

ParameterTypical Value/ConditionRationale
Column Type Reversed-Phase C18 or C8 (e.g., 4.6 x 150 mm, 5 µm)Provides excellent retention and separation for moderately polar heterocyclic compounds.[6]
Mobile Phase Acetonitrile/Water or Methanol/Water with acid modifierAcetonitrile is a common choice; acid (formic, TFA) improves peak shape by suppressing silanol interactions.[7]
Elution Mode GradientEnsures elution of both polar and non-polar impurities within a reasonable run time.
Flow Rate 0.8 - 1.2 mL/minStandard for analytical columns, balancing resolution and analysis time.
Detector Diode Array Detector (DAD) or UV-VisQuinazolinones are UV-active; DAD provides spectral data to assess peak purity.
Column Temperature 25 - 40 °CControls viscosity and improves reproducibility of retention times.

Table 1: Summary of typical HPLC conditions for quinazolinone analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS)

While HPLC quantifies purity, LC-MS identifies the components.[8] By coupling the separation power of LC with the detection specificity of a mass spectrometer, one can obtain the molecular weight of the main peak and, crucially, of the impurities. This is indispensable for impurity profiling, as it provides immediate clues about their potential identity (e.g., unreacted starting material, a hydrolysis product, or an over-alkylated species).

Causality Behind Experimental Choices:

  • Ionization Source: Electrospray Ionization (ESI) is the most suitable method for quinazolinones. The nitrogen atoms in the heterocyclic core are readily protonated in the positive ion mode ([M+H]⁺), making ESI a highly sensitive and gentle ionization technique that minimizes fragmentation and preserves the molecular ion.[9]

  • Mass Analyzer: A Quadrupole Time-of-Flight (Q-TOF) or Orbitrap analyzer is preferred for its high resolution and mass accuracy.[10] Accurate mass measurements (to within 5 ppm) allow for the confident determination of the elemental composition of an impurity, drastically narrowing down the possibilities for its structure.

Experimental Protocol: LC-MS Impurity Identification

  • Method Transfer: Use the same LC method developed for the HPLC purity assay. Ensure the mobile phase buffer is volatile (e.g., formic acid or ammonium formate) and compatible with MS. Phosphoric acid buffers are not suitable.[7]

  • MS System Configuration:

    • Ionization Mode: ESI, Positive.

    • Mass Range: Scan from m/z 100 to 1000.

    • Capillary Voltage: 3-4 kV.

    • Source Temperature: As recommended by the instrument manufacturer.

  • Analysis: Inject the same sample prepared for HPLC analysis.

  • Data Interpretation: Correlate the retention times of the impurity peaks from the UV chromatogram with the extracted ion chromatograms from the MS data. The mass spectrum corresponding to each impurity peak will reveal its molecular weight. Use high-resolution data to generate a probable molecular formula.

Spectroscopic Techniques: Unveiling the Molecular Structure

Spectroscopy provides the definitive structural evidence required to confirm the identity of the synthesized compound and can offer semi-quantitative purity information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation of organic molecules.[11][12] It provides detailed information about the carbon-hydrogen framework of the quinazolinone. For purity assessment, ¹H NMR is particularly valuable as the integral of each signal is directly proportional to the number of protons it represents.

Causality Behind Experimental Choices:

  • Solvent: A deuterated solvent (e.g., DMSO-d₆, CDCl₃) that fully dissolves the compound is chosen. DMSO-d₆ is often an excellent choice for quinazolinones as it can dissolve a wide range of polarities and its residual water peak does not interfere with most aromatic signals.[13]

  • Internal Standard: For quantitative NMR (qNMR), a certified internal standard with a known concentration and a simple, non-overlapping signal (e.g., dimethyl fumarate) is added. By comparing the integral of a known proton signal from the analyte to the integral of the standard, a highly accurate purity value can be calculated.[3]

Experimental Protocol: ¹H NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the quinazolinone in ~0.6 mL of a suitable deuterated solvent.

  • Acquisition: Record the ¹H NMR spectrum on a 400 MHz or higher spectrometer. Ensure a sufficient relaxation delay (d1) of at least 5 times the longest T1 of interest to allow for accurate integration.

  • Data Interpretation:

    • Chemical Shifts (δ): Verify that the chemical shifts, splitting patterns (multiplicity), and coupling constants (J) match the proposed quinazolinone structure.[14]

    • Integration: Check that the relative integrals of the signals correspond to the number of protons in the structure.

    • Purity Check: Look for small, unidentifiable peaks. If their combined integration is less than 5% of the main compound's integration, the sample is generally considered >95% pure by NMR. Compare the spectrum to that of the starting materials to identify any residual precursors.

Infrared (IR) Spectroscopy & Elemental Analysis
  • IR Spectroscopy: This is a rapid, simple technique used to confirm the presence of key functional groups.[13] For a 4(3H)-quinazolinone, the most important signals are the sharp, strong carbonyl (C=O) stretch and the N-H stretch.

Functional GroupCharacteristic Wavenumber (cm⁻¹)Appearance
Amide C=O Stretch 1670 - 1700Strong, sharp
Aromatic C=C Stretch 1580 - 1620Medium to strong
N-H Stretch 3100 - 3300Medium, often broad

Table 2: Characteristic IR absorption frequencies for the 4(3H)-quinazolinone scaffold.[13]

  • Elemental Analysis (CHNS): This fundamental technique provides the experimental percentage of carbon, hydrogen, nitrogen, and sulfur in the final compound.[15] The results are compared against the theoretical values calculated from the molecular formula. A match within ±0.4% is considered strong evidence of purity and correct elemental composition, indicating the absence of significant amounts of impurities or residual solvents.[16] This technique is particularly powerful for ruling out the presence of inorganic salts or large amounts of solvates that would not be visible by ¹H NMR.

Method Validation According to ICH Guidelines

Once the analytical methods are developed, they must be validated to prove they are suitable for their intended purpose, as outlined in the ICH Q2(R2) guidelines.[17][18] Validation ensures that the purity value generated is accurate, reproducible, and reliable.

Validation Method Validation (ICH Q2) Specificity Linearity Accuracy Precision Robustness Specificity Specificity: Ensures signal is only from the analyte. Assessed by analyzing blank, placebo, and spiked samples. Validation:p1->Specificity Linearity Linearity: Proves proportional response to concentration. Assessed by analyzing a series of dilutions. Validation:p2->Linearity Accuracy Accuracy: Closeness of test results to the true value. Assessed by recovery studies on spiked samples. Validation:p3->Accuracy Precision Precision: Agreement between repeated measurements. Assessed by repeatability and intermediate precision. Validation:p4->Precision Robustness Robustness: Resilience to small, deliberate variations. Assessed by altering parameters like pH, flow rate. Validation:p5->Robustness

Caption: Key parameters for analytical method validation.

Conclusion

The purity assessment of a synthesized quinazolinone is not a single measurement but a comprehensive investigation. By strategically combining the separation power of HPLC, the identification capabilities of LC-MS, the definitive structural information from NMR, and the fundamental confirmation from elemental analysis, researchers can build a robust, self-validating data package. This orthogonal approach ensures the integrity of the compound, providing the confidence needed to advance promising quinazolinone derivatives through the drug development pipeline.

References

  • Advances in Impurity Profiling of Pharmaceutical Formulations. (2024). Google AI Search Result.
  • Identity determination and purity testing. (n.d.). ChemCon GmbH.
  • How to Determine the Purity of a Substance using Elemental Analysis. (2021). Study.com.
  • HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column. (n.d.). SIELC Technologies.
  • Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. (n.d.). PMC - NIH.
  • Functional Proteomics of Quinazolin-4-One Derivatives Targeting the Proteasome. (n.d.). PubMed.
  • Quinazolinones, the Winning Horse in Drug Discovery. (2023). PMC - PubMed Central.
  • Spectroscopic Profile of 4(3H)-Quinazolinone: A Technical Guide for Researchers. (n.d.). Benchchem.
  • Novel Quinazolinone–Isoxazoline Hybrids: Synthesis, Spectroscopic Characterization, and DFT Mechanistic Study. (n.d.). MDPI.
  • Analytical and biological characterization of quinazoline semicarbazone derivatives. (2009). ResearchGate.
  • HPLC assay in plasma and preliminary pharmacokinetic study of a quinazolinone derivative with spasmolytic effect. (n.d.). PubMed.
  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. (2020). PMC - NIH.
  • Elemental analysis: an important purity control but prone to manipulations. (2021). Inorganic Chemistry Frontiers (RSC Publishing). DOI:10.1039/D1QI01379C.
  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (1994). ICH.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.). EMA.
  • An International Study Evaluating Elemental Analysis. (2022). ACS Central Science.
  • LC-MS and CE-MS Strategies in Impurity Profiling. (n.d.). CHIMIA.
  • Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis. (n.d.). MDPI.
  • Separation of 2-Methyl-4(3H)-quinazolinone on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
  • Synthesis, Crystal Structure, and Antifungal Activity of Quinazolinone Derivatives. (2023). MDPI.
  • Determination of the Stabilities of New Quinazoline Derivatives by HPLC. (2025). ResearchGate.
  • A Look at Elemental Analysis for Organic Compounds. (2021). AZoM.
  • Validation of Analytical Procedures Q2(R2). (2023). ICH.
  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. (2008). European Journal of Organic Chemistry.
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  • Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS. (n.d.). Agilent Technologies.

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Application

Probing the Binding Landscape: A Guide to Molecular Docking of 2-hydrazino-3-phenylquinazolin-4(3H)-one with EGFR

Abstract The Epidermal Growth Factor Receptor (EGFR) is a well-validated target in oncology, with its kinase domain representing a critical site for therapeutic intervention. Quinazolinone-based compounds have emerged as...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The Epidermal Growth Factor Receptor (EGFR) is a well-validated target in oncology, with its kinase domain representing a critical site for therapeutic intervention. Quinazolinone-based compounds have emerged as a prominent class of EGFR inhibitors. This application note provides a comprehensive, step-by-step protocol for conducting molecular docking studies of 2-hydrazino-3-phenylquinazolin-4(3H)-one, a representative of this scaffold, with the EGFR kinase domain. We will delve into the scientific rationale behind each step, from target and ligand preparation to the execution of the docking simulation and the critical analysis of the results. This guide is intended for researchers, scientists, and drug development professionals seeking to employ computational methods to investigate protein-ligand interactions and accelerate inhibitor design.

Introduction: The Rationale for Targeting EGFR with Quinazolinones

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1][2] It is a member of the receptor tyrosine kinase (RTK) family.[1] Upon binding of its cognate ligands, such as epidermal growth factor (EGF), EGFR undergoes dimerization and subsequent autophosphorylation of key tyrosine residues in its intracellular kinase domain.[3] This phosphorylation cascade triggers downstream signaling pathways, including the RAS-RAF-MAPK and PI3K-AKT pathways, which are crucial for normal cellular function.[4] However, aberrant EGFR signaling, often due to overexpression or mutation, is a hallmark of various cancers, making it a prime target for anticancer drug development.[5][6]

The quinazolinone scaffold is a "magic moiety" in medicinal chemistry, exhibiting a wide array of biological activities, including potent anticancer properties.[7][8] Several clinically approved EGFR inhibitors, such as gefitinib and erlotinib, are based on the 4-anilinoquinazoline structure.[9] These molecules act as competitive inhibitors at the ATP-binding site of the EGFR kinase domain.[10] The subject of this guide, 2-hydrazino-3-phenylquinazolin-4(3H)-one, is a quinazolinone derivative with the potential to interact with this critical binding pocket. Molecular docking provides a powerful in-silico method to predict the binding conformation and affinity of this ligand with EGFR, offering insights that can guide further experimental studies.[11]

The Molecular Docking Workflow: A Conceptual Overview

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex.[12] The process can be broken down into two main stages: sampling the conformational space of the ligand within the receptor's active site and then ranking these poses using a scoring function to estimate binding affinity.[11] A robust docking protocol is essential for generating biologically relevant and reliable results.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking Simulation cluster_analysis Phase 3: Analysis & Validation PDB Select & Download EGFR Structure (1M17) PrepReceptor Prepare Receptor: - Remove water & ligand - Add polar hydrogens - Assign charges PDB->PrepReceptor Ligand Generate & Optimize Ligand Structure PrepLigand Prepare Ligand: - Energy Minimization - Define rotatable bonds Ligand->PrepLigand Grid Define Grid Box (Active Site) PrepReceptor->Grid Dock Run Docking (AutoDock Vina) PrepLigand->Dock Grid->Dock Analyze Analyze Poses: - Binding Energy - Interactions (H-bonds, etc.) Dock->Analyze Validate Protocol Validation: - Re-dock co-crystal ligand - Calculate RMSD Dock->Validate

Caption: Conceptual workflow for molecular docking studies.

Materials and Software

This protocol utilizes freely available and widely used software in the computational chemistry community.

Software/ResourcePurposeRecommended Tool(s)
Protein Data BankSource for protein crystal structuresRCSB PDB
Ligand Structure GenerationCreate 2D and 3D ligand structuresPubChem, ChemDraw, Avogadro
Molecular Docking SuiteDocking engine and preparation toolsPyRx (interfaced with AutoDock Vina & Open Babel)
Molecular VisualizationAnalysis of docking poses and interactionsUCSF Chimera, BIOVIA Discovery Studio Visualizer

Detailed Protocols

PART 4.1: Receptor Preparation

The quality of the initial protein structure is paramount for a successful docking study. We will use the crystal structure of the EGFR kinase domain in complex with the known inhibitor erlotinib (PDB ID: 1M17).[7] This structure provides a well-defined ATP-binding pocket.

Protocol 4.1.1: Preparing the EGFR Receptor (PDB: 1M17)

  • Obtain the Crystal Structure:

    • Navigate to the RCSB Protein Data Bank ([Link]).

    • Search for and download the PDB file for 1M17 .

  • Initial Cleaning of the PDB File (using PyRx or UCSF Chimera):

    • Load the 1M17.pdb file into the molecular viewer.

    • The crystal structure contains the EGFR protein (Chain A), the co-crystallized inhibitor (erlotinib), and water molecules.

    • Rationale: Water molecules are typically removed as they can interfere with the docking algorithm, and the existing inhibitor must be removed to make the binding site available for our ligand of interest.

    • Select and delete all water molecules (often designated as HOH).

    • Select and delete the co-crystallized erlotinib ligand.[13]

    • Save the cleaned protein structure as 1M17_protein.pdb.

  • Preparing the Macromolecule for Docking (within PyRx):

    • In PyRx, load the 1M17_protein.pdb file.

    • Right-click on the molecule in the navigator and select "Make macromolecule".

    • Rationale: This step automatically adds polar hydrogens and assigns Kollman charges, which are essential for calculating the electrostatic interactions during docking.[3] The output will be a pdbqt file, the required format for AutoDock Vina.[14]

PART 4.2: Ligand Preparation

Accurate 3D representation and an energetically favorable conformation of the ligand are crucial.

Protocol 4.2.1: Preparing 2-hydrazino-3-phenylquinazolin-4(3H)-one

  • Obtain or Draw the 2D Structure:

    • The structure can be obtained from PubChem (CID 708241) or drawn using chemical drawing software like ChemDraw.[15]

  • Generate the 3D Structure and Energy Minimize:

    • Rationale: A simple 2D-to-3D conversion may result in a high-energy, unrealistic conformation. Energy minimization is performed to find a low-energy, stable conformation of the ligand.

    • Import the 2D structure into a program like Avogadro or use the built-in tools in PyRx (which utilizes Open Babel).

    • Perform an energy minimization using a suitable force field, such as MMFF94 or UFF.[16] This will optimize bond lengths, angles, and torsions.

    • Save the optimized 3D structure as a .sdf or .mol2 file.

  • Preparing the Ligand for Docking (within PyRx):

    • In PyRx, load the optimized 3D ligand file.

    • Under the "Open Babel" tab, you can import the ligand.

    • Right-click on the imported ligand and select "Convert to AutoDock Ligand (pdbqt)".

    • Rationale: This step defines the rotatable bonds in the ligand, allowing for conformational flexibility during the docking simulation, and saves it in the required pdbqt format.

PART 4.3: Docking Simulation

With the prepared receptor and ligand, we can now define the search space and run the docking simulation using AutoDock Vina within PyRx.

Protocol 4.3.1: Executing the Docking Run

  • Load Prepared Molecules into PyRx:

    • Ensure both the receptor (1M17_protein.pdbqt) and the ligand (ligand_name.pdbqt) are loaded in the PyRx workspace.

  • Define the Grid Box:

    • Rationale: The grid box defines the three-dimensional space where the docking algorithm will search for favorable binding poses. It should encompass the entire active site of the receptor. For 1M17, we can center the grid on the position of the co-crystallized erlotinib.

    • Select the "Vina Wizard" in PyRx.

    • Set the grid box center and dimensions. Based on published studies using 1M17, the following coordinates are a reliable starting point:[6][17]

      • Center: X = 23.777, Y = -0.45, Z = 56.917

      • Dimensions: X = 50 Å, Y = 50 Å, Z = 50 Å

    • Visually inspect the grid box to ensure it fully encloses the binding pocket.

  • Run AutoDock Vina:

    • Proceed with the Vina Wizard. The software will use its scoring function and a Lamarckian Genetic Algorithm to explore ligand conformations and predict binding affinities.[13]

    • The number of binding modes to generate can be adjusted (default is typically 8-10).

    • The "exhaustiveness" parameter controls the computational effort of the search. A higher value increases the likelihood of finding the global minimum but also increases the computation time.

Analysis and Validation of Docking Results

The output of a docking simulation is a set of ligand poses ranked by their predicted binding affinity. Critical analysis is required to interpret these results.

Analyzing Docking Poses
  • Binding Affinity (kcal/mol): The primary metric for ranking poses. More negative values indicate a stronger predicted binding affinity.

  • Interaction Analysis: Use a visualization tool like UCSF Chimera or Discovery Studio Visualizer to inspect the top-ranked poses.[13] Key interactions to look for include:

    • Hydrogen Bonds: Crucial for specificity and affinity.

    • Hydrophobic Interactions: Often drive the initial binding event.

    • Pi-Pi Stacking: Common with aromatic rings in both the ligand and receptor.

  • Comparison to Known Inhibitors: The binding mode of 2-hydrazino-3-phenylquinazolin-4(3H)-one should be compared to that of known EGFR inhibitors like erlotinib. Pay attention to interactions with key active site residues.

Table of Key EGFR Active Site Residues for Interaction

ResidueInteraction TypeSignificance
Met793Hydrogen BondGatekeeper residue, crucial for inhibitor binding.
Lys745Hydrogen BondForms a key hydrogen bond with the quinazoline core.
Thr790Steric GatekeeperMutations at this residue (T790M) can confer drug resistance.
Leu718HydrophobicContributes to the hydrophobic pocket.
Asp855Hydrogen BondInteracts with the solvent-exposed part of the inhibitor.
Protocol Validation: A Self-Validating System

To ensure the trustworthiness of our docking protocol, it must be validated. The most common method is to re-dock the co-crystallized ligand back into the receptor's binding site.

Protocol 5.2.1: Re-docking of Erlotinib

  • Extract and Prepare Erlotinib:

    • From the original 1M17.pdb file, save the coordinates of the erlotinib ligand as a separate file.

    • Prepare this ligand file as described in Protocol 4.2.1 to create erlotinib.pdbqt.

  • Dock Erlotinib:

    • Using the exact same receptor preparation and grid box parameters (Protocol 4.3.1), dock erlotinib.pdbqt into 1M17_protein.pdbqt.

  • Calculate Root Mean Square Deviation (RMSD):

    • Rationale: The RMSD measures the average distance between the atoms of the re-docked ligand pose and the original crystallographic pose. A low RMSD value indicates that the docking protocol can accurately reproduce the experimentally determined binding mode.

    • Superimpose the top-ranked docked pose of erlotinib onto the original crystal structure.

    • Calculate the RMSD between the two poses.

    • A successful validation is generally indicated by an RMSD value of less than 2.0 Å. [18] Several studies have shown successful re-docking of erlotinib into 1M17 with RMSD values around 1.5 Å.[10][11][19]

G cluster_validation Docking Protocol Validation Start Start with Co-crystallized Structure (e.g., 1M17) Extract Extract Native Ligand (Erlotinib) Start->Extract Redock Re-dock Native Ligand (using established protocol) Extract->Redock Superimpose Superimpose Docked Pose on Crystal Pose Redock->Superimpose RMSD Calculate RMSD Superimpose->RMSD Result RMSD < 2.0 Å? RMSD->Result Success Protocol Validated Result->Success Yes Fail Refine Protocol Result->Fail No

Caption: The workflow for validating a molecular docking protocol.

Conclusion

This application note has provided a detailed, scientifically-grounded protocol for the molecular docking of 2-hydrazino-3-phenylquinazolin-4(3H)-one with the EGFR kinase domain. By following these steps, researchers can generate reliable predictions of ligand binding modes and affinities. It is crucial to remember that molecular docking is a computational model and its results should be interpreted as hypotheses that guide further experimental validation, such as in vitro binding assays and cell-based functional assays. The integration of in-silico techniques like molecular docking into the drug discovery pipeline can significantly streamline the process of identifying and optimizing novel therapeutic agents.

References

  • Alaqarbeh, M., et al. (2024). Computational Investigation of Potent Epidermal Growth Factor Receptor (EGFR) Inhibitors Derived from Caralluma europaea. Physical Chemistry Research, 12(4), 963-974. [Link]

  • Alcaro, F., et al. (2024). Molecular Docking and Pharmacological In Silico Evaluation of Camptothecin and Related Ligands as Promising HER2-Targeted Therapies for Breast Cancer. MDPI. [Link]

  • Asiri, A., et al. (2025). Molecular Docking Comparison of Icotinib and Erlotinib as EGFR Inhibitors. Brieflands. [Link]

  • RCSB PDB. (2002). 1M17: Epidermal Growth Factor Receptor tyrosine kinase domain with 4-anilinoquinazoline inhibitor erlotinib. RCSB Protein Data Bank. [Link]

  • El-Damasy, D., et al. (2024). Novel quinolinyl-thiazole hybrid candidates bearing N-methyl piperazine as potential anti-breast cancer agents: synthesis, biological evaluation and computational studies. ResearchGate. [Link]

  • ClinPGx. (n.d.). EGFR Inhibitor Pathway, Pharmacodynamics. ClinPGx. [Link]

  • Biotecnika. (2024, October 29). How to Perform Molecular Docking Using PyRx? - Complete Demonstration / Step by Step Guide #docking [Video]. YouTube. [Link]

  • Sino Biological. (n.d.). EGFR Signaling Pathway. Sino Biological. [Link]

  • Adewumi, T., et al. (2023). Illustrated Procedure to Perform Molecular Docking Using PyRx and Biovia Discovery Studio Visualizer: A Case Study of 10kt With Atropine. Thomas Adewumi University. [Link]

  • Wikipedia. (2024). Epidermal growth factor receptor. Wikipedia. [Link]

  • Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. Creative Diagnostics. [Link]

  • Ferreira, L. G., et al. (2015). Molecular Docking: A powerful approach for structure-based drug discovery. PMC. [Link]

  • PubChem. (n.d.). 2-hydrazino-3-phenylquinazolin-4(3H)-one. PubChem. [Link]

  • Oda, K., et al. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology, 1, 2005.0010. [Link]

  • Ayati, A., et al. (2021). Insights from the molecular docking analysis of EGFR antagonists. PMC. [Link]

  • Li, Y., et al. (2023). Identification of Dual-Target Inhibitors for Epidermal Growth Factor Receptor and AKT: Virtual Screening Based on Structure and Molecular Dynamics Study. MDPI. [Link]

  • Sudheer, T., et al. (2022). Design of Heterocyclic Compounds as Epidermal Growth Factor Receptor Inhibitors using Molecular Docking and Interaction Fingerprint Studies. Bioscience Biotechnology Research Communications. [Link]

  • PyRx Community. (n.d.). PyRx Tutorial. Docking Tutorial Documentation. [Link]

  • Al-Ostath, A., et al. (2025). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. PMC. [Link]

  • Bioinformatics Stack Exchange. (2021). Programmatically adding hydrogen and remove water to multiple PDB files. Bioinformatics Stack Exchange. [Link]

  • El Allali, A., et al. (2025). Computational design of quinazolin-4(3H)-one derivatives as multitarget inhibitors against angiogenesis and metabolic reprogramming to help overcome cancer resistance. Arabian Journal of Chemistry. [Link]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of computational chemistry, 31(2), 455–461. [Link]

  • Spoken-Tutorial. (n.d.). Molecular Docking Practical: How to Use PyRx and Discovery Studio | Step-by-Step Tutorial. Spoken-Tutorial. [Link]

  • Wikipedia. (2024). Docking (molecular). Wikipedia. [Link]

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Method

Application Note: Strategic Synthesis and Application of 2-Hydrazino-3-phenylquinazolin-4(3H)-one as a Scaffold for Tyrosine Kinase Inhibitors

Abstract This application note details the optimized synthesis and utilization of 2-hydrazino-3-phenylquinazolin-4(3H)-one (Compound 3 ), a versatile privileged structure in drug discovery. Due to its structural similari...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the optimized synthesis and utilization of 2-hydrazino-3-phenylquinazolin-4(3H)-one (Compound 3 ), a versatile privileged structure in drug discovery. Due to its structural similarity to the adenine moiety of ATP, the quinazolin-4(3H)-one scaffold serves as a potent pharmacophore for Type I and Type II kinase inhibitors (e.g., EGFR, VEGFR-2, c-Met). This guide provides a validated, high-yield synthetic route starting from anthranilic acid, followed by protocols for cyclization into tricyclic [1,2,4]triazolo[4,3-a]quinazolines. Critical analysis of reaction thermodynamics, purification techniques, and biological assay integration is provided to support researchers in generating focused small-molecule libraries.

Introduction: The Kinase Scaffold Logic

Protein kinases regulate cellular pathways via phosphorylation, making them prime targets for oncology therapeutics. The ATP-binding pocket of kinases is highly conserved, necessitating scaffolds that can mimic the hydrogen-bonding patterns of the adenine base while exploiting unique hydrophobic pockets for selectivity.

The quinazolin-4(3H)-one core is a bioisostere of the purine ring system.

  • The 3-Phenyl Substituent: Occupies the hydrophobic pocket II (selectivity pocket) often found adjacent to the ATP binding site, providing steric bulk that can displace water molecules and increase binding entropy.

  • The 2-Hydrazino Handle: This is the critical reactive center. It allows for:

    • Cyclization: Formation of a third ring (triazole), extending the aromatic system to interact with the kinase "hinge region" (residues like Met793 in EGFR).

    • Schiff Base Formation: Generation of hydrazones to probe the solvent-exposed regions of the enzyme.

Chemical Synthesis Protocols

Overview of Synthetic Pathway

The synthesis proceeds via a three-step sequence: (1) Condensation to form the thioxo-intermediate, (2) S-methylation (activation), and (3) Hydrazinolysis.

SyntheticPathway Anthranilic Anthranilic Acid Thioxo 2-Thioxo-3-phenyl- quinazolin-4(3H)-one Anthranilic->Thioxo Et3N, EtOH, Reflux PhNCS Phenyl Isothiocyanate PhNCS->Thioxo Methylthio 2-(Methylthio)-3-phenyl- quinazolin-4(3H)-one Thioxo->Methylthio MeI, K2CO3, Acetone Target TARGET: 2-Hydrazino-3-phenyl- quinazolin-4(3H)-one Methylthio->Target NH2NH2·H2O, EtOH Triazolo [1,2,4]Triazolo[4,3-a] quinazoline Derivative Target->Triazolo R-COOH or R-CHO Cyclization

Figure 1: Synthetic workflow for the generation of the hydrazine precursor and its subsequent cyclization.[1][2][3]

Protocol 1: Synthesis of the Precursor (Compound 3)
Step A: 2-Thioxo-3-phenylquinazolin-4(3H)-one

Rationale: Direct reaction of anthranilic acid with isothiocyanates is the most atom-economic route to the thioxo-quinazolinone core.

  • Reagents: Anthranilic acid (10 mmol), Phenyl isothiocyanate (11 mmol), Triethylamine (Et3N, 20 mmol), Ethanol (Abs., 30 mL).

  • Procedure:

    • Dissolve anthranilic acid and Et3N in ethanol.

    • Add phenyl isothiocyanate dropwise.

    • Reflux for 3–4 hours. Monitor by TLC (Hexane:EtOAc 7:3).[4]

    • Pour reaction mixture into ice-cold water containing HCl (to neutralize Et3N).

    • Filter the precipitate, wash with water, and recrystallize from ethanol.

  • Yield: ~85-90%. Appearance: White/Pale yellow solid.

Step B: Activation via S-Methylation

Rationale: The thioxo group (C=S) is a poor leaving group. Converting it to a methylthio ether (-SMe) creates a highly reactive electrophilic center at C2, facilitating the nucleophilic attack by hydrazine.

  • Reagents: Thioxo intermediate (from Step A, 5 mmol), Methyl Iodide (6 mmol), Anhydrous K2CO3 (10 mmol), Acetone (20 mL).

  • Procedure:

    • Suspend the thioxo compound and K2CO3 in acetone.

    • Add Methyl Iodide (Caution: Carcinogen) dropwise.

    • Stir at room temperature for 2 hours (or reflux for 30 mins if sluggish).

    • Evaporate solvent, wash residue with water to remove salts, and dry.

  • Validation: Disappearance of C=S peak in IR; appearance of S-CH3 singlet (~2.6 ppm) in H-NMR.

Step C: Hydrazinolysis to Target (Compound 3)[1]
  • Reagents: S-methyl intermediate (5 mmol), Hydrazine Hydrate (80% or 99%, 25 mmol), Ethanol (20 mL).

  • Procedure:

    • Dissolve the S-methyl intermediate in ethanol.

    • Add excess hydrazine hydrate (excess is crucial to prevent dimer formation).

    • Reflux for 4–6 hours until methyl mercaptan (rotten cabbage odor) evolution ceases.

    • Cool to room temperature.[1] The product usually crystallizes out.

    • Filter, wash with cold ethanol, and recrystallize from ethanol/DMF.

  • QC Check:

    • Melting Point: >200°C (sharp).[3]

    • IR: Distinct double spike for -NH2 (3300-3200 cm⁻¹).

    • 1H NMR (DMSO-d6): Disappearance of S-Me peak. Appearance of NH2 broad singlet (~4.5-5.0 ppm) and NH (~9.0 ppm).

Application: Derivatization for Kinase Inhibition[5][6][7]

The hydrazine group is the gateway to the [1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one system. This tricyclic scaffold is reported to inhibit EGFR and VEGFR-2 with nanomolar potency.

Protocol 2: Cyclization to Triazolo-Derivatives

Mechanism: The hydrazine attacks a carboxylic acid or aldehyde carbon, followed by dehydration and ring closure.

Method A: Reaction with Carboxylic Acids (One-Pot)

  • Mix Compound 3 (1 mmol) with the appropriate carboxylic acid (e.g., 4-chlorobenzoic acid, 1 mmol).

  • Add Phosphorus Oxychloride (POCl3, 5 mL) as both solvent and dehydrating agent.

  • Reflux for 4–6 hours.

  • Workup: Cool and pour slowly onto crushed ice (Exothermic hydrolysis of POCl3). Neutralize with NaHCO3. Filter the solid.

  • Result: 1-Substituted-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one.

Method B: Reaction with Aldehydes (Oxidative Cyclization)

  • Reflux Compound 3 (1 mmol) with an aromatic aldehyde (1 mmol) in Ethanol/Acetic Acid (cat.) to form the Hydrazone intermediate (isolatable).

  • Cyclization: Treat the hydrazone with an oxidative agent (e.g., Iodobenzene diacetate or FeCl3) or reflux in Acetic Anhydride to close the ring.

Biological Evaluation Strategy

To validate these compounds as kinase inhibitors, a tiered screening approach is recommended.

Data Summary: Typical Potency Ranges (Reference Values)
Scaffold VariationTarget KinaseTypical IC50 (nM)Reference
2-Hydrazino-precursorEGFR / c-Met> 10,000 (Inactive)[1]
Triazolo-derivative (R=Phenyl)VEGFR-250 - 200[2]
Triazolo-derivative (R=4-OH-Ph)EGFR20 - 100[3]

Note: The precursor itself is generally inactive or weakly active; cyclization is required for potency.

Kinase Signaling Pathway & Assay Logic

The following diagram illustrates where these inhibitors intervene in the Receptor Tyrosine Kinase (RTK) pathway.

KinasePathway Ligand Growth Factor (EGF/VEGF) Receptor RTK (EGFR/VEGFR) (Extracellular Domain) Ligand->Receptor Binding ATP_Pocket ATP Binding Pocket (Intracellular) Receptor->ATP_Pocket Activation Phosphorylation Autophosphorylation (Tyr Residues) ATP_Pocket->Phosphorylation If ATP binds Inhibitor Triazolo-Quinazoline (Inhibitor) Inhibitor->ATP_Pocket Competition (Blocker) Inhibitor->Phosphorylation PREVENTS ATP ATP ATP->ATP_Pocket Normal State Downstream Downstream Signaling (RAS/RAF/MEK/ERK) Phosphorylation->Downstream Proliferation Cell Proliferation Downstream->Proliferation

Figure 2: Mechanism of Action. The inhibitor competes with ATP for the binding pocket, preventing downstream signaling cascades.

Recommended Assay Protocol: ADP-Glo™ (Promega)
  • Enzyme Reaction: Incubate Kinase (e.g., EGFR), Substrate (Poly Glu:Tyr), ATP, and Test Compound (dissolved in DMSO) for 60 min at Room Temp.

  • ADP Depletion: Add ADP-Glo™ Reagent to terminate the reaction and deplete remaining ATP.

  • Detection: Add Kinase Detection Reagent to convert ADP (produced by the kinase) back to ATP, which generates a luciferase light signal.

  • Readout: Luminescence is proportional to kinase activity. Inhibitors will show low luminescence .

Troubleshooting & Quality Control

  • Problem: Low yield in Step C (Hydrazinolysis).

    • Cause: Incomplete S-methylation in the previous step or loss of hydrazine hydrate due to evaporation.

    • Solution: Ensure the S-Me intermediate is pure (TLC check). Use a condenser and a 5-fold excess of hydrazine.

  • Problem: Product is sticky/oily.

    • Cause: Trapped solvent or impurities.

    • Solution: Triturate (grind) the oil with cold diethyl ether or hexane to induce crystallization.

  • Safety Note: Methyl Iodide is a specific alkylating agent and suspected carcinogen. Hydrazine hydrate is toxic and unstable. Perform all reactions in a fume hood.

References

  • Qin, H. L., et al. (2020). Synthesis and biological evaluation of quinazolin-4(3H)-one derivatives. Frontiers in Chemistry.

  • El-Adl, K., et al. (2023). [1,2,4]triazolo[4,3-a]quinoxaline as Novel Scaffold: Candidates with Cytotoxic Activities. NIH / PubMed Central.

  • Al-Omary, F. A., et al. (2021). Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. RSC Medicinal Chemistry.

  • Bansal, R., et al. (2022). Study of the anticancer effect of new quinazolinone hydrazine derivatives. Frontiers in Pharmacology.

  • Soltani, A., et al. (2023). Synthesis of 2-phenylquinazolin-4(3H)-ones under solvent-free conditions.[5] ResearchGate.[6][7][8][9]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2-hydrazino-3-phenylquinazolin-4(3H)-one

Welcome to the technical support center for the synthesis of 2-hydrazino-3-phenylquinazolin-4(3H)-one. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-hydrazino-3-phenylquinazolin-4(3H)-one. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. Here, we provide in-depth, field-proven insights in a question-and-answer format to help you improve your yield, purity, and overall success rate.

Introduction to the Synthetic Pathway

The synthesis of 2-hydrazino-3-phenylquinazolin-4(3H)-one is a cornerstone for the development of various pharmacologically active compounds, known for their diverse biological activities including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The most common and reliable synthetic route involves a two-step process, which will be the focus of this guide.

Step 1: Synthesis of 2-thioxo-3-phenyl-2,3-dihydroquinazolin-4(1H)-one (Intermediate A)

This initial step involves the cyclocondensation of anthranilic acid with phenyl isothiocyanate.

Step 2: Hydrazinolysis of Intermediate A

The subsequent reaction of the 2-thioxo intermediate with hydrazine hydrate yields the final product, 2-hydrazino-3-phenylquinazolin-4(3H)-one.

This guide is structured to address specific issues you might encounter in each of these stages.

Visualizing the Workflow

To provide a clear overview of the synthetic process, the following workflow diagram illustrates the key stages and transitions.

SynthesisWorkflow cluster_step1 Step 1: Synthesis of Intermediate A cluster_step2 Step 2: Hydrazinolysis A Anthranilic Acid C Cyclocondensation (e.g., in Glacial Acetic Acid, Reflux) A->C B Phenyl Isothiocyanate B->C D Intermediate A (2-thioxo-3-phenyl-2,3-dihydroquinazolin-4(1H)-one) C->D Formation of Thiourea Intermediate and Cyclization E Intermediate A G Hydrazinolysis (e.g., in Ethanol, Reflux) E->G F Hydrazine Hydrate F->G H Final Product (2-hydrazino-3-phenylquinazolin-4(3H)-one) G->H Nucleophilic Substitution

Caption: Synthetic workflow for 2-hydrazino-3-phenylquinazolin-4(3H)-one.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Step 1: Synthesis of 2-thioxo-3-phenyl-2,3-dihydroquinazolin-4(1H)-one (Intermediate A)

Issue 1: Low or No Yield of Intermediate A

Q: I am getting a very low yield, or no product at all, in the first step. What are the likely causes and how can I fix this?

A: This is a common issue that can often be traced back to a few key factors:

  • Purity of Starting Materials: Anthranilic acid can degrade over time, especially if not stored properly. Ensure you are using high-purity anthranilic acid and phenyl isothiocyanate.

  • Reaction Conditions: The cyclocondensation reaction is sensitive to temperature and reaction time.[4]

    • Temperature: The reaction is typically carried out at reflux in a solvent like glacial acetic acid or ethanol.[4][5] Ensure the reaction mixture is maintained at the appropriate reflux temperature.

    • Reaction Time: Incomplete reactions are a frequent cause of low yields. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting materials are still present after the recommended reaction time, consider extending it.

  • Solvent Choice: While glacial acetic acid is commonly used, other solvents like ethanol with a catalytic amount of a base (e.g., triethylamine) can also be effective.[5] If one solvent system is not working, trying an alternative may improve the yield.

Issue 2: Formation of Multiple Byproducts

Q: My TLC plate shows multiple spots in the reaction mixture for Step 1. What are these impurities and how can I minimize them?

A: Side reactions can compete with the desired cyclization, leading to a complex mixture of products.

  • Decarboxylation of Anthranilic Acid: At high temperatures, anthranilic acid can decarboxylate to form aniline.[6] Aniline can then react with phenyl isothiocyanate to form N,N'-diphenylthiourea, a common byproduct. To mitigate this, avoid excessive heating and ensure a controlled reflux temperature.

  • Formation of Uncyclized Intermediate: The reaction proceeds through a thiourea intermediate. If the cyclization is incomplete, this intermediate may be present in your crude product. Extending the reaction time or ensuring a sufficiently high temperature can help drive the reaction to completion.

Experimental Protocol: Synthesis of Intermediate A

  • In a round-bottom flask equipped with a reflux condenser, dissolve anthranilic acid (1 equivalent) and phenyl isothiocyanate (1 equivalent) in glacial acetic acid.[4]

  • Heat the mixture to reflux and maintain for 8-10 hours.[4]

  • Monitor the reaction by TLC (e.g., using a mobile phase of ethyl acetate:petroleum ether).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water.

  • Filter the resulting precipitate, wash with cold water, and dry.

  • Recrystallize the crude product from ethanol to obtain pure 2-thioxo-3-phenyl-2,3-dihydroquinazolin-4(1H)-one.

Step 2: Hydrazinolysis of Intermediate A

Issue 3: Incomplete Conversion to the Final Product

Q: I am having trouble converting the 2-thioxo intermediate to the final 2-hydrazino product. My TLC still shows the starting material. What should I do?

A: The hydrazinolysis step is a nucleophilic substitution that can be influenced by several factors:

  • Excess Hydrazine Hydrate: It is crucial to use a significant excess of hydrazine hydrate to drive the reaction to completion.[7] A 5- to 10-fold molar excess is often recommended.

  • Reaction Time and Temperature: This reaction is typically performed at reflux in a solvent like ethanol.[8][9] If the conversion is slow, increasing the reflux time is the first step. Some protocols may also use higher boiling point solvents like n-butanol to increase the reaction temperature.

  • Purity of Intermediate A: Impurities from the first step can interfere with the hydrazinolysis. Ensure that your 2-thioxo intermediate is of high purity before proceeding.

Issue 4: Formation of an Unwanted Yellow Precipitate

Q: During the workup of the hydrazinolysis reaction, I get a persistent yellow precipitate that is difficult to purify. What is it and how can I avoid it?

A: The formation of colored impurities can be due to side reactions or degradation.

  • Azine Formation: Hydrazine can react with carbonyl impurities or undergo oxidation to form colored byproducts. Ensuring an inert atmosphere (e.g., by running the reaction under nitrogen) can sometimes help.

  • Purification: Proper workup and purification are key. After the reaction, cooling the mixture and filtering the precipitate is standard. Washing the crude product thoroughly with cold ethanol and then recrystallizing from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) is often necessary to remove colored impurities.

Experimental Protocol: Hydrazinolysis of Intermediate A

  • Suspend the 2-thioxo-3-phenyl-2,3-dihydroquinazolin-4(1H)-one (1 equivalent) in ethanol in a round-bottom flask with a reflux condenser.[9]

  • Add hydrazine hydrate (5-10 equivalents) to the suspension.[7][8]

  • Heat the mixture to reflux and maintain for 6-8 hours, or until TLC analysis indicates the disappearance of the starting material.

  • Cool the reaction mixture in an ice bath.

  • Filter the precipitated solid, wash with cold ethanol, and dry under vacuum.

  • Recrystallize the crude product from ethanol to obtain pure 2-hydrazino-3-phenylquinazolin-4(3H)-one.

Quantitative Data Summary

ParameterStep 1: Synthesis of Intermediate AStep 2: Hydrazinolysis
Key Reagents Anthranilic Acid, Phenyl Isothiocyanate2-thioxo-3-phenyl-2,3-dihydroquinazolin-4(1H)-one, Hydrazine Hydrate
Typical Solvent Glacial Acetic Acid or EthanolEthanol or n-Butanol
Reaction Temperature RefluxReflux
Typical Reaction Time 8-12 hours6-10 hours
Molar Ratios 1:1 (Anthranilic Acid:Phenyl Isothiocyanate)1:5-10 (Intermediate A:Hydrazine Hydrate)
Reported Yields 70-85%75-90%

Frequently Asked Questions (FAQs)

Q1: Can I use a different starting material instead of anthranilic acid?

A1: Yes, substituted anthranilic acids can be used to synthesize derivatives of the target molecule with substituents on the benzene ring of the quinazolinone core.[4][5]

Q2: Is microwave-assisted synthesis a viable option for this reaction?

A2: Microwave irradiation has been shown to be an effective method for synthesizing quinazolinone derivatives, often leading to shorter reaction times and improved yields.[10][11] If you have access to a microwave reactor, it is worth exploring for both steps of this synthesis.

Q3: What are the key safety precautions I should take during this synthesis?

A3: Phenyl isothiocyanate is a lachrymator and toxic, so it should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Hydrazine hydrate is also toxic and corrosive, and appropriate care should be taken.

Q4: How can I confirm the structure of my final product?

A4: Standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry should be used to confirm the structure and purity of the synthesized 2-hydrazino-3-phenylquinazolin-4(3H)-one.

References

  • 1][8][12]triazino[2,3-c]quinazolin-2-ones. Synthetic and theoretical aspects - PubMed

Sources

Optimization

Common side products in the synthesis of quinazolinone hydrazones

Executive Summary & Diagnostic Flow Quinazolinone hydrazones are privileged pharmacophores in drug discovery, widely researched for their EGFR inhibitory, antimicrobial, and anticancer properties. However, their synthesi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Diagnostic Flow

Quinazolinone hydrazones are privileged pharmacophores in drug discovery, widely researched for their EGFR inhibitory, antimicrobial, and anticancer properties. However, their synthesis is prone to three specific failure modes that degrade yield and biological assay reliability:

  • Dimerization: Formation of bis-quinazolinones during the hydrazide intermediate step.

  • Premature Cyclization: Unwanted conversion of the hydrazone into a fused triazolo-quinazoline system.

  • Azine Contamination: Formation of symmetric azines due to hydrazine carryover.

Use the following diagnostic decision tree to identify your specific issue:

Troubleshooting_Logic Start Start: Analyze Product CheckNMR Check 1H-NMR Spectrum Start->CheckNMR NH_Signal Is the -NH- signal (10-12 ppm) present? CheckNMR->NH_Signal Solubility Is product insoluble in hot EtOH? NH_Signal->Solubility Yes Triazole Issue: Triazolo-quinazoline Cyclization NH_Signal->Triazole No (Signal Absent) ExtraPeaks Are there symmetric aromatic peaks? Solubility->ExtraPeaks No Dimer Issue: Bis-Quinazolinone Dimer Solubility->Dimer Yes (Highly Insoluble) Target Target: Quinazolinone Hydrazone ExtraPeaks->Target No Azine Issue: Symmetric Azine Impurity ExtraPeaks->Azine Yes

Figure 1: Diagnostic logic flow for identifying major side products in quinazolinone hydrazone synthesis.

Technical Deep Dive: The "Dimer" Problem

The Symptom

During the synthesis of the intermediate 3-amino-2-methylquinazolin-4(3H)-one , you observe a high-melting-point solid (>300°C) that is insoluble in ethanol and difficult to react further with aldehydes.

The Cause: Stoichiometric Mismatch

The formation of the 3-amino intermediate requires the reaction of a benzoxazinone with hydrazine hydrate.

  • Mechanism: The hydrazine acts as a nucleophile, attacking the benzoxazinone ring.

  • The Error: If hydrazine is present in a 1:1 ratio or added to the benzoxazinone, the newly formed amino group (-NH₂) on the product is nucleophilic enough to attack a second molecule of unreacted benzoxazinone.

  • Result: Formation of 3-(2-acetamidobenzamido)-2-methylquinazolin-4(3H)-one or the fully cyclized bis-quinazolinone [1].

Troubleshooting Protocol
VariableStandard Condition (Risk of Dimer)Optimized Condition (Prevents Dimer)
Stoichiometry 1.0 - 1.2 eq Hydrazine3.0 - 5.0 eq Hydrazine Hydrate [2]
Addition Order Hydrazine added to BenzoxazinoneBenzoxazinone added to Hydrazine (Inverse Addition)
Temperature Rapid heatingStir at 0°C for 30 min, then Reflux

Expert Insight: The "Inverse Addition" technique ensures that the benzoxazinone always encounters a vast excess of hydrazine, statistically favoring the mono-substitution over the dimer formation.

Technical Deep Dive: The Cyclization Trap

The Symptom

You are attempting to synthesize the hydrazone (Schiff base), but the product lacks the characteristic hydrazone -NH- proton signal in 1H-NMR (typically


 10.0–12.5 ppm) [3]. The mass spectrum shows a mass of 

.
The Cause: Oxidative Cyclization to Triazoles

Quinazolinone hydrazones are metastable. Under acidic or oxidative conditions, the N-3 nitrogen attacks the benzylic carbon of the hydrazone, followed by oxidation/dehydrogenation, leading to a fused [1,2,4]triazolo[4,3-c]quinazoline system [4].

Reaction Pathway Visualization

Reaction_Pathway Benz Benzoxazinone Hydrazide 3-Amino-quinazolinone (Intermediate) Benz->Hydrazide + Hydrazine (Excess) Dimer Side Product: Bis-Dimer Benz->Dimer + Hydrazide (Low Hydrazine Conc) Hydrazone Target: Hydrazone (Schiff Base) Hydrazide->Hydrazone + Aldehyde (Mild Acid) Triazole Side Product: Triazolo-quinazoline Hydrazone->Triazole Oxidation / Strong Acid (Cyclization)

Figure 2: Chemical pathway showing divergence points for Dimer and Triazole formation.

Troubleshooting Protocol
  • Avoid Strong Oxidizers: Do not use solvents prone to peroxide formation (e.g., old ethers) or metal catalysts unless the triazole is the target.

  • Acid Control: While glacial acetic acid is a common catalyst, prolonged reflux in it promotes cyclization. Switch to Ethanol with a catalytic amount of acetic acid (drops) for the condensation step [5].

  • Monitoring: Stop the reaction immediately upon disappearance of the starting material (TLC). Extended reflux times favor the thermodynamically stable triazole.

Frequently Asked Questions (FAQs)

Q1: My product is a mixture of yellow and white solids. What happened? A: This often indicates Azine formation . If you did not wash the 3-amino intermediate thoroughly, residual hydrazine reacted with your aldehyde to form a symmetric azine (Aldehyde=N-N=Aldehyde).

  • Fix: Wash the 3-amino intermediate with cold water and ethanol until the filtrate is neutral before proceeding to the next step.

Q2: How do I distinguish the Hydrazone from the Triazole by NMR? A: Look for the -NH- and -CH=N- protons.

  • Hydrazone: Singlet (-NH-) at

    
     10.0–12.5 ppm AND Singlet (-CH=) at 
    
    
    
    8.0–9.0 ppm.
  • Triazole: Absence of -NH- signal.[1] The benzylic proton signal often shifts or disappears depending on the degree of aromatization [4].

Q3: Can I convert the Dimer back to the monomer? A: Generally, no. The amide bond in the dimer is stable. It is more efficient to discard the batch and restart with the "Inverse Addition" protocol described in Section 2.

Validated "Gold Standard" Protocol

To minimize both side products, follow this optimized workflow [2][5]:

Step 1: Synthesis of 3-Amino-2-methylquinazolin-4(3H)-one (The Intermediate)

  • Place Hydrazine Hydrate (3.0 mmol) in a flask with 5 mL absolute ethanol.

  • Add Benzoxazinone (1.0 mmol) slowly to the hydrazine solution (Inverse Addition).

  • Reflux for 2–3 hours.

  • Cool to room temperature.

  • Critical: Filter and wash the solid with cold water (removes excess hydrazine) followed by a small amount of cold ethanol.

  • Checkpoint: Ensure product melts around 142–143°C (for 2-methyl derivative).

Step 2: Synthesis of the Quinazolinone Hydrazone (The Target)

  • Dissolve the purified 3-amino intermediate (1.0 mmol) in Ethanol (10 mL).

  • Add the appropriate Aldehyde (1.0 mmol).

  • Add 3–4 drops of Glacial Acetic Acid (Do not use as solvent).

  • Reflux for 3–5 hours (Monitor via TLC).

  • Cool, filter, and recrystallize from Ethanol/DMF.

References

  • Al-Salahi, R., et al. (2022). Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. MDPI Molecules. [Link] (Note: Discusses analogous dimerization mechanisms in fused N-heterocycles).

  • Kritchenkov, A.S., et al. (2022).[2] Green Process for the Synthesis of 3-Amino-2-methyl-quinazolin-4(3H)-one Synthones. MDPI Molecules. [Link]

  • Zayed, M.F., et al. (2022).[3][4] New Quinazolin-4(3H)-one Derivatives Incorporating Hydrazone and Pyrazole Scaffolds as Antimicrobial Agents. MDPI Pharmaceuticals. [Link]

  • Al-Ostoot, F.H., et al. (2021). Triazoloquinazoline: Synthetic Strategies and Medicinal Importance. IntechOpen. [Link]

  • Gomha, S.M., et al. (2024). Design, synthesis, molecular docking, and molecular dynamic studies of novel quinazoline derivatives. Frontiers in Chemistry. [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 2-hydrazino-3-phenylquinazolin-4(3H)-one by Recrystallization

This technical guide provides in-depth troubleshooting advice and frequently asked questions for the purification of 2-hydrazino-3-phenylquinazolin-4(3H)-one via recrystallization. It is designed for researchers, scienti...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides in-depth troubleshooting advice and frequently asked questions for the purification of 2-hydrazino-3-phenylquinazolin-4(3H)-one via recrystallization. It is designed for researchers, scientists, and professionals in drug development to navigate the common challenges associated with this procedure.

Troubleshooting Guide

This section addresses specific issues that may arise during the recrystallization of 2-hydrazino-3-phenylquinazolin-4(3H)-one, offering plausible causes and actionable solutions.

Issue 1: Low or No Crystal Yield

  • Potential Cause 1: Incomplete Dissolution. The crude product may not have fully dissolved in the hot solvent, leading to premature filtration of the desired compound.

  • Solution: Ensure the solvent is heated to its boiling point and add it portion-wise to the crude material until complete dissolution is observed. A small excess of solvent may be necessary, but be mindful that a large excess will reduce the yield.[1]

  • Potential Cause 2: Excessive Solvent. Using too much solvent will keep the compound in the solution even after cooling, preventing crystallization.[1]

  • Solution: If an excess of solvent is suspected, carefully evaporate a portion of the solvent under reduced pressure or by gentle heating to reach the saturation point.

  • Potential Cause 3: Cooling Too Rapidly. Rapid cooling can lead to the formation of a supersaturated solution without crystal nucleation.

  • Solution: Allow the hot, saturated solution to cool slowly to room temperature without disturbance. Subsequently, the flask can be placed in an ice bath to maximize crystal formation.

Issue 2: Formation of an Oil Instead of Crystals ("Oiling Out")

  • Potential Cause 1: The boiling point of the solvent is higher than the melting point of the compound. If the compound dissolves in the solvent at a temperature above its melting point, it will separate as an oil upon cooling.

  • Solution: Select a solvent with a lower boiling point. For quinazolinone derivatives, ethanol or a mixture of ethanol and water can be effective.[2][3]

  • Potential Cause 2: High concentration of impurities. Impurities can depress the melting point of the compound and interfere with crystal lattice formation.

  • Solution: Try to remove the impurities by pre-treatment, for instance, by washing the crude product with a solvent in which the desired compound is insoluble but the impurities are soluble. If oiling out persists, redissolve the oil in a larger volume of hot solvent and attempt recrystallization again.

Issue 3: Colored Impurities Remaining in the Final Product

  • Potential Cause: Colored impurities are co-crystallizing with the product.

  • Solution: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use a minimal amount of charcoal to avoid adsorbing the desired product. After a few minutes of gentle boiling, perform a hot filtration to remove the charcoal.

Issue 4: Premature Crystallization During Hot Filtration

  • Potential Cause: The solution cools down too quickly in the funnel, causing the product to crystallize and clog the filter paper.[1]

  • Solution: Use a pre-heated funnel and filter flask. A stemless funnel is also recommended to minimize the surface area for cooling. Add a small excess of hot solvent to the solution just before filtration to ensure the compound remains dissolved.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of 2-hydrazino-3-phenylquinazolin-4(3H)-one?

A1: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[4] For quinazolinone derivatives, ethanol has been reported to be an effective recrystallization solvent.[2][5] A mixed solvent system, such as ethanol/water or petroleum ether/ethyl acetate, can also be employed to achieve the desired solubility profile.[6]

Q2: How can I determine the correct amount of solvent to use?

A2: The goal is to create a saturated solution at the solvent's boiling point. A good starting point is to add a small amount of solvent to the crude product, heat the mixture to boiling, and then continue adding small portions of hot solvent until the compound just dissolves.

Q3: Is it necessary to use a seed crystal?

A3: While not always necessary, introducing a seed crystal (a small, pure crystal of the desired compound) can be beneficial if crystallization is slow to initiate. The seed crystal provides a nucleation site for crystal growth.

Q4: How can I assess the purity of my recrystallized product?

A4: The purity of the final product can be assessed by several methods. A sharp melting point close to the literature value is a good indicator of purity. Spectroscopic techniques such as NMR and IR can confirm the structure and identify any remaining impurities.[3] Thin-layer chromatography (TLC) can also be used to compare the recrystallized product to the crude material.

Experimental Protocol: Recrystallization of 2-hydrazino-3-phenylquinazolin-4(3H)-one

This protocol provides a step-by-step methodology for the purification of 2-hydrazino-3-phenylquinazolin-4(3H)-one using ethanol as the recrystallization solvent.

Step 1: Dissolution

  • Place the crude 2-hydrazino-3-phenylquinazolin-4(3H)-one in an Erlenmeyer flask.

  • Add a minimal amount of ethanol and a boiling chip.

  • Heat the mixture to boiling on a hot plate while stirring.

  • Continue adding small portions of hot ethanol until the solid is completely dissolved.

Step 2: Hot Filtration (if necessary)

  • If the solution contains insoluble impurities or if activated charcoal was used to remove colored impurities, perform a hot filtration.

  • Pre-heat a funnel and a receiving flask.

  • Pour the hot solution through a fluted filter paper in the pre-heated funnel.

Step 3: Crystallization

  • Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature.

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

Step 4: Isolation of Crystals

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

Step 5: Drying

  • Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point.

Quantitative Data Summary

ParameterRecommended Value
Solvent Ethanol
Crude Product to Solvent Ratio Start with ~10-20 mL of solvent per gram of crude product and add more as needed.
Cooling Time (Room Temp.) 1-2 hours
Cooling Time (Ice Bath) 30-60 minutes
Expected Recovery 70-90% (dependent on initial purity)

Recrystallization Workflow Diagram

RecrystallizationWorkflow Crude Crude Product Dissolve Dissolve in Hot Ethanol Crude->Dissolve HotFilter Hot Filtration (if needed) Dissolve->HotFilter Insoluble impurities Cooling Slow Cooling to Room Temperature Dissolve->Cooling No insoluble impurities HotFilter->Cooling IceBath Ice Bath Cooling Cooling->IceBath VacuumFilter Vacuum Filtration IceBath->VacuumFilter Wash Wash with Cold Ethanol VacuumFilter->Wash Dry Dry Crystals Wash->Dry Pure Pure Product Dry->Pure

Caption: Recrystallization workflow for 2-hydrazino-3-phenylquinazolin-4(3H)-one.

References

  • Synthesis of 2-phenylquinazolin-4(3H)-ones under solvent-free and... - ResearchGate. Available at: [Link]

  • Crystal structure and Hirshfeld surface analysis of 2-methylquinazolin-4(3H)-one hydrochloride - PMC - NIH. Available at: [Link]

  • Synthesis of 2,3-dihydroquinazolinones and quinazolin-4(3H)-one catalyzed by Graphene Oxide nanosheets in aqueous medium: “on- - The Royal Society of Chemistry. Available at: [Link]

  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. Available at: [Link]

  • Synthesis of 2, 3- Dihydroquinazolin-4(1H)-Ones Derivatives - ijarsct. Available at: [Link]

  • 2.1: RECRYSTALLIZATION - Chemistry LibreTexts. Available at: [Link]

  • 2,3-Dihydroquinazolinone synthesis - Organic Chemistry Portal. Available at: [Link]

  • Mechanisms for synthesis of 2,3-dihydroquinazolin-4(1H)-ones - ResearchGate. Available at: [Link]

  • Quinazoline derivatives: synthesis and bioactivities - PMC - PubMed Central. Available at: [Link]

  • (PDF) Solvent free synthesis of some quinazolin-4(3H)-ones - ResearchGate. Available at: [Link]

  • Study of the structure of 2-phenylquinazolin-4(3h)-one hydrochloride by X-ray diffraction analysis | Request PDF - ResearchGate. Available at: [Link]

  • Synthesis, Characterization and Antimicrobial Activity of New 2-Phenylquinoline-4(3H)-one Derivatives - Oriental Journal of Chemistry. Available at: [Link]

  • Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives - PMC - NIH. Available at: [Link]

  • 2-hydrazino-3-phenylquinazolin-4(3H)-one | C14H12N4O | CID 708241 - PubChem. Available at: [Link]

  • Synthesis of 2-hydrazino-3-phenyl-3H-quinazolin-4-ones 3 and 4. - ResearchGate. Available at: [Link]

  • CN103664892B - The crystallization of quinoline - Google Patents.
  • Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique - ResearchGate. Available at: [Link]

Sources

Optimization

Quinazoline Synthesis Technical Support Center: A Guide to Troubleshooting Low Yields

Welcome to the technical support center for quinazoline synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in achieving optimal yields in...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for quinazoline synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in achieving optimal yields in their quinazoline synthesis protocols. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but a deeper understanding of the causality behind common issues and their solutions. This guide is structured in a question-and-answer format to directly address the specific problems you may be facing in the lab.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Consistently low or no yield in the Niementowski reaction.

Question: I am following a standard Niementowski protocol for synthesizing a quinazolin-4-one from anthranilic acid and a formamide, but my yields are consistently below 30%. What are the most likely causes and how can I improve this?

Answer: The Niementowski reaction, while a classic method, is often plagued by low yields due to factors like incomplete reaction and side reactions, primarily driven by dehydration.[1] Here’s a systematic approach to troubleshooting this common issue:

Causality and Solutions:

  • Inadequate Reaction Temperature and Time: The traditional Niementowski reaction often requires high temperatures to drive the condensation and cyclization steps. Insufficient heat can lead to an incomplete reaction.

    • Troubleshooting Protocol: Carefully monitor and control the reaction temperature. For the reaction of anthranilic acid with formamide, heating in a glycerin bath at 130-135°C for at least 2 hours is a good starting point.[1] Consider a systematic optimization of both temperature and reaction time.

  • Suboptimal Reagent Stoichiometry: Using an insufficient excess of the amide or imine component can result in unreacted anthranilic acid, thus lowering the yield.

    • Recommendation: A molar ratio of at least 4:1 of formamide to anthranilic acid has been shown to significantly improve yields.[1]

  • Alternative Energy Sources for Enhanced Efficiency: Conventional heating can sometimes be inefficient and lead to side product formation due to prolonged reaction times. Microwave irradiation has emerged as a powerful tool to overcome these limitations.[2][3]

    • Expert Insight: Microwave-assisted synthesis can dramatically shorten reaction times from hours to minutes and often results in higher yields and cleaner reaction profiles.[2][4] This is due to the efficient and uniform heating of the reaction mixture.

Issue 2: Formation of unexpected side products.

Question: I am attempting a quinazoline synthesis and, along with my desired product, I am isolating a significant amount of a benzimidazole derivative. Why is this happening and how can I favor the formation of the quinazoline?

Answer: The formation of benzimidazoles as a side product is a known issue in certain quinazoline syntheses and is heavily influenced by the choice of solvent.[5]

Mechanistic Explanation:

The reaction pathway can diverge towards either C(sp²)-N bond formation, leading to the desired quinazoline, or C(sp³)-C(sp²) bond formation, resulting in a benzimidazole. The polarity of the solvent plays a crucial role in directing this selectivity.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for benzimidazole side product formation.

  • Solvent Selection: Nonpolar solvents can favor the pathway leading to benzimidazoles.[5] To promote the desired C(sp²)-N bond formation for quinazoline synthesis, it is advisable to switch to a polar solvent.

    • Recommended Solvents: Highly polar solvents like DMF (Dimethylformamide), DMSO (Dimethyl sulfoxide), and even water have been demonstrated to produce excellent yields of quinazolines while minimizing benzimidazole formation.[5]

Data on Solvent Effects:

SolventDielectric Constant (approx.)Typical Yield (%)
Water80.191
DMSO4781
DMF3785-91
Toluene2.4Low/Ineffective
THF7.6Low/Ineffective
Data compiled from available literature.[5]
Issue 3: Difficulty with reaction work-up and product purification.

Question: My reaction seems to have worked, but I am struggling to isolate a pure product. The work-up is messy, and chromatographic purification is leading to significant product loss. Are there any strategies to simplify purification?

Answer: Purification challenges are common, especially when dealing with complex reaction mixtures. Simplifying the purification process often starts with optimizing the reaction itself to be cleaner. However, there are also specific work-up techniques that can be employed.

Strategies for Cleaner Reactions and Simpler Purification:

  • Recrystallization: For solid quinazoline products, recrystallization is often a more efficient purification method than chromatography, especially for large-scale syntheses.[6]

    • Protocol: After the initial work-up to remove bulk impurities, dissolve the crude product in a minimum amount of a hot solvent in which it has high solubility. Allow the solution to cool slowly, inducing crystallization of the pure product, which can then be isolated by filtration.

  • Solvent-Free and Catalyst-Free Microwave Synthesis: In some cases, the reaction can be run under solvent-free conditions, which significantly simplifies the work-up.[4] Microwave-assisted organic synthesis (MAOS) can often facilitate these conditions.[2]

    • Example Protocol: For the synthesis of certain quinazoline derivatives, heating an equimolar mixture of an aldehyde, dimedone, and urea/thiourea under microwave irradiation without any solvent or catalyst can provide the desired product, which can then be purified by simple precipitation and recrystallization.[4]

  • Solid-Phase Extraction: For specific synthetic routes, such as those involving an intramolecular aza-Wittig reaction, solid-phase extraction techniques can be highly effective.[4]

    • Expert Tip: By using a fluorous-tagged phosphine reagent, the unreacted starting material and phosphine oxide byproduct can be selectively retained on a fluorous reverse-phase silica gel, allowing the desired quinazoline product to be washed off in high purity.[4]

Advanced Troubleshooting Topics

The Role of Catalysts in Modern Quinazoline Synthesis

Question: I am working with a substrate that is unreactive under traditional thermal conditions. Would a metal catalyst be beneficial, and what are the potential pitfalls?

Answer: Transition-metal-catalyzed reactions have become a cornerstone of modern organic synthesis, offering milder reaction conditions and broader functional group tolerance.[7] For quinazoline synthesis, catalysts based on copper, palladium, nickel, and ruthenium have been successfully employed.[7][8]

Commonly Used Catalysts and Considerations:

Catalyst TypeTypical ApplicationPotential Issues
Copper (Cu) C-N bond formation, cascade reactions.Catalyst poisoning by certain functional groups, potential for side reactions.
Palladium (Pd) Cross-coupling reactions for C-C and C-N bond formation.[4]High cost, sensitivity to air and moisture, potential for catalyst deactivation.
Nickel (Ni) C-H activation, dehydrogenative coupling.[8]Coordination of heteroaryl substrates to the catalyst, inhibiting the catalytic cycle.[7]
Ruthenium (Ru) Dehydrogenative coupling of amines and alcohols.[8]Can be expensive, may require specific ligands for optimal activity.

Troubleshooting Catalyst-Related Issues:

  • Low Catalyst Activity: Ensure the catalyst is not deactivated. Use fresh, high-purity catalyst and anhydrous, deoxygenated solvents.

  • Ligand Selection: The choice of ligand can significantly impact the catalyst's activity and selectivity. A screening of different ligands may be necessary.

  • Substrate Inhibition: If low yields are obtained with heteroaryl substrates, it may be due to coordination with the metal center.[7] Increasing the catalyst loading or using a more robust catalyst system might be necessary.

Reaction Optimization Workflow:

Reaction_Optimization Start Low Yield in Catalyzed Reaction Check_Catalyst Verify Catalyst Activity & Purity Start->Check_Catalyst Screen_Ligands Screen Different Ligands Check_Catalyst->Screen_Ligands Optimize_Conditions Optimize Reaction Conditions (Temperature, Time, Solvent) Screen_Ligands->Optimize_Conditions Vary_Catalyst_Loading Vary Catalyst Loading Optimize_Conditions->Vary_Catalyst_Loading Analysis Analyze Results Vary_Catalyst_Loading->Analysis

Caption: A systematic workflow for optimizing a metal-catalyzed quinazoline synthesis.

References

  • Generis Publishing. SYNTHESIS OF SOME QUINAZOLIN-4-ONE SERIES HETEROCYCLIC COMPOUNDS AND THEIR BIOLOGICAL ACTIVITIES.
  • Benchchem. Quinazoline Synthesis Technical Support Center: Troubleshooting and FAQs.
  • Guan, Z. H., et al. (2019). Quinazoline derivatives: synthesis and bioactivities. PMC - PubMed Central.
  • Frontiers. Transition-metal-catalyzed synthesis of quinazolines: A review.
  • Frontiers. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview.
  • Organic Chemistry Portal. Quinazoline synthesis.
  • Hameed, A., et al. (2020). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. PMC.
  • Khan, I., et al. (2021). Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. PMC - PubMed Central.
  • Frontiers. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances.
  • PMC. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview.

Sources

Troubleshooting

Technical Support Center: Column Chromatography Techniques for Purifying Quinazolinone Derivatives

Welcome to the technical support center for researchers, scientists, and drug development professionals working with quinazolinone derivatives. This guide provides in-depth troubleshooting advice and frequently asked que...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with quinazolinone derivatives. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during purification by column chromatography. The complex structures and varied polarities of quinazolinone derivatives often present unique purification hurdles, from poor solubility to co-elution with closely related impurities. This resource is designed to provide both quick solutions to common problems and detailed, science-backed strategies for tackling more complex separation challenges.

Introduction: The Challenge of Purifying Quinazolinone Derivatives

Quinazolinone derivatives are a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities.[1][2] However, the journey from crude reaction mixture to a highly pure compound for biological screening or further synthetic steps is often non-trivial. The rigid, heterocyclic scaffold of quinazolinones, combined with various substituents, can lead to poor solubility, strong interactions with stationary phases, and difficulty in separating structurally similar byproducts.[3][4] This guide will equip you with the knowledge to anticipate and overcome these challenges, ensuring efficient and effective purification of your target compounds.

Frequently Asked Questions (FAQs)

This section provides quick answers to common questions encountered during the column chromatography of quinazolinone derivatives.

Solubility and Sample Preparation

Q1: My quinazolinone derivative is poorly soluble in the initial mobile phase. How should I load it onto the column?

A1: This is a very common issue. Direct application in a strong solvent can compromise your separation. The best approach is "dry loading." Dissolve your crude product in a minimal amount of a strong, volatile solvent (like methanol, dichloromethane, or acetone). Add a small amount of silica gel or celite to this solution and then remove the solvent under reduced pressure to obtain a dry, free-flowing powder.[5] This powder can then be carefully added to the top of your packed column.

Q2: My compound won't dissolve in common chromatography solvents. What are my options?

A2: For particularly stubborn compounds, creating a concentrated stock solution in a strong, water-miscible organic solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) is often the first step.[3][5] Gentle warming and ultrasonication can aid dissolution.[3] If you are using reversed-phase chromatography, you can then dilute this stock into the aqueous mobile phase, but be mindful of precipitation.[3] For normal-phase, dry loading is the preferred method after dissolving in a suitable solvent.

Q3: My compound, dissolved in DMSO, precipitates when I try to run a reversed-phase column. What should I do?

A3: This is known as "precipitation upon dilution."[3] To mitigate this, you can try a few strategies:

  • Reduce the final concentration: Your target concentration may be above the solubility limit in the mobile phase.[3]

  • Introduce a co-solvent: Adding a small percentage of a water-miscible organic co-solvent like ethanol or propylene glycol to your aqueous buffer can help.[3]

  • Modify the mobile phase: Start with a higher percentage of organic solvent in your gradient to help keep the compound in solution as it enters the column.

Chromatography Problems

Q4: My basic quinazolinone derivative is streaking or tailing on the silica gel TLC plate and column. How can I fix this?

A4: Streaking of basic compounds on silica gel is typically due to strong interactions with the acidic silanol groups on the silica surface.[5] To resolve this, add a basic modifier to your mobile phase. A small amount of triethylamine (typically 0.1-1%) or ammonia in your eluent will neutralize these acidic sites and lead to sharper peaks.[5] Alternatively, you could use a different stationary phase like basic or neutral alumina.[5]

Q5: I'm not getting good separation between my product and an impurity. What is the first thing I should try?

A5: The first step is to optimize your mobile phase. If your spots are too high on the TLC plate (high Rf), decrease the polarity of the mobile phase. If they are too low (low Rf), increase the polarity.[5] If simply adjusting the solvent ratio of your current system (e.g., hexane/ethyl acetate) doesn't work, try a different solvent system with different selectivity, such as dichloromethane/methanol.[5] The goal is to achieve a difference in Rf values between your compound and the impurity.

Q6: My compound is not eluting from the silica gel column, even with a very polar mobile phase. What is happening?

A6: This suggests that your compound may be irreversibly adsorbing to the silica gel, or it might be decomposing on the acidic silica surface.[5] In this situation, consider switching to a less acidic stationary phase like neutral alumina or using reversed-phase chromatography with a C18 column.

In-Depth Troubleshooting Guides

This section provides detailed, step-by-step guidance for resolving more complex purification challenges.

Guide 1: Troubleshooting Poor Separation and Co-elution

Co-elution of a desired quinazolinone derivative with a persistent impurity is a frequent and frustrating problem.[6][7] This guide provides a systematic workflow to diagnose and resolve poor separation.

Step 1: Confirm Co-elution

Before making significant changes to your method, confirm that you are indeed dealing with co-elution.

  • Peak Shape Analysis: Look for asymmetrical peaks, such as shoulders or excessive tailing, which can indicate the presence of more than one compound.[8]

  • Detector-Specific Analysis:

    • Diode Array Detector (DAD): A change in the UV-Vis spectral profile across the peak is a strong indicator of co-elution.[7][8]

    • Mass Spectrometry (MS): The presence of ions corresponding to both your product and the impurity across a single chromatographic peak is definitive confirmation of co-elution.[8]

Step 2: Systematic Optimization of Chromatographic Parameters

The resolution of two peaks is governed by the resolution equation, which depends on column efficiency (N), selectivity (α), and retention factor (k').

G A Poor Separation / Co-elution Detected B Is the Retention Factor (k') optimal? (Rf between 0.2-0.5 on TLC) A->B C Adjust Mobile Phase Strength - Increase polarity for low k' - Decrease polarity for high k' B->C No D Is Selectivity (α) the issue? (Poor separation even with optimal k') B->D Yes C->B E Modify Mobile Phase Composition - Change organic solvent (e.g., EtOAc to MeOH) - Add a modifier (e.g., triethylamine for basic compounds) D->E No F Is Efficiency (N) a problem? (Broad peaks) D->F Yes E->D I Separation Achieved E->I G Improve Column Packing and Loading - Use smaller particle size silica - Ensure a well-packed, level column bed - Use dry loading for better band shape F->G No H Change Stationary Phase - Switch from silica to alumina - Use reversed-phase (C18) chromatography F->H Yes G->F H->I

Caption: Troubleshooting workflow for poor separation.

Step 3: Advanced Strategies
  • Gradient Elution: If your impurities have a wide range of polarities, a gradient elution, where the polarity of the mobile phase is gradually increased, can be very effective.[5]

  • Temperature: In some cases, especially with HPLC, adjusting the column temperature can affect selectivity and improve separation.

Guide 2: Purification Strategy for Quinazolinones with Poor Solubility

The inherent low aqueous solubility of many quinazolinone derivatives can be a major obstacle.[3][4] This guide provides a decision-making framework for handling these challenging compounds.

G A Start: Crude Quinazolinone Derivative B Assess Solubility in Common Solvents (DCM, EtOAc, MeOH, Acetone, DMSO) A->B C Soluble in moderately polar, volatile solvent? B->C D Normal-Phase Chromatography - Dissolve in minimal solvent - Apply directly or via dry loading C->D Yes E Only soluble in strong, non-volatile solvents (DMSO, DMF)? C->E No I Proceed to appropriate chromatography D->I F Reversed-Phase Chromatography - Dissolve in DMSO/DMF - Dilute into aqueous mobile phase (watch for precipitation) E->F Yes G Insoluble in all tested solvents? E->G No F->I H Advanced Solubility Enhancement - pH adjustment (for ionizable derivatives) - Use of co-solvents (e.g., PEG) - Gentle heating/sonication G->H Yes H->B

Caption: Decision tree for handling poorly soluble compounds.

Key Causality Explained:

  • pH Adjustment: The quinazolinone scaffold contains basic nitrogen atoms.[3] For derivatives that are weak bases, lowering the pH of the mobile phase in reversed-phase chromatography can protonate these nitrogens, increasing aqueous solubility.[3]

  • Co-solvents: Solvents like polyethylene glycol (PEG) can act as solubilizing agents, increasing the solubility of hydrophobic compounds in aqueous media.[3]

Data Presentation: Solvent Systems

The choice of mobile phase is critical for successful purification. The following tables summarize common solvent systems for both normal-phase and reversed-phase chromatography of quinazolinone derivatives.

Table 1: Common Normal-Phase (Silica Gel) Solvent Systems

Solvent SystemPolarityTypical ApplicationsNotes
Hexane / Ethyl AcetateLow to MediumGood starting point for many derivatives.[9]A versatile system with a wide polarity range.
Dichloromethane / MethanolMedium to HighEffective for more polar quinazolinones.[5][10]Can provide different selectivity compared to hexane/EtOAc.
Chloroform / MethanolMedium to HighUsed for the purification of various quinazolinone derivatives.[10]Be aware of the health and safety considerations of chloroform.
Mobile phase + 0.1-1% TriethylamineVariesFor basic quinazolinones to prevent tailing.[5]Neutralizes acidic silanol groups on the silica surface.

Table 2: Common Reversed-Phase (C18) Solvent Systems

Solvent SystemPolarityTypical ApplicationsNotes
Water / AcetonitrileHigh to MediumStandard for many reversed-phase separations.[11][12]Provides good peak shapes for many compounds.
Water / MethanolHigh to MediumCan offer different selectivity compared to acetonitrile.[8]Methanol is more viscous and generates higher backpressure.
Aqueous phase + 0.1% Formic AcidVariesImproves peak shape for acidic and basic compounds.[5]Acidifies the mobile phase, suppressing silanol activity.
Aqueous phase + 0.1% Trifluoroacetic Acid (TFA)VariesStrong ion-pairing agent, can improve retention and peak shape.TFA can be difficult to remove from the final product.
Ammonium Acetate BufferVariesCan improve the separation of basic alkaloids.[8]Provides pH control and can enhance selectivity.

Experimental Protocols

Protocol 1: Standard Flash Column Chromatography (Normal-Phase)

This protocol outlines a standard procedure for purifying a quinazolinone derivative using normal-phase flash chromatography.

1. Determine the Optimal Solvent System:

  • Using Thin Layer Chromatography (TLC), identify a solvent system that provides a retention factor (Rf) of approximately 0.2-0.3 for the target compound.[9][13]

2. Prepare the Column:

  • Select a column size appropriate for your sample amount (a general rule is a 1-5% sample load relative to the mass of the stationary phase).[5]

  • Pack the column with silica gel (230-400 mesh is common for flash chromatography) as a slurry in the initial, least polar mobile phase.[14]

  • Ensure the top of the silica bed is flat and level.

3. Sample Loading (Dry Loading Recommended):

  • Dissolve the crude quinazolinone derivative in a minimal amount of a suitable solvent (e.g., dichloromethane or acetone).

  • Add silica gel (approximately 1-2 times the mass of the crude product) to the solution.

  • Evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder.

  • Carefully add this powder to the top of the packed column.

4. Elution:

  • Begin eluting with the predetermined mobile phase.[14]

  • Apply gentle positive pressure (using compressed air or nitrogen) to achieve a steady flow rate.

  • If using a gradient, slowly increase the polarity of the mobile phase.[14]

5. Fraction Collection and Analysis:

  • Collect fractions in test tubes or vials.

  • Analyze the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

References

  • MIT OpenCourseWare. (n.d.). Flash Column Chromatography Guide. Retrieved from [Link]

  • Srinivas, L., & Sreelatha, K. (2017). Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique. ResearchGate. Retrieved from [Link]

  • CIBTech. (n.d.). STUDY ON THE SOLUBILITY CHARACTERISTICS OF SOME QUINAZOLINE DERIVATIVES AND THERMODYNAMIC STUDY IN DIFFERENT ORGANIC SOLVENTS. Retrieved from [Link]

  • Musiol, R., et al. (2009). Optimization of solid phase synthesis of quinazolin-4-ones. Der Pharma Chemica, 1(1), 63-69. Retrieved from [Link]

  • College of Engineering Safety. (n.d.). Standard operating procedure Flash column chromatography. Retrieved from [Link]

  • Al-Soud, Y. A., et al. (2008). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Molecules, 13(5), 1055-1065. Retrieved from [Link]

  • Wikipedia. (n.d.). Alkaloid. Retrieved from [Link]

  • Mikiciuk-Olasik, E., et al. (2006). Determination of the Stabilities of New Quinazoline Derivatives by HPLC. Journal of Liquid Chromatography & Related Technologies, 29(16), 2367-2385. Retrieved from [Link]

  • Warnier, C., et al. (2021). Carbon-11 Isotopic Radiolabeling of CP31398 and Development of a Fluorine-18 Derivative to Target Protein p53 with PET Imaging. ACS Omega, 6(4), 2917-2927. Retrieved from [Link]

  • Pîrnău, A., et al. (2021). Synthesis of New Phenolic Derivatives of Quinazolin-4(3H)-One as Potential Antioxidant Agents—In Vitro Evaluation and Quantum Studies. Molecules, 26(11), 3294. Retrieved from [Link]

  • Kumar, A., & Kumar, R. (2021). Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. Molecules, 26(16), 4949. Retrieved from [Link]

  • IntechOpen. (2021). Quinazolinone and Quinazoline Derivatives: Synthesis and Biological Application. Retrieved from [Link]

  • JoVE. (2022, September 24). Facile Preparation Of 4-Substituted Quinazoline Derivativesl Protocol Preview [Video]. YouTube. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Quinazoline on Newcrom R1 HPLC column. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Preparative separation of di- and trisulfonated components of Quinoline Yellow using affinity-ligand pH-zone-refining counter-current chromatography. Retrieved from [Link]

  • Chromatography Forum. (2015, November 12). Co-elution problem for GC-MS. Retrieved from [Link]

  • PubMed. (n.d.). HPLC assay in plasma and preliminary pharmacokinetic study of a quinazolinone derivative with spasmolytic effect. Retrieved from [Link]

  • MDPI. (2022). Novel Quinazolinone–Isoxazoline Hybrids: Synthesis, Spectroscopic Characterization, and DFT Mechanistic Study. Retrieved from [Link]

  • ResearchGate. (2021). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. Retrieved from [Link]

  • Organic Syntheses. (2022). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis of the quinazolinone derivatives using an acid-functionalized magnetic silica heterogeneous catalyst in terms of green chemistry. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Challenges and opportunities in the purification of recombinant tagged proteins. Retrieved from [Link]

  • Industry news - alwsci. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: How to Run a Flash Column. Retrieved from [Link]

  • Axion Labs. (n.d.). Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Retrieved from [Link]

  • Google Patents. (n.d.). US3342747A - Method of stabilizing silica sols.
  • LCGC International. (n.d.). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. Retrieved from [Link]

  • ResearchGate. (2013, September 4). What is a good way to select mobile phase in chromatography?. Retrieved from [Link]

  • Patsnap Eureka. (2023, September 10). How to Ensure Colloidal Silica Stability during Long-Term Storage. Retrieved from [Link]

  • MDPI. (2023). Effect of Sol–Gel Silica Matrices on the Chemical Properties of Adsorbed/Entrapped Compounds. Retrieved from [Link]

  • PubMed. (2019, January 11). Semi-quantitative determination of co-eluting impurities in oligonucleotide drugs using ion-pair reversed-phase liquid chromatography mass spectrometry. Retrieved from [Link]

  • QIAGEN. (n.d.). Troubleshooting Molecular Biology Applications. Retrieved from [Link]

  • Colorcon. (2024, July 12). Bulk Desiccants in Pharmaceuticals: Ensuring Dryness for Drug Stability. Retrieved from [Link]

Sources

Optimization

Stability issues of 2-hydrazino-3-phenylquinazolin-4(3H)-one in different solvents

Welcome to the technical support center for 2-hydrazino-3-phenylquinazolin-4(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the s...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-hydrazino-3-phenylquinazolin-4(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound in various solvents. Understanding the stability profile of 2-hydrazino-3-phenylquinazolin-4(3H)-one is critical for designing robust experiments, ensuring data reproducibility, and maintaining the integrity of your research.

This document is structured to provide immediate, actionable insights through a series of troubleshooting guides and frequently asked questions. We will delve into the causality behind experimental choices and provide self-validating protocols to ensure the scientific integrity of your work.

Troubleshooting Guide: Common Stability-Related Issues

This section addresses specific issues you may encounter during your experiments with 2-hydrazino-3-phenylquinazolin-4(3H)-one, with a focus on solvent-related stability.

Issue 1: My compound solution changes color (e.g., turns yellow/brown) over a short period.

Question: I dissolved my 2-hydrazino-3-phenylquinazolin-4(3H)-one in DMSO for a cell-based assay, and the solution turned yellow overnight. What is happening, and how can I prevent this?

Answer:

This color change is a common indicator of compound degradation. The hydrazine moiety in 2-hydrazino-3-phenylquinazolin-4(3H)-one is susceptible to oxidation, and this process can be accelerated in certain solvents and conditions.

  • Causality: The hydrazine group (-NHNH2) can be readily oxidized to a diazenyl group (-N=NH) or further to dinitrogen gas (N2), leading to the formation of colored degradation products. This autoxidation is often catalyzed by trace metal ions and exposure to atmospheric oxygen, and can be particularly problematic in aprotic polar solvents like DMSO under neutral or alkaline conditions.[1] Some quinazolinone derivatives have also been reported to be unstable in DMSO.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: The most critical step is to prepare solutions of 2-hydrazino-3-phenylquinazolin-4(3H)-one immediately before use. Avoid storing solutions, especially in DMSO, for extended periods.

    • Use High-Purity Solvents: Ensure you are using anhydrous, high-purity DMSO to minimize the presence of water and metal impurities that can catalyze oxidation.

    • Consider Alternative Solvents: If your experimental design allows, consider using a co-solvent system. For instance, a stock solution in DMSO can be diluted into an aqueous buffer immediately before use. A study on a similar, complex quinazolinone derivative used a DMSO/water (1:4) mixture for in vivo administration, suggesting some short-term stability in such a system.

    • Inert Atmosphere: For maximum stability, especially if the solution needs to be stored for a few hours, preparing and storing it under an inert atmosphere (e.g., nitrogen or argon) can significantly reduce oxidative degradation.

Issue 2: I am seeing unexpected or inconsistent results in my biological assays.

Question: My dose-response curves for 2-hydrazino-3-phenylquinazolin-4(3H)-one are not reproducible. Could this be a stability issue?

Answer:

Yes, inconsistent biological data is a classic sign of compound instability in the assay medium. The concentration of the active compound may be decreasing over the course of the experiment, leading to variable results.

  • Causality: The quinazolinone ring system is known to be susceptible to hydrolysis, particularly under basic conditions.[2] If your cell culture medium or assay buffer has a pH above 7, the lactam ring in the quinazolinone core can be hydrolyzed, leading to the formation of inactive byproducts. Additionally, as mentioned previously, the hydrazine group is prone to oxidation.

  • Troubleshooting Workflow:

    G start Inconsistent Assay Results check_pH Check pH of Assay Medium/Buffer start->check_pH fresh_prep Prepare Fresh Solutions Immediately Before Use check_pH->fresh_prep time_course Perform a Time-Course Stability Study in Assay Medium fresh_prep->time_course analyze Analyze Samples by HPLC at Different Time Points time_course->analyze confirm_degradation Confirm Degradation and Identify Degradants (if possible) analyze->confirm_degradation mitigate Mitigate Instability: - Adjust pH (if possible) - Reduce Incubation Time - Use Co-solvents or Stabilizers confirm_degradation->mitigate

    Caption: Troubleshooting workflow for inconsistent assay results.

  • Self-Validating Protocol:

    • pH Assessment: Measure the pH of your complete assay medium/buffer. If it is neutral to alkaline, be aware of the potential for hydrolysis.

    • Time-Course Stability Study:

      • Prepare a solution of 2-hydrazino-3-phenylquinazolin-4(3H)-one in your assay medium at the highest concentration you use in your experiments.

      • Incubate the solution under the same conditions as your assay (e.g., 37°C, 5% CO2).

      • At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the solution.

      • Immediately analyze the samples by HPLC-UV to quantify the amount of the parent compound remaining. A significant decrease in the peak area of the parent compound over time confirms instability.

    • Mitigation Strategies:

      • If instability is confirmed, try to reduce the incubation time of your assay if possible.

      • If your assay allows, you can explore slight acidification of the medium, as hydrazines and the quinazolinone ring are generally more stable under acidic conditions.[1] However, be cautious about the impact on your biological system.

Issue 3: My reaction to modify the hydrazine group is failing or giving low yields.

Question: I am trying to synthesize a derivative from 2-hydrazino-3-phenylquinazolin-4(3H)-one, but the reaction is not working as expected. I suspect the starting material is degrading in the reaction solvent.

Answer:

Solvent choice is critical when working with 2-hydrazino-3-phenylquinazolin-4(3H)-one, as it can be degraded by both protic and certain aprotic solvents under unfavorable conditions.

  • Causality:

    • Protic Solvents (e.g., Methanol, Ethanol): While often used for reactions involving hydrazines, protic solvents can participate in side reactions. For instance, in the presence of an acid or base catalyst, they can promote the hydrolysis of the quinazolinone ring, especially at elevated temperatures. However, for certain reactions like hydrazone formation, ethanol is a common and effective solvent.[3]

    • Aprotic Polar Solvents (e.g., DMF, DMSO): As discussed, DMSO can promote oxidation. DMF, while generally a good solvent, can contain amine impurities that can react with the hydrazine. It can also decompose at high temperatures to produce formic acid and dimethylamine, which can complicate the reaction.

    • Acidic/Basic Conditions: The quinazolinone ring is known to be stable in cold dilute acid and alkaline solutions but is susceptible to cleavage upon heating.[4]

  • Solvent Selection Guide for Synthesis:

Solvent ClassRecommended SolventsConditions to AvoidRationale
Alcohols Ethanol, IsopropanolProlonged heating, strong acids/basesGood for many hydrazine reactions, but risk of quinazolinone ring opening with heat and strong acids/bases.
Ethers THF, DioxanePeroxidesGenerally inert, but ensure they are peroxide-free as peroxides will oxidize the hydrazine.
Hydrocarbons Toluene, XyleneHigh temperatures for extended periodsGood for driving reactions by azeotropic removal of water, but be mindful of thermal stability.
Chlorinated Dichloromethane (DCM)Acidic conditionsGood for reactions at or below room temperature. Can generate HCl upon decomposition, which may affect stability.
Aprotic Polar AcetonitrileStrong acids/basesA generally good, inert solvent for a range of reactions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid 2-hydrazino-3-phenylquinazolin-4(3H)-one?

A1: Solid 2-hydrazino-3-phenylquinazolin-4(3H)-one should be stored in a tightly sealed container in a cool, dry, and dark place. A desiccator at room temperature or storage in a freezer at -20°C is recommended to minimize degradation from moisture and light.

Q2: How should I prepare a stock solution of 2-hydrazino-3-phenylquinazolin-4(3H)-one for long-term storage?

A2: Long-term storage of solutions is generally not recommended due to the compound's lability. However, if necessary, prepare a concentrated stock solution in anhydrous, high-purity DMSO. Aliquot the solution into small, single-use vials to avoid repeated freeze-thaw cycles, and store at -80°C. Before use, thaw the aliquot and use it immediately. It is advisable to perform a quality control check (e.g., by HPLC) on a thawed aliquot to ensure integrity if stored for an extended period.

Q3: What are the likely degradation pathways for 2-hydrazino-3-phenylquinazolin-4(3H)-one?

A3: The two primary degradation pathways are hydrolysis of the quinazolinone ring and oxidation of the hydrazine moiety.

G parent 2-hydrazino-3-phenylquinazolin-4(3H)-one hydrolysis Hydrolysis (Acidic or Basic Conditions) parent->hydrolysis H2O oxidation Oxidation (O2, Metal Ions) parent->oxidation [O] product1 2-amino-N-phenylbenzamide derivatives hydrolysis->product1 product2 2-diazenyl-3-phenylquinazolin-4(3H)-one oxidation->product2 product3 Further degradation products product2->product3

Caption: Potential degradation pathways of 2-hydrazino-3-phenylquinazolin-4(3H)-one.

Under hydrolytic conditions, the amide bond in the quinazolinone ring can be cleaved.[2] Oxidation of the hydrazine can lead to the formation of a diazenyl intermediate, which can undergo further reactions.[1]

Q4: What analytical techniques are best for monitoring the stability of 2-hydrazino-3-phenylquinazolin-4(3H)-one?

A4: The most common and reliable method is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. This technique allows for the separation and quantification of the parent compound from its degradation products. A typical method would use a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent like acetonitrile or methanol. Mass spectrometry (LC-MS) can be coupled with HPLC to identify the mass of the degradation products, aiding in their structural elucidation.

Experimental Protocol: Forced Degradation Study

This protocol provides a framework for conducting a forced degradation study to understand the stability of 2-hydrazino-3-phenylquinazolin-4(3H)-one under various stress conditions. This is crucial for developing stability-indicating analytical methods.

Objective: To identify the potential degradation products and pathways of 2-hydrazino-3-phenylquinazolin-4(3H)-one under hydrolytic, oxidative, and photolytic stress conditions.

Materials:

  • 2-hydrazino-3-phenylquinazolin-4(3H)-one

  • HPLC grade methanol, acetonitrile, and water

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H2O2)

  • HPLC system with UV detector and a C18 column

  • pH meter

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of 2-hydrazino-3-phenylquinazolin-4(3H)-one in a suitable solvent where it is known to be relatively stable for a short period (e.g., a 1:1 mixture of acetonitrile and water).

  • Acidic Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 1N HCl.

    • Incubate the mixture at 60°C for 24 hours.

    • At specified time points (e.g., 0, 2, 6, 12, 24 hours), withdraw a sample, neutralize it with 1N NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Basic Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1N NaOH.

    • Incubate the mixture at room temperature for 24 hours.

    • At specified time points, withdraw a sample, neutralize it with 0.1N HCl, and dilute for HPLC analysis.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% H2O2.

    • Keep the mixture at room temperature for 24 hours, protected from light.

    • At specified time points, withdraw a sample and dilute for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of the compound in a transparent container to UV light (e.g., 254 nm) in a photostability chamber for 24 hours.

    • Simultaneously, keep a control sample in the dark.

    • At the end of the exposure period, analyze both the exposed and control samples by HPLC.

  • HPLC Analysis:

    • Analyze all samples using a validated stability-indicating HPLC method.

    • Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

Data Analysis:

  • Calculate the percentage degradation of 2-hydrazino-3-phenylquinazolin-4(3H)-one under each stress condition.

  • Characterize the degradation products by comparing their retention times with the parent compound and, if possible, by using LC-MS to determine their mass-to-charge ratio.

References

  • Gendugov, M. A., et al. (2020). Study of the stability of the substance 3-[2-(4-phenyl-1-piperazino)-2-oxoethyl]quinazoline-4(3Н)-one under stressful conditions. Pharmacy & Pharmacology, 8(4), 259-268. [Link]

  • El-Faham, A., et al. (2021). Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. Molecules, 26(15), 4483. [Link]

  • El-Hashash, M. A., et al. (2012). Reactivity of 2-Ethoxyquinazolin-4-yl hydrazine and its Use in Synthesis of Novel Quinazoline Derivatives of Antimicrobial Activity. Global Journal of Health Science, 4(1), 174-183. [Link]

  • Kovalenko, S. M., et al. (2023). Study of the structure of 2-phenylquinazolin-4(3h)-one hydrochloride by X-ray diffraction analysis. ResearchGate. [Link]

  • Enache, M., et al. (2011). Stability Characterization of Quinazoline Derivative BG1188 by Optical Methods. 2011 International Conference on Chemical, Biological and Environment Sciences. [Link]

  • Dhani, R. (2012). Synthesis and characterization of 3-[(5-phenyl hydroxyl-1, 3, 4-oxadiazol-2-yl) methyl amino]. Der Pharma Chemica, 4(5), 1917-1922. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Retrieved from [Link]

  • Al-Omary, F. A. M., et al. (2022). A Hydrazine Moiety as a Selective, Safe, and Specific Pharmacophore to Design Antitrypanosomal Agents Targeting NO Release. ACS Omega, 7(50), 46864-46877. [Link]

  • Roopan, S. M., et al. (2008). Solvent free synthesis of some quinazolin-4(3H)-ones. ResearchGate. [Link]

  • Gökçe, M., et al. (2008). In vivo metabolism of 2-[1'-phenyl-3'-(3-chlorophenyl)-2'-propenylyden]hydrazino-3-methyl-4(3H)-quinazolinone in rats. PubMed, 22(6), 947-52. [Link]

  • Wang, X. F., et al. (2009). 2-Anilino-3-(2-hydroxyphenyl)quinazolin-4(3H)-one methanol monosolvate. Acta Crystallographica Section E: Structure Reports Online, 66(1), o2225. [Link]

  • El-Sayed, W. M. (2002). Synthesis of Novel 3H-Quinazolin-4-ones Containing Pyrazolinone, Pyrazole and Pyrimidinone Moieties. Molecules, 7(5), 432-441. [Link]

  • Al-Suhaimi, K. S., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(2), 835. [Link]

Sources

Troubleshooting

Challenges in the synthesis of Schiff bases from hindered aldehydes

Technical Support Center: Synthesis of Schiff Bases from Hindered Aldehydes Welcome to the Advanced Synthesis Support Hub Current Ticket: #SB-HIND-001 Topic: Overcoming Steric and Electronic Barriers in Schiff Base Forma...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of Schiff Bases from Hindered Aldehydes

Welcome to the Advanced Synthesis Support Hub

Current Ticket: #SB-HIND-001 Topic: Overcoming Steric and Electronic Barriers in Schiff Base Formation Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Executive Summary: The Challenge of Hindrance

Synthesizing Schiff bases (imines) from sterically hindered aldehydes (e.g., 2,4,6-trimethylbenzaldehyde, anthracene-9-carbaldehyde) presents a dual challenge:

  • Kinetic Barrier: Bulky substituents block the nucleophilic attack of the amine on the carbonyl carbon.

  • Thermodynamic Instability: The equilibrium constant (

    
    ) for hindered imines is often unfavorable. The presence of water—a byproduct of the reaction—rapidly hydrolyzes the unstable imine back to the starting materials.
    

This guide provides field-proven protocols to drive these difficult reactions to completion and isolate the sensitive products.

Troubleshooting Guide (FAQ)

Q1: My reaction has stalled at 50% conversion even after 24 hours of reflux. Adding more acid catalyst (AcOH) didn't help. Why? A: You are likely fighting an unfavorable equilibrium. For hindered substrates, standard Dean-Stark water removal is often insufficient because the rate of hydrolysis competes with the rate of formation.

  • Diagnosis: Acid catalysts like acetic acid accelerate both the forward (formation) and reverse (hydrolysis) reactions. If water isn't removed instantly, the reaction stalls.

  • Solution: Switch to a Chemical Water Scavenger system. We recommend Titanium(IV) isopropoxide [Ti(OiPr)

    
    ] . It acts as a Lewis acid to activate the carbonyl and irreversibly consumes the water produced, driving the equilibrium to 100%.
    

Q2: I synthesized the imine, but it decomposed back to the aldehyde during column chromatography. How do I purify it? A: Schiff bases, especially hindered ones, are sensitive to the acidic silanol groups on silica gel.

  • Solution: You must deactivate your silica gel .[1] Pre-treat your silica column with 1–3% Triethylamine (Et

    
    N) in the eluent system. This neutralizes the acidic sites.[2] Alternatively, use basic alumina or recrystallization if the product is a solid.
    

Q3: My aldehyde is extremely bulky (e.g., mesityl). Standard reflux is too slow. Is there a faster way? A: Yes. Microwave Irradiation is highly effective for overcoming the high activation energy barrier of hindered systems. It can reduce reaction times from days to minutes and often allows for solvent-free synthesis, which increases the concentration and reaction rate.

Experimental Protocols

Protocol A: Titanium(IV) Isopropoxide Mediated Synthesis (The "Gold Standard")

Best for: Highly hindered aldehydes/ketones and valuable substrates.

Mechanism: Ti(OiPr)


 coordinates to the carbonyl oxygen (increasing electrophilicity) and reacts with the water byproduct to form TiO

, shifting the equilibrium irreversibly.

Reagents:

  • Hindered Aldehyde (1.0 equiv)[3]

  • Amine (1.1 – 1.2 equiv)

  • Titanium(IV) isopropoxide (1.5 – 2.0 equiv)

  • Solvent: Anhydrous THF or Toluene (0.5 M concentration)

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask and flush with Nitrogen/Argon.

  • Mixing: Dissolve the aldehyde (10 mmol) and amine (11 mmol) in anhydrous THF (20 mL).

  • Activation: Add Ti(OiPr)

    
     (15-20 mmol) dropwise via syringe. Note: The solution often turns yellow/orange upon addition.
    
  • Reaction: Stir at room temperature. For extremely hindered cases, heat to 40-50°C. Monitor by TLC (Note: Ti species can streak; quench a mini-aliquot before TLC).

  • Workup (Critical):

    • Dilute with Ethyl Acetate.

    • Add a small amount of water or saturated NaHCO

      
       to quench the Titanium. A white/yellow precipitate (TiO
      
      
      
      ) will form.
    • Filter the suspension through a pad of Celite to remove the titanium salts.

    • Concentrate the filtrate.

  • Purification: Often, the crude product is pure enough (>95%). If not, recrystallize or use deactivated silica (see Protocol C).

Protocol B: Microwave-Assisted Solvent-Free Synthesis

Best for: Green chemistry applications and rapid screening.

Step-by-Step:

  • Mix the hindered aldehyde (1.0 equiv) and amine (1.0 equiv) in a mortar and pestle.

  • (Optional) Add a catalytic amount of Silica Gel or Montmorillonite K-10 clay as a solid support/catalyst.

  • Place the mixture in a microwave reactor vessel.

  • Irradiate at moderate power (e.g., 150-300W) for 1–5 minutes. Caution: Monitor temperature to prevent degradation.

  • Extract the product with dichloromethane or ether and filter off the solid catalyst.

Protocol C: Purification via Deactivated Silica Gel

Required for: Isolating hydrolytically unstable imines.

  • Slurry Preparation: Mix Silica Gel (60-120 mesh) with your eluent solvent (e.g., Hexane/EtOAc).

  • Deactivation: Add Triethylamine (Et

    
    N)  to the slurry to reach a concentration of 2.5% v/v. Stir for 5 minutes.
    
  • Packing: Pour the slurry into the column. Flush with 2 column volumes of the eluent (containing 1% Et

    
    N).
    
  • Loading: Load your crude imine.

  • Elution: Run the column using eluent containing 0.5–1% Et

    
    N.
    

Comparative Data Analysis

FeatureStandard Reflux (Dean-Stark)Ti(OiPr)

Mediated
Microwave Assisted
Suitability for Hindered Substrates LowHigh High
Reaction Time 12 – 48 Hours2 – 12 Hours1 – 10 Minutes
Water Removal Physical (Azeotrope)Chemical (Scavenger)Evaporation (Open vessel)
Yield (Typical for Hindered) 40 – 60%85 – 98% 80 – 95%
Workup Complexity LowModerate (Filtration)Low

Visualizations

Figure 1: Mechanism of Ti(OiPr) Mediated Imine Formation

Caption: Ti(IV) acts as a dual-function reagent: Lewis acid activation of the carbonyl and irreversible chemical dehydration.

Ti_Mechanism Start Aldehyde + Amine Coordination Ti-Coordination (Activation) Start->Coordination + Ti(OiPr)4 Attack Nucleophilic Attack (Steric Barrier Reduced) Coordination->Attack R-NH2 Intermediate Titanium-Hemiaminal Attack->Intermediate Product Schiff Base + TiO2 Intermediate->Product - iPrOH (Irreversible)

Figure 2: Troubleshooting Decision Tree

Caption: Logical workflow for selecting the optimal synthesis and purification route based on reaction behavior.

Troubleshooting Start Start: Reaction Stalled/Low Yield? CheckHindrance Is the Aldehyde Hindered? Start->CheckHindrance YesHindered Yes: Steric Issue CheckHindrance->YesHindered Yes NoHindered No: Equilibrium Issue CheckHindrance->NoHindered No MethodChoice Choose Method YesHindered->MethodChoice TiMethod Use Ti(OiPr)4 Protocol (Chemical Scavenging) MethodChoice->TiMethod MWMethod Use Microwave (High Energy) MethodChoice->MWMethod Purification Purification Step TiMethod->Purification MWMethod->Purification WaterRemoval Check Water Removal (Dean-Stark / Sieves) NoHindered->WaterRemoval WaterRemoval->Purification Stable Stable Solid? Purification->Stable Recryst Recrystallization Stable->Recryst Yes DeactSilica Deactivated Silica (1-3% Et3N) Stable->DeactSilica No (Oil/Labile)

References

  • Titanium(IV)

    • Title: Reductive Amination with Titanium(IV) Isopropoxide.[4]

    • Source: Designer Drugs / Synlett (Adapted
    • URL:[Link][3]

    • Context: Describes the use of Ti(OiPr)
  • Microwave Assisted Synthesis

    • Title: Microwave Assisted Synthesis of Schiff Bases: A Green Approach.
    • Source:International Journal of Chemical Reactor Engineering, 2012.
    • URL:[Link][3][4][5][6]

    • Context: Validates the efficiency of microwave irradi
  • Purification on Silica

    • Title: Tips for Flash Column Chromatography (Deactiv
    • Source: University of Rochester, Department of Chemistry.
    • URL:[Link]

    • Context: Provides the standard protocol for deactivating silica gel with triethylamine for acid-sensitive compounds like imines.
  • Steric Effects & Stability

    • Title: Sterically Driven Pathways in Schiff Base Form
    • Source:Thieme Connect (Abstract).
    • URL:[Link]

    • Context: Discusses how steric hindrance dictates the reactivity and stability of hindered Schiff bases.

Sources

Optimization

Overcoming poor solubility of quinazolinone derivatives for biological assays

Topic: Overcoming Poor Solubility in Biological Assays Status: Operational Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Poor Solubility in Biological Assays Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist

Introduction: The "Brick Dust" Challenge

Welcome to the technical support hub. If you are working with quinazolinone derivatives (e.g., Idelalisib analogs, Methaqualone derivatives), you are likely facing the "brick dust" problem. These molecules possess high crystal lattice energy due to extensive


-

stacking of the planar heterocyclic core.

While this stability is excellent for shelf-life, it is a nightmare for biological assays. The compound may exist as a rock-hard crystal in your buffer, leading to two common failures:

  • False Negatives: The compound never reaches the target.

  • False Positives: The compound forms colloidal aggregates that sequester proteins non-specifically.

This guide provides field-proven protocols to solubilize these difficult scaffolds without compromising assay integrity.

Module 1: Troubleshooting Precipitation (The "Crash-Out")

User Query: "My quinazolinone stock is clear in DMSO, but as soon as I add it to the cell media, it turns cloudy or precipitates over time. How do I fix this?"

Root Cause Analysis

This is the "Solvent Shock" phenomenon. When a hydrophobic stock (10–50 mM DMSO) is introduced directly into an aqueous buffer, the rapid change in polarity forces the molecules to aggregate faster than they can disperse. This is often exacerbated by Ostwald Ripening , where small amorphous precipitates re-crystallize into larger, thermodynamically stable needles that are undetectable by simple visual inspection but will sediment out of solution.

The Solution: Stepwise Intermediate Dilution

Do not pipette 1 µL of stock directly into 1000 µL of media. Instead, use an intermediate "transition" step to lower the kinetic energy barrier of dispersion.

Protocol: The "3-Step Shift"
  • Stock: Start with your 10 mM DMSO stock.

  • Intermediate: Dilute 1:10 into a compatible co-solvent vehicle (e.g., PEG-400 or pure Ethanol) to create a 1 mM working solution. This disrupts the lattice energy while maintaining organic solubility.

  • Final: Dilute this intermediate into your pre-warmed (

    
    ) assay media with vigorous vortexing.
    

Why this works: The intermediate solvent acts as a bridge, reducing the interfacial tension between the hydrophobic drug and the hydrophilic buffer.

Visualizing the Mechanism

SolventShock Stock 10mM Stock (100% DMSO) Direct Direct Addition (1:1000) Stock->Direct Inter Intermediate Step (PEG-400/EtOH) Stock->Inter 1:10 Dilution Crash PRECIPITATION (Solvent Shock) Direct->Crash High Polarity Shift Final Assay Buffer (Dispersion) Inter->Final Gradual Shift

Figure 1: Comparison of direct dilution (leading to precipitation) vs. intermediate dilution strategies.

Module 2: The False Positive Trap (Colloidal Aggregation)

User Query: "My compound shows high potency (


), but the results are not reproducible, and the curve slope is very steep. Is this real inhibition?"
Root Cause Analysis

Quinazolinones are notorious Colloidal Aggregators . At specific concentrations (Critical Aggregation Concentration, CAC), they form microspheres that adsorb enzymes on their surface.[1] This inhibits the enzyme via denaturation, not specific binding.[1] This is a False Positive .

Diagnostic Protocol: The Detergent Test

To distinguish specific binding from aggregation, you must stress-test the assay with a non-ionic detergent.

ParameterAggregation (Artifact)Specific Inhibition (Real)
Effect of Triton X-100 (0.01%)

increases significantly (potency loss)

remains stable
Enzyme Concentration Inhibition decreases as enzyme conc. increasesInhibition is independent of enzyme conc.
Hill Slope Steep (> 2.0)Standard (~1.0)

Actionable Step: Add 0.01% Triton X-100 (or freshly prepared Tween-80) to your assay buffer. If your compound's activity vanishes, it was an aggregator, not a lead.

Module 3: Advanced Solubilization (Cyclodextrins)

User Query: "I cannot use detergents because I am working with live cells. DMSO is toxic above 0.5%. What are my options?"

The Solution: Complexation with HP- -CD

For cell-based assays, 2-Hydroxypropyl-


-cyclodextrin (HP-

-CD)
is the gold standard. It forms a "host-guest" inclusion complex, encapsulating the hydrophobic quinazolinone core inside its donut-shaped cavity while presenting a hydrophilic exterior to the media.
Protocol: Preparing a Cyclodextrin-Complexed Stock
  • Prepare Vehicle: Dissolve HP-

    
    -CD in water or PBS to create a 20% (w/v)  stock solution. Filter sterilize (0.22 µm).
    
  • Solubilization:

    • Weigh your solid quinazolinone derivative.

    • Add the 20% HP-

      
      -CD solution directly to the powder.
      
    • Crucial Step: Sonicate in a water bath at

      
       for 30–60 minutes. The solution should turn from cloudy to clear.
      
  • Usage: Use this aqueous complex directly in your cell media. It eliminates the need for DMSO entirely.

Safety Note: HP-


-CD is generally safe for cells up to 10-20 mM, but always run a vehicle control.

Module 4: Standard Operating Procedure (Kinetic Solubility Assay)

Requirement: Before running expensive biological screens, you must determine the Kinetic Solubility of your library. This is distinct from thermodynamic solubility (equilibrium) and mimics the assay conditions.

Method: Nephelometry (Light Scattering)[2][3]

Materials:

  • 96-well clear flat-bottom plate.

  • Test Compounds (10 mM in DMSO).[2]

  • PBS (pH 7.4).

  • Plate Reader with absorbance (OD600) or Nephelometry mode.

Step-by-Step Protocol:

  • Preparation of Dilution Plate:

    • Add 196 µL of PBS to columns 2–12.

    • Add 200 µL of PBS to column 1 (Blank).

  • Spiking:

    • Add 4 µL of 10 mM compound stock to 196 µL PBS in column 2 (Final conc: 200 µM, 2% DMSO).

    • Note: If 2% DMSO is too high for your specific assay, adjust stock concentration to 5 mM.

  • Serial Dilution:

    • Mix column 2 thoroughly. Transfer 100 µL to column 3.

    • Repeat serial dilution across the plate to column 11. Leave column 12 as a DMSO-only control.

  • Incubation:

    • Seal plate and incubate at Room Temperature (RT) for 90 minutes .

    • Critical: Do not shake continuously; allow precipitates to form if they are going to.

  • Readout:

    • Measure Absorbance at 600 nm (or higher to avoid compound absorption).

    • Analysis: A spike in OD600 relative to the blank indicates precipitation. The concentration just before the spike is your Kinetic Solubility Limit .

Decision Logic for Assay Optimization

Use this flowchart to determine the best solubilization strategy for your specific experimental needs.

SolubilizationLogic Start Start: Quinazolinone Assay AssayType Assay Type? Start->AssayType Enzymatic Enzymatic/Biochemical AssayType->Enzymatic Cellular Live Cell Culture AssayType->Cellular DetergentCheck Can you use Detergent? Enzymatic->DetergentCheck DMSOLimit DMSO Tolerance? Cellular->DMSOLimit Sol_Triton Use 0.01% Triton X-100 (Prevents Aggregation) DetergentCheck->Sol_Triton Yes Sol_Step Stepwise Dilution (DMSO < 0.1%) DetergentCheck->Sol_Step No Sol_CD Use HP-beta-Cyclodextrin (Complexation) DMSOLimit->Sol_CD Low (<0.1%) DMSOLimit->Sol_Step High (>0.5%)

Figure 2: Decision tree for selecting the correct solubilization method based on assay constraints.

References

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews.

  • Shoichet, B. K. (2006). Screening in a spirit of molecular skepticism. Nature. (Discusses colloidal aggregation).

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today.

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.

  • Feng, B. Y., & Shoichet, B. K. (2006). A detergent-based assay for the detection of promiscuous inhibitors. Nature Protocols.

Sources

Troubleshooting

Technical Support Center: Optimizing Catalyst Selection for Quinazolinone Cyclization Reactions

Welcome to the technical support center dedicated to the synthesis of quinazolinones. This guide is designed for researchers, chemists, and professionals in drug development who are navigating the complexities of quinazo...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the synthesis of quinazolinones. This guide is designed for researchers, chemists, and professionals in drug development who are navigating the complexities of quinazolinone cyclization reactions. Here, you will find in-depth troubleshooting guides, frequently asked questions, and detailed protocols to help you optimize your catalyst selection and reaction conditions, ensuring robust and reproducible outcomes in your experiments.

Troubleshooting Guide: Common Issues in Quinazolinone Synthesis

This section addresses common challenges encountered during quinazolinone cyclization reactions, offering potential causes and actionable solutions grounded in established literature.

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Product Yield 1. Purity of Starting Materials: Impurities in reactants like 2-aminobenzamides or anthranilic acid can inhibit the catalyst or lead to side reactions. 2. Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or solvent can significantly hinder the reaction rate and conversion. 3. Ineffective Catalyst System: The chosen catalyst may not be suitable for the specific substrates, or it may be inactive.1. Verify Purity: Ensure starting materials are of high purity. Recrystallization or purification of reactants may be necessary before use.[1] 2. Optimize Conditions: Systematically screen solvents, as polarity can be crucial. Polar aprotic solvents like DMSO and DMF are often effective.[1][2] Experiment with a range of temperatures and monitor the reaction progress using TLC to determine the optimal reaction time. Microwave-assisted synthesis can often reduce reaction times and improve yields.[3][4] 3. Catalyst Screening: If a catalyst is used, confirm its activity. For heterogeneous catalysts, ensure they are not poisoned; regeneration or using a fresh batch may be required.[1] Consider screening a panel of catalysts (e.g., copper, palladium, ruthenium-based) to identify the most effective one for your substrate combination.[5][6][7]
Formation of Significant Byproducts 1. Side Reactions: Depending on the synthetic route, various side reactions can occur, consuming starting materials and reducing the desired product's yield. For instance, in the Niementowski reaction, the formation of quinazolin-4(3H)-ones can be a significant side reaction.[8] 2. Incorrect Stoichiometry: An improper ratio of reactants can lead to the formation of undesired products.1. Adjust Reaction Parameters: Modifying the reaction temperature can often influence the selectivity. In some cases, adjusting the pH can also alter the reaction pathway.[8] 2. Stoichiometric Control: Carefully control the stoichiometry of the reactants. For example, in the Niementowski reaction, using an excess of formamide can favor the formation of the desired quinazoline over the quinazolinone byproduct.[8]
Poor Catalyst Performance/ Deactivation 1. Catalyst Poisoning: Impurities in the starting materials or solvent can poison the catalyst, reducing its activity. 2. Catalyst Leaching (for heterogeneous catalysts): The active metal may leach from the solid support into the reaction mixture. 3. Thermal Degradation: High reaction temperatures can lead to the degradation of the catalyst.1. Use High-Purity Reagents: Ensure all reagents and solvents are of high purity and are properly dried. 2. Catalyst Regeneration/Recovery: For heterogeneous catalysts, recovery by filtration and subsequent washing may restore activity. In some cases, specific regeneration procedures, such as electrochemical methods for copper catalysts, may be applicable.[9] The recyclability of the catalyst should be confirmed for several runs.[10] 3. Milder Conditions: Explore milder reaction conditions, such as lower temperatures or the use of microwave irradiation, which can sometimes reduce thermal degradation.[3]
Incomplete Cyclization 1. Insufficient Activation: The catalyst may not be effectively activating the substrates for the intramolecular cyclization step. 2. Steric Hindrance: Bulky substituents on the starting materials may hinder the cyclization process.1. Ligand Screening (for transition metal catalysts): The choice of ligand can significantly influence the catalytic activity. For palladium-catalyzed reactions, for example, different phosphine ligands can dramatically affect the outcome.[11] For copper-catalyzed reactions, ligands like PCy3 have been shown to be effective.[1] 2. Modify Reaction Conditions: Increasing the reaction temperature or time may help overcome steric barriers. Alternatively, a different catalytic system that is less sensitive to steric hindrance may be required.

Frequently Asked Questions (FAQs)

Q1: How do I choose the most suitable catalyst for my specific substrates?

The choice of catalyst is highly dependent on the nature of your starting materials and the desired quinazolinone product.

  • Copper-based catalysts (e.g., Cu₂O, CuBr, Cu(OAc)₂) are often cost-effective, have low toxicity, and are versatile for a wide range of substrates, including 2-aminobenzamides and 2-aminobenzonitriles.[1][12][13] They are particularly effective in aerobic oxidation reactions.

  • Palladium-based catalysts are highly efficient for cross-coupling reactions and can be used in the synthesis of complex quinazolinone derivatives. The choice of ligand is crucial for achieving high selectivity and yield.[11]

  • Ruthenium-based catalysts are effective for dehydrogenative and deaminative coupling reactions, offering an atom-economical route to quinazolinones.[7]

  • Metal-free systems , such as those using iodine or operating under basic conditions, offer an alternative when metal contamination is a concern.[13]

A preliminary screening of a few different types of catalysts is often the most practical approach to identify the optimal system for your specific application.

Q2: What are the most common starting materials for quinazolinone synthesis?

Commonly used starting materials include:

  • Anthranilic acid and its derivatives: These are widely used in reactions like the Niementowski synthesis.[14][15]

  • 2-Aminobenzamides: These are versatile precursors for a variety of catalytic cyclization reactions.[2][16]

  • 2-Aminobenzonitriles: These are often used in copper-catalyzed tandem reactions.[12]

Q3: What is the role of the solvent and how do I choose the right one?

The solvent can play a critical role in quinazolinone synthesis by influencing the solubility of reactants and catalysts, and by affecting the reaction mechanism and pathway. Polar aprotic solvents like DMSO and DMF are frequently used and often lead to good yields.[1][2] In some cases, greener solvents like ethanol or even water can be employed.[2] A solvent screen is a valuable step in optimizing a new quinazolinone synthesis.

Q4: How does temperature affect the reaction outcome?

Temperature is a critical parameter that influences both the reaction rate and selectivity. Many traditional methods require high temperatures (120-150 °C) to drive the reaction to completion.[12][14] However, high temperatures can sometimes lead to the formation of byproducts or catalyst degradation. Microwave-assisted synthesis is an excellent alternative that can significantly reduce reaction times and often improve yields by allowing for rapid and uniform heating to a precise temperature.[3][4][17]

Q5: What is the influence of the base in the reaction?

In many quinazolinone syntheses, a base is required to facilitate deprotonation and promote the cyclization step. The choice of base can impact the reaction rate and yield. Common bases include inorganic bases like K₂CO₃ and Cs₂CO₃ , and organic bases like DABCO .[5][6] The optimal base is dependent on the specific reaction mechanism and should be chosen based on literature precedents or through experimental screening.

Q6: When should I consider using microwave-assisted synthesis?

Microwave-assisted synthesis should be considered when:

  • Conventional heating methods result in long reaction times.

  • Low yields are obtained under thermal conditions.

  • Thermal degradation of substrates or products is a concern. Microwave irradiation can often provide rapid and uniform heating, leading to shorter reaction times, higher yields, and cleaner reaction profiles.[3][4][17]

Catalyst Selection Guide for Quinazolinone Cyclization

The following table provides a comparative overview of various catalytic systems commonly employed in quinazolinone synthesis.

Catalyst System (Catalyst, Ligand, Additives)Typical SubstratesReaction Conditions (Solvent, Temp.)Key AdvantagesPotential Drawbacks/LimitationsReferences
Copper-Based
Cu₂O, PCy₃2-Aminobenzamides, Tertiary AminesCHCl₃, AerobicHigh efficiency, avoids harsh acids/basesLigand may be required[1]
CuBr, Air(2-bromophenyl)methylamines, Amidine hydrochloridesAir as oxidantInexpensive catalyst, environmentally friendly oxidantMay require specific starting materials[5]
Cu(OAc)₂, Air2-Aminobenzonitriles, Benzyl alcoholsAir as oxidantHigh functional group tolerance, good to excellent yieldsMay require higher temperatures[12]
Palladium-Based
Pd(OAc)₂, dppfE-1-(2′-nitrophenyl)ethanone o-alkyloximes, Benzyl alcoholsToluene, 160 °CEffective for complex, multi-substituted productsHigh cost of palladium, requires specific ligands
Ruthenium-Based
Ru-complex2-Aminobenzamides, Amines-Deaminative coupling, atom-economicalCatalyst may be complex to synthesize[7]
Nickel-Based
Ni catalyst with tetraaza macrocyclic ligands2-Aminobenzylamine, Benzyl alcohol-Inexpensive and easy to prepare catalyst-
Cobalt-Based
Co(OAc)₂·4H₂O2-Aminoaryl alcohols, NitrilesMild conditionsReadily available and inexpensive catalyst-[5]
Metal-Free
Iodine, O₂2-Aminobenzamides, Aryl methyl ketonesNeat or solvent-freeGreen and economical, avoids metal contaminationSelectivity can be dependent on the amount of iodine[13]
DABCO, Sulfur2-Nitrobenzyl alcohols, Arylacetic acids, UreaDMSOMild conditions, tolerates various functional groupsMay require multiple reagents[5]

Visualizations and Workflows

General Mechanistic Pathway for Copper-Catalyzed Quinazolinone Synthesis

The following diagram illustrates a plausible mechanistic pathway for the copper-catalyzed synthesis of quinazolinones from 2-aminobenzamides and tertiary amines.

Copper-Catalyzed Quinazolinone Synthesis cluster_reactants Reactants cluster_cycle Catalytic Cycle cluster_products Products 2-Aminobenzamide 2-Aminobenzamide Intermediate_B Condensation 2-Aminobenzamide->Intermediate_B Tertiary Amine Tertiary Amine Intermediate_A Amine Decomposition Tertiary Amine->Intermediate_A Cu(I)/O₂ Cu(I) Catalyst Cu(I) Catalyst Cu(I) Catalyst->Intermediate_A Intermediate_A->Intermediate_B Forms Aldehyde Intermediate_C Intramolecular Addition Intermediate_B->Intermediate_C Intermediate_D Oxidation Intermediate_C->Intermediate_D Quinazolinone Quinazolinone Intermediate_D->Quinazolinone Cu(II) -> Cu(I) Cu(I) Catalyst_regen Cu(I) Catalyst (regenerated)

Caption: A simplified catalytic cycle for copper-catalyzed quinazolinone synthesis.

Troubleshooting Workflow for Low Product Yield

This decision tree provides a systematic approach to diagnosing and resolving low product yields in quinazolinone synthesis.

Troubleshooting Low Yield start Low Product Yield check_purity Check Starting Material Purity start->check_purity purify Purify/Recrystallize Starting Materials check_purity->purify Impurities Detected check_conditions Review Reaction Conditions (Temp, Time, Solvent) check_purity->check_conditions Materials are Pure purify->check_conditions optimize_conditions Optimize Temp/Time/ Solvent Screen check_conditions->optimize_conditions Suboptimal check_catalyst Evaluate Catalyst Activity check_conditions->check_catalyst Optimized optimize_conditions->check_catalyst screen_catalysts Screen Different Catalysts/ Check for Deactivation check_catalyst->screen_catalysts Inactive/Ineffective analyze_byproducts Analyze for Side Products (TLC, NMR, MS) check_catalyst->analyze_byproducts Active screen_catalysts->analyze_byproducts adjust_stoichiometry Adjust Stoichiometry/ Modify Conditions analyze_byproducts->adjust_stoichiometry Side Products Present end Improved Yield analyze_byproducts->end No Significant Side Products adjust_stoichiometry->end

Caption: A decision tree for troubleshooting low yields in quinazolinone synthesis.

Experimental Protocols

Microwave-Assisted Synthesis of 2,3-Disubstituted-Quinazolin-4(3H)-ones

This protocol provides a general method for the rapid and efficient synthesis of quinazolinone derivatives using microwave irradiation, adapted from established procedures.[3][18][19]

Materials:

  • Anthranilic acid (1.0 mmol)

  • Primary aromatic amine (1.0 mmol)

  • Formaldehyde (1.0 mmol)

  • Ethanol (25 mL)

  • Acidic alumina (20 g)

  • Microwave-safe reaction vessel with a stirrer

Equipment:

  • Dedicated microwave reactor for organic synthesis

  • Magnetic stirrer

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Reactant Preparation: In a beaker, dissolve anthranilic acid (1.0 mmol), the primary aromatic amine (1.0 mmol), and formaldehyde (1.0 mmol) in 25 mL of ethanol.

  • Adsorption onto Solid Support: Add 20 g of acidic alumina to the solution and stir thoroughly until a homogeneous mixture is obtained and the solvent has largely evaporated.

  • Microwave Irradiation: Transfer the solid mixture to a microwave-safe reaction vessel. Place the vessel in the microwave reactor. Irradiate the mixture at a suitable power (e.g., 180-300 W) and temperature (e.g., 110-150 °C) for 2-10 minutes. The optimal time and temperature should be determined for each specific set of substrates.

  • Work-up: After the reaction is complete (monitored by TLC), allow the vessel to cool to room temperature. Add distilled water to the solid residue and stir.

  • Purification: Collect the crude product by filtration. Wash the solid with cold ethanol and dry under vacuum to obtain the purified quinazolinone derivative. Further purification can be achieved by recrystallization or column chromatography if necessary.

Self-Validation:

This method is expected to produce the desired quinazolinone product in good to excellent yields (often >80%) with a high degree of purity. The progress of the reaction can be monitored by thin-layer chromatography (TLC) to ensure the consumption of starting materials. The identity and purity of the final product should be confirmed by analytical techniques such as NMR spectroscopy and mass spectrometry.

References

  • Deng, C.-L., et al. (2016). Copper-Catalyzed Tandem Reaction of 2-Aminobenzamides with Tertiary Amines for the Synthesis of Quinazolinone Derivatives. Synlett, 27, 2851-2857. Available at: [Link]

  • Yuan, Z., et al. (2016). Copper-catalyzed tandem oxidative synthesis of quinazolinones from 2-aminobenzonitriles and benzyl alcohols. Organic Chemistry Frontiers, 3(10), 1273-1277. Available at: [Link]

  • Kumari, P., et al. (2022). Synthesis of quinazolinone derivatives from 2‐aminobenzamides and other aliphatic alcohols. ResearchGate. Available at: [Link]

  • Ismail, M. M. (2019). SYNTHESIS OF SOME QUINAZOLIN-4-ONE SERIES HETEROCYCLIC COMPOUNDS AND THEIR BIOLOGICAL ACTIVITIES. Generis Publishing. Available at: [Link]

  • Mohammed, S., et al. (2015). Molecular iodine catalyzes a metal-free oxidative coupling of 2-aminobenzamides with aryl methyl ketones to yield 2-aryl quinazolin-4(3H)-ones. The Journal of Organic Chemistry, 80(13), 6915-6921. Available at: [Link]

  • Niementowski, S. (1895). Synthesen von Chinolinderivaten. Berichte der deutschen chemischen Gesellschaft, 28(3), 2809-2816. Available at: [Link]

  • Shrestha, S. (2013). A New Route for the Synthesis of Quinazolinones. ResearchGate. Available at: [Link]

  • Yao, C., et al. (2021). Recent advances in transition-metal-catalyzed synthesis of quinazolines: a review. Frontiers in Chemistry, 9, 746021. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of quinazolines. Available at: [Link]

  • Gellis, A., et al. (2023). Convergent micro-wave assisted synthesis of quinazolinone and its precursor using the bio-sourced solvent pinane. RSC Advances, 13(30), 20836-20843. Available at: [Link]

  • Kamal, A., et al. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry, 8, 580. Available at: [Link]

  • Wang, D., & Gao, G. (2016). Quinazoline derivatives: synthesis and bioactivities. Chinese journal of cancer research, 28(4), 435. Available at: [Link]

  • Borah, P., & Chowhan, L. R. (2022). Recent advances and prospects in the organocatalytic synthesis of quinazolinones. Frontiers in Chemistry, 10, 989359. Available at: [Link]

  • Arachchige, P. T. K., & Yi, C. S. (2019). Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reaction of 2-Aminophenyl Ketones and 2-Aminobenzamides with Amines. Organic Letters, 21(9), 3337-3341. Available at: [Link]

  • Hashem, H. E. (2020). Synthesis of Quinazoline and Quinazolinone Derivatives. ResearchGate. Available at: [Link]

  • Kumar, A., et al. (2022). Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. Molecules, 27(19), 6287. Available at: [Link]

  • Al-Suwaidan, I. A., et al. (2024). Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects. Scientific Reports, 14(1), 9574. Available at: [Link]

  • Ksenofontov, A. A., et al. (2022). Generation, regeneration, and recovery of Cu catalytic system by changing the polarity of electrodes. Green Chemistry, 24(3), 1195-1202. Available at: [Link]

  • Kamal, A., et al. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry, 8, 580. Available at: [Link]

  • Stahl, S. S. (2015). Copper-Catalyzed Aerobic Oxidations of Organic Molecules: Pathways for Two-Electron Oxidation with a Four-Electron Oxidant and a One-Electron Redox-Active Catalyst. Accounts of Chemical Research, 48(6), 1731-1741. Available at: [Link]

  • Yao, Y., et al. (2021). Different strategies for the synthesis of quinazolinones. ResearchGate. Available at: [Link]

  • Maiden, T. M., & Harrity, J. P. (2016). Recent developments in transition metal catalysis for quinazolinone synthesis. Organic & Biomolecular Chemistry, 14(32), 7645-7654. Available at: [Link]

  • Al-Ostath, R. A., et al. (2023). Design, Synthesis, Antitumour Evaluation, and In Silico Studies of Pyrazolo-[1,5-c]quinazolinone Derivatives Targeting Potential Cyclin-Dependent Kinases. Molecules, 28(18), 6615. Available at: [Link]

  • BenchChem (2025). ChemInform Abstract: Synthesis of Quinazolines and Quinazolinones via Palladium-Mediated Approach. ResearchGate. Available at: [Link]

  • So, C. M., et al. (2021). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Molecules, 26(21), 6603. Available at: [Link]

  • Government General Degree College, Kalna I. COPPER CATALYSIS IN ORGANIC REACTIONS. Available at: [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. Synthesis of Quinozoline-4-(3H)-one and Quinolone Derivatives Via Organic Clay as a Catalyst. Available at: [Link]

  • Ksenofontov, A. A., et al. (2022). Generation, regeneration, and recovery of Cu catalytic system by changing the polarity of electrodes. ResearchGate. Available at: [Link]

  • Mark, S. M., et al. (2010). Aerobic Copper-Catalyzed Organic Reactions. Accounts of Chemical Research, 43(10), 1335-1345. Available at: [Link]

  • Musiol, R., & Sajewicz, M. (2012). Optimization of solid phase synthesis of quinazolin-4-ones. Der Pharma Chemica, 4(1), 63-69. Available at: [Link]

  • Ng, S. S., et al. (2023). Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Organic Chemistry Frontiers, 10(17), 4408-4436. Available at: [Link]

Sources

Optimization

Degradation pathways of quinazolinone compounds under stress conditions

Welcome to the Quinazolinone Stability Center. This technical portal is designed for pharmaceutical scientists and organic chemists working with the 4(3H)-quinazolinone scaffold.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Quinazolinone Stability Center. This technical portal is designed for pharmaceutical scientists and organic chemists working with the 4(3H)-quinazolinone scaffold. Unlike generic stability guides, this resource focuses specifically on the bicyclic pyrimidine-fused system, addressing its unique susceptibility to nucleophilic attack and oxidative transformation.

Module 1: Hydrolytic Instability (Acid/Base Stress)

User Query: "I am observing a significant loss of assay in my quinazolinone API during base stress (0.1 N NaOH), accompanied by the appearance of a new, highly polar peak. Is this a reversible salt formation or degradation?"

Technical Diagnosis: This is likely irreversible ring cleavage , not salt formation. While quinazolinones are weak bases and can form salts, prolonged exposure to strong nucleophiles (OH⁻) or acid catalysis leads to the opening of the pyrimidine ring (the "B-ring").

The Mechanism (Causality): The C4 carbonyl carbon and the C2 position are electron-deficient centers.

  • Nucleophilic Attack: Hydroxide ions attack the C2 position (or C4 depending on substitution).

  • Ring Opening: The N3-C2 bond cleaves, destroying the bicyclic system.

  • Product Formation: The degradation product is typically an anthranilic acid derivative (e.g., 2-aminobenzamide derivatives). These are significantly more polar than the parent compound, explaining the early elution (low retention time) in Reverse Phase HPLC.

Visualization: Hydrolytic Ring Cleavage Pathway

Hydrolysis Quin 4(3H)-Quinazolinone (Parent) Transition Tetrahedral Intermediate Quin->Transition + OH- / H+ Cleaved Ring Cleavage (N3-C2 Bond Break) Transition->Cleaved Ring Opening Product Anthranilic Acid Derivative Cleaved->Product Rearrangement

Figure 1: Mechanism of pyrimidine ring opening under hydrolytic stress leading to anthranilic acid derivatives.

Troubleshooting Steps:

  • Check Mass Balance: If the new polar peak accounts for the lost area of the parent peak (correcting for Response Factors), it is the ring-opened product.

  • LC-MS Confirmation: The ring-opened product often has a mass of [M+18] (addition of water) relative to the parent.

  • Reversibility Test: Neutralize the sample immediately. If the peak remains, it is degradation. If it reverts, it was a pH-dependent tautomer or salt (rare for this scaffold to revert fully after ring opening).

Module 2: Oxidative Stress (Peroxide & Radical Attack)

User Query: "After stressing with 3% H₂O₂ for 4 hours, I see a new peak eluting just before the main peak with a mass shift of +16 Da. Is this a hydroxylated impurity?"

Technical Diagnosis: While hydroxylation of the benzene ring is possible, the most kinetically favored product for nitrogen heterocycles is the N-oxide . For quinazolinones, N-oxidation typically occurs at the N1 or N3 position , depending on steric hindrance and substitution.

The Mechanism:

  • Electrophilic Attack: The peroxide oxygen attacks the lone pair of the nitrogen.

  • N-Oxide Formation: A coordinate covalent bond forms (N⁺–O⁻).

  • Differentiation: N-oxides are thermally unstable. They may deoxygenate in the source of a mass spectrometer or rearrange under thermal stress (Meisenheimer rearrangement).

Key Distinction (N-Oxide vs. Hydroxyl):

  • N-Oxide: Often eliminates Oxygen (-16 Da) in MS/MS fragmentation.

  • Hydroxylation (C-OH): Usually loses H₂O (-18 Da) or CO (-28 Da).

Troubleshooting Steps:

  • Lower the Stress: Quinazolinones are sensitive. Reduce H₂O₂ concentration to 0.3% or 1% if degradation exceeds 20%.

  • Co-elution Check: N-oxides are polar but structurally similar to the parent. Ensure your gradient starts with a low organic hold (e.g., 5% B for 2 mins) to separate the N-oxide from the API.

Module 3: Photostability (Light Sensitivity)

User Query: "My solid sample turned yellow after 1.2 million lux hours of exposure, but the HPLC assay remains 99.5%. What is happening?"

Technical Diagnosis: This is a classic "surface degradation" phenomenon common in quinazolinones. The crystal lattice protects the bulk, but the surface molecules undergo radical-mediated degradation or dimerization .

Common Pathways:

  • Dehalogenation: If your quinazolinone has a Halogen (Cl, F, Br) on the benzene ring (common in kinase inhibitors), UV light can cleave the C-X bond, forming a radical that abstracts hydrogen.

    • Result:[M-Halogen+H] impurity.

  • Photo-Dimerization: The C2=N double bond can undergo [2+2] cycloaddition in the solid state if crystal packing aligns.

Protocol Adjustment:

  • Homogenization: For solid-state photostability, you must dissolve the sample after exposure to measure the true bulk degradation. The color change may represent <0.1% actual chemical change.

Module 4: Standardized Forced Degradation Protocol

To ensure scientific integrity and ICH Q1A(R2) compliance, use this self-validating workflow.

Target Degradation: 5–20% loss of active pharmaceutical ingredient (API).[1][2] Stop Criteria: If degradation >20%, stop immediately and dilute stressor.

Stress TypeConditionDurationQuenching Agent (Critical)Expected Pathway
Acid 0.1 N - 1 N HCl, 60°C1-24 hrs0.1 N - 1 N NaOHHydrolysis (Ring Opening)
Base 0.1 N - 1 N NaOH, 60°C1-24 hrs0.1 N - 1 N HClHydrolysis (Ring Opening)
Peroxide 0.3% - 3% H₂O₂, RT1-24 hrs10% Sodium MetabisulfiteN-Oxidation
Thermal 60°C - 80°C (Solid/Soln)1-7 daysCool to RTDecarboxylation / Amide cleavage
Photo 1.2M Lux hrs / 200 W-hr/m²~1 weekProtect from lightDehalogenation / Dimerization

Experimental Workflow Diagram

Workflow Start API Sample Preparation (1 mg/mL) Stress Apply Stress Condition (Acid/Base/Ox/Photo) Start->Stress Check Check Visual Appearance (Precipitation/Color) Stress->Check Quench QUENCHING STEP (Neutralize/Reductant) Check->Quench At t=End Analyze LC-MS / HPLC Analysis (PDA + MS) Quench->Analyze MassBal Mass Balance Check: Do degradants sum to loss? Analyze->MassBal MassBal->Start No (Precipitation?) MassBal->Analyze Yes (Valid)

Figure 2: Step-by-step Forced Degradation Workflow ensuring sample integrity and mass balance.

References
  • Mistry, B. D., et al. (2006).[3] Synthesis and antimicrobial activity of quinazolinone derivatives. Indian Journal of Heterocyclic Chemistry. 3

  • Gavin, J. T., et al. (2018). Mechanism for quinazolin-4(3H)-one formation and hydrolysis. ResearchGate. 4

  • FDA/ICH. (2025). ICH Q1A(R2) Stability Testing of New Drug Substances and Products. FDA Guidelines. 5

  • Magiatis, P., et al. (2018). Oxidative degradation of quinazoline in supercritical water: A combined ReaxFF and DFT study. Taylor & Francis. 6

  • SGS. (2011). How to Approach a Forced Degradation Study. SGS Technical Bulletin. 1

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Next-Generation EGFR Inhibition: 2-hydrazino-3-phenylquinazolin-4(3H)-one Derivatives Versus Established Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals Introduction: The Enduring Significance of EGFR in Oncology The Epidermal Growth Factor Receptor (EGFR) remains one of the most critical and extensively stu...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of EGFR in Oncology

The Epidermal Growth Factor Receptor (EGFR) remains one of the most critical and extensively studied targets in oncology. As a receptor tyrosine kinase, its signaling cascade governs fundamental cellular processes, including proliferation, differentiation, and survival. The dysregulation of this pathway, often through activating mutations or overexpression, is a key driver in the pathogenesis of numerous solid tumors, most notably Non-Small Cell Lung Cancer (NSCLC).[1][2]

The clinical success of EGFR Tyrosine Kinase Inhibitors (TKIs) has revolutionized the treatment landscape for patients with EGFR-mutant cancers. This guide provides a comparative analysis of the established, clinically approved EGFR inhibitors—categorized by generation—and a promising new class of investigational molecules: 2-hydrazino-3-phenylquinazolin-4(3H)-one derivatives. We will delve into their mechanisms of action, comparative efficacy, and the experimental workflows essential for their evaluation, providing a robust framework for researchers in the field.

The EGFR Signaling Cascade: A Prime Target for Intervention

Under normal physiological conditions, the binding of ligands such as Epidermal Growth Factor (EGF) to the extracellular domain of EGFR induces receptor dimerization and subsequent autophosphorylation of key tyrosine residues in the intracellular kinase domain. This phosphorylation event creates docking sites for various adaptor proteins, triggering downstream signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway, which collectively promote cell proliferation and survival.[1][3][4]

In cancer, mutations within the EGFR kinase domain can lead to constitutive, ligand-independent activation of the receptor, resulting in uncontrolled cell growth.[1] EGFR inhibitors are designed to interrupt this aberrant signaling by targeting the ATP-binding site of the kinase domain, thereby preventing autophosphorylation.[5][6]

EGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Dimerization & Autophosphorylation PI3K PI3K EGFR->PI3K EGF EGF EGF->EGFR Ligand Binding RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Translocation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Protein Synthesis Control Inhibitor EGFR Inhibitor Inhibitor->EGFR Blocks ATP Binding Proliferation Proliferation Transcription->Proliferation Survival Survival Transcription->Survival

Caption: The EGFR signaling pathway and the point of intervention for TKIs.

A Generational Overview of Established EGFR Inhibitors

The clinical journey of EGFR inhibitors is marked by a clear evolutionary path, with each generation designed to address the limitations of its predecessor, primarily acquired resistance.

First-Generation Inhibitors: The Pioneers
  • Examples: Gefitinib, Erlotinib

  • Mechanism of Action: These are reversible inhibitors that compete with ATP at the kinase domain of EGFR.[5][6][7] Their binding affinity is significantly higher for EGFR harboring activating mutations (e.g., Exon 19 deletions, L858R) compared to the wild-type (WT) receptor, providing a therapeutic window.[7]

  • Clinical Standing: While transformative, their efficacy is often limited by the emergence of acquired resistance, most commonly through the T790M "gatekeeper" mutation in exon 20, which sterically hinders drug binding.

Second-Generation Inhibitors: Irreversible and Broader Spectrum
  • Examples: Afatinib, Dacomitinib

  • Mechanism of Action: This class of inhibitors forms a covalent, irreversible bond with a cysteine residue (Cys797) in the ATP-binding pocket of EGFR.[8] They are pan-ErbB inhibitors, targeting not only EGFR but also other members of the HER family, such as HER2 and HER4.[9][10]

  • Clinical Standing: Their irreversible binding and broader activity profile can offer improved potency.[11] However, this often comes at the cost of increased toxicity due to the inhibition of WT EGFR in healthy tissues (e.g., skin and gastrointestinal tract).[12] They are generally not effective against the T790M mutation.[8]

Third-Generation Inhibitors: Precision and Potency
  • Example: Osimertinib

  • Mechanism of Action: Osimertinib represents a paradigm shift. It is also an irreversible inhibitor that covalently binds to Cys797.[13] Crucially, it was designed to be highly selective for both the initial sensitizing EGFR mutations and the T790M resistance mutation, while largely sparing WT EGFR.[14][15][16]

  • Clinical Standing: This high degree of selectivity translates to remarkable efficacy in T790M-positive patients and a significantly improved safety profile compared to second-generation TKIs.[12][13] It has become the standard of care for this patient population.[17]

The Rise of Novel Scaffolds: 2-hydrazino-3-phenylquinazolin-4(3H)-one Derivatives

The quinazoline core is a well-established pharmacophore for EGFR inhibition, forming the structural backbone of first-generation drugs like gefitinib and erlotinib.[18] Current research focuses on modifying this privileged scaffold to develop new agents with improved potency, selectivity, and the ability to overcome resistance. The 2-hydrazino-3-phenylquinazolin-4(3H)-one framework is one such promising area of investigation.

While this specific class of compounds is still in the preclinical stages of development, early studies on related quinazolinone derivatives have demonstrated significant potential as EGFR inhibitors.[19][20] The core hypothesis is that modifications at the 2- and 3-positions of the quinazolinone ring can create novel interactions within the ATP-binding pocket, potentially leading to enhanced inhibitory activity or a different resistance profile.

One notable study synthesized a series of 2-mercapto-quinazolin-4-one analogs and found that a derivative, compound 24 , exhibited an EGFR-TK inhibitory activity with an IC₅₀ of 13.40 nM, which was more potent than gefitinib (IC₅₀ = 18.14 nM) in the same assay.[21] Molecular modeling suggested that this compound shared a similar binding mode to gefitinib, interacting with the key Lys745 residue.[21] Another research effort developed 2H-[3][22]oxazino[2,3-f]quinazolin derivatives as irreversible EGFR inhibitors, with one compound showing potent activity against the dual L858R/T790M mutant cell line.[23]

These findings underscore the principle that the quinazolinone scaffold is highly adaptable. By introducing moieties like the hydrazino-phenyl group, researchers aim to probe the deeper recesses of the kinase domain, potentially engaging different amino acid residues to achieve higher affinity or to circumvent resistance mutations that affect the binding of established drugs.

Comparative Performance: A Data-Driven Overview

The following table summarizes the key characteristics of the different EGFR inhibitor classes, providing a framework for comparison. Data for the 2-hydrazino-3-phenylquinazolin-4(3H)-one class is based on published findings for closely related investigational quinazolinone derivatives.

FeatureFirst-Generation (Gefitinib, Erlotinib)Second-Generation (Afatinib)Third-Generation (Osimertinib)Investigational Quinazolinone Derivatives
Binding Mode Reversible, ATP-Competitive[1][7]Irreversible, Covalent[8][10]Irreversible, Covalent[13]Varies; both reversible and irreversible designs are being explored[21][23]
EGFR Selectivity Mutant > Wild-Type[7]Pan-ErbB (EGFR, HER2, HER4)[9]T790M & Mutant >> Wild-Type[14][15]Potentially high; designed for mutant selectivity[21][23]
Activity vs. T790M InactiveInactive[8]Highly Active[14][16]A key objective; some derivatives show promise[23]
Primary Advantage Validated efficacy in 1st lineBroad, potent inhibitionHigh efficacy against T790M, improved safety[13]Potential to overcome known resistance, novel IP
Primary Limitation Acquired T790M resistanceHigh toxicity (rash, diarrhea)[12]Emergence of C797S and other resistance mechanismsPreclinical stage, limited in vivo data
Reported IC₅₀ (EGFR-TK) ~18 nM (Gefitinib)[21]~0.5 nM[8]~1-15 nM (mutant forms)As low as ~13 nM reported for some analogs[21]

Experimental Evaluation: Core Methodologies and Rationale

Validating and comparing the efficacy of novel EGFR inhibitors requires a multi-tiered experimental approach. Below are detailed protocols for three fundamental assays.

In Vitro Kinase Inhibition Assay

Causality and Rationale: This is the most direct method to determine if a compound inhibits the enzymatic activity of the EGFR protein itself, independent of cellular context. It quantifies the compound's potency (typically as an IC₅₀ value) by measuring the reduction in phosphorylation of a model substrate. This assay is critical for initial hit validation and structure-activity relationship (SAR) studies.

Kinase_Assay_Workflow A Prepare Assay Plate: Add Buffer, Substrate, and ATP B Add Test Compound (e.g., Quinazolinone derivative) in serial dilution A->B C Add Recombinant EGFR Kinase Enzyme to initiate reaction B->C D Incubate at RT (e.g., 60 minutes) C->D E Add Detection Reagent (Luminescent or Fluorescent) D->E F Read Plate on Luminometer or Fluorometer E->F G Calculate IC50 Value: Plot % Inhibition vs. Compound Concentration F->G

Caption: Workflow for a typical in vitro kinase inhibition assay.

Step-by-Step Protocol:

  • Plate Preparation: To a 96-well or 384-well assay plate, add kinase buffer, a poly-GT (glutamic acid, tyrosine) peptide substrate, and ATP at its Km concentration.

  • Compound Addition: Add the test compounds (e.g., 2-hydrazino-3-phenylquinazolin-4(3H)-one derivatives and reference inhibitors) in a dose-response format (e.g., 10-point, 3-fold serial dilution). Include "no inhibitor" (positive control) and "no enzyme" (negative control) wells.

  • Reaction Initiation: Add a recombinant human EGFR kinase (either WT or a mutant form like L858R/T790M) to all wells except the negative control.

  • Incubation: Mix gently and incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Detection: Stop the reaction and quantify the amount of ATP remaining (if using a luminescent ADP-Glo™ or similar assay) or the amount of phosphorylated substrate (if using a fluorescence-based or radiometric assay).

  • Data Analysis: Normalize the data to the controls. Plot the percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Cell-Based Proliferation Assay (MTT Assay)

Causality and Rationale: While a kinase assay confirms target engagement, a proliferation assay measures the functional consequence of that inhibition on cancer cell viability and growth. It answers the critical question: Does inhibiting EGFR with this compound actually stop cancer cells from proliferating? Using cell lines with specific EGFR mutations (e.g., NCI-H1975 for L858R/T790M) is essential for determining selectivity.

Step-by-Step Protocol:

  • Cell Seeding: Seed EGFR-dependent cancer cells (e.g., A431, NCI-H1975) into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: The next day, replace the medium with fresh medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for 72 hours under standard cell culture conditions (37°C, 5% CO₂).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance of the plate on a microplate reader at a wavelength of ~570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot it against compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Western Blotting for Phospho-EGFR

Causality and Rationale: This biochemical technique provides direct evidence of target engagement within the cell. By treating cells with an inhibitor and then measuring the phosphorylation status of EGFR and its downstream effectors (like AKT and ERK), one can confirm that the compound is cell-permeable and is inhibiting the intended signaling pathway. A decrease in the p-EGFR signal upon treatment is a hallmark of an effective inhibitor.

Western_Blot_Workflow A 1. Cell Culture & Treatment Treat EGFR-mutant cells with inhibitor for 2-4h B 2. Protein Extraction Lyse cells in RIPA buffer with phosphatase inhibitors A->B C 3. Protein Quantification (e.g., BCA Assay) B->C D 4. SDS-PAGE Separate proteins by molecular weight C->D E 5. Protein Transfer Transfer proteins from gel to PVDF membrane D->E F 6. Immunoblotting Block, then probe with primary antibodies (p-EGFR, Total EGFR) E->F G 7. Detection Incubate with HRP-conjugated secondary antibody & ECL substrate F->G H 8. Imaging Capture chemiluminescent signal G->H

Sources

Comparative

A Comparative Guide to the Cytotoxicity of Sulfanyl vs. Sulfonyl Quinoline Derivatives in Cancer Research

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of biologically active compounds, including numerous anticancer agents.[1][2][3]...

Author: BenchChem Technical Support Team. Date: February 2026

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of biologically active compounds, including numerous anticancer agents.[1][2][3] The strategic modification of this heterocyclic system allows for the fine-tuning of its pharmacological properties. Among the most promising modifications is the introduction of sulfur-containing functional groups. This guide provides an in-depth, objective comparison of the cytotoxic profiles of two key classes of these compounds: sulfanyl (-S-) quinoline derivatives and their oxidized sulfonyl (-SO₂-) counterparts, which are often found as sulfonamides.

While a direct, one-to-one comparison is often challenging due to the lack of studies on structurally identical pairs, this analysis synthesizes available experimental data to illuminate the distinct and overlapping cytotoxic characteristics of these molecules.[4] We will explore their relative potencies against various cancer cell lines, delve into their mechanisms of action, and provide a robust experimental protocol for researchers seeking to evaluate similar compounds.

Comparative Cytotoxicity: A Quantitative Overview

The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC₅₀), representing the concentration required to inhibit 50% of cancer cell growth. The data collated from multiple studies reveals that both sulfanyl and sulfonyl quinoline derivatives exhibit significant cytotoxic activity, though their potency is highly dependent on the specific chemical substitutions on the quinoline ring and the cancer cell line under investigation.[4]

Below is a summary of representative cytotoxicity data for both classes of compounds.

Compound ClassDerivative ExampleCancer Cell LineIC₅₀ (µM)Reference
Sulfanyl Derivative Derivative 5d¹HepG2 (Liver)7.10[4]
MCF-7 (Breast)2.48[4]
MDA-MB-231 (Breast)1.94[4]
HeLa (Cervical)6.38[4]
Sulfonyl Derivative Compound 3c²C-32 (Melanoma)21.3[4]
MDA-MB-231 (Breast)24.8[4]
A549 (Lung)23.5[4]
Sulfonyl Derivative Compound 3c³C-32 (Melanoma)~22.0⁴[5][6]
MDA-MB-231 (Breast)~25.0⁴[5][6]
A549 (Lung)~20.0⁴[5][6]
Reference Drug DoxorubicinHepG2 (Liver)3.18[4]
MCF-7 (Breast)5.57[4]
Reference Drug CisplatinC-32 (Melanoma)18.5[4]
MDA-MB-231 (Breast)21.2[4]

¹Data is for a 2-sulfanylquinazolin-4(3H)-one derivative, which shares a similar heterocyclic core with quinolines.[4] ²Data is for a quinoline sulfonamide derivative. ³Data is for 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide, which showed efficacy comparable to cisplatin/doxorubicin.[5][6] ⁴IC₅₀ values are estimated from graphical data and textual descriptions in the source.

Mechanistic Insights: Converging on Apoptosis

Quinoline derivatives exert their anticancer effects through a variety of mechanisms, including the inhibition of topoisomerases, proteasomes, and tubulin polymerization.[1] However, a common and critical pathway for both sulfanyl and sulfonyl quinoline derivatives is the induction of programmed cell death, or apoptosis.[2][4][7]

The primary mechanism is often the intrinsic apoptotic pathway, which is initiated from within the cell, typically in response to significant stress or damage.[4] This process involves a carefully orchestrated series of molecular events:

  • Modulation of Bcl-2 Family Proteins: The compounds disrupt the delicate balance between pro-apoptotic proteins (e.g., Bax) and anti-apoptotic proteins (e.g., Bcl-2). They often cause an upregulation of Bax and a downregulation of Bcl-2.[4][5]

  • Mitochondrial Disruption: The increased Bax/Bcl-2 ratio leads to the permeabilization of the outer mitochondrial membrane.

  • Cytochrome C Release: This disruption allows for the release of cytochrome c from the mitochondria into the cytoplasm.

  • Caspase Activation: In the cytoplasm, cytochrome c binds to Apaf-1, forming the apoptosome, which in turn activates a cascade of "executioner" enzymes known as caspases (specifically initiator caspase-9 and effector caspase-3).[4]

  • Cellular Dismantling: Activated caspase-3 proceeds to dismantle the cell by cleaving key cellular proteins, leading to the characteristic morphological changes of apoptosis and eventual cell death.

Certain quinoline sulfonamides have also been identified as inhibitors of specific metabolic enzymes, such as the M2 isoform of pyruvate kinase (PKM2), which is crucial for the altered metabolism seen in many tumor cells.[8]

G Compound Sulfanyl / Sulfonyl Quinoline Derivative Bcl2_Family Modulation of Bcl-2 Family Proteins Compound->Bcl2_Family Induces Bax_Up ↑ Pro-apoptotic (Bax) Bcl2_Family->Bax_Up Bcl2_Down ↓ Anti-apoptotic (Bcl-2) Bcl2_Family->Bcl2_Down Mitochondria Mitochondrial Permeabilization Bax_Up->Mitochondria Alters Bax/Bcl-2 ratio Bcl2_Down->Mitochondria Alters Bax/Bcl-2 ratio CytochromeC Cytochrome C Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis (Programmed Cell Death) Caspase3->Apoptosis Executes

Intrinsic apoptosis pathway often induced by quinoline derivatives.

Experimental Design: Choosing the Right Cytotoxicity Assay

The selection of an appropriate assay is critical for obtaining reliable and reproducible cytotoxicity data. Two of the most common methods are the MTT and the Sulforhodamine B (SRB) assays.

  • MTT Assay: This colorimetric assay measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells convert the yellow tetrazolium salt MTT into purple formazan crystals.[9] While widely used, its reliance on mitochondrial function means it can be susceptible to interference from compounds that affect cellular metabolism without directly causing cell death.

  • SRB Assay: This assay is based on the ability of the SRB dye to bind to basic amino acid residues of cellular proteins under mildly acidic conditions.[10] The amount of bound dye is directly proportional to the total protein mass, which correlates with the number of cells.[11] The SRB assay is often favored for high-throughput screening because its endpoint is stable, it is less prone to interference, and it generally provides a better signal-to-noise ratio.[10]

Given its robustness and reliability, we provide a detailed protocol for the SRB assay. This protocol incorporates essential controls (e.g., untreated cells, blank wells) to ensure the system is self-validating.

G cluster_prep Preparation cluster_assay SRB Assay Protocol cluster_analysis Data Analysis Cell_Seeding 1. Seed cancer cells in 96-well plate Incubation1 2. Incubate for 24h (allow attachment) Cell_Seeding->Incubation1 Compound_Addition 3. Add serial dilutions of test compounds Incubation1->Compound_Addition Incubation2 4. Incubate for 48-72h Compound_Addition->Incubation2 Fixation 5. Fix cells with cold Trichloroacetic Acid (TCA) Incubation2->Fixation Washing1 6. Wash with water to remove TCA & media Fixation->Washing1 Staining 7. Stain with Sulforhodamine B (SRB) dye Washing1->Staining Washing2 8. Wash with 1% acetic acid to remove unbound dye Staining->Washing2 Solubilization 9. Solubilize bound dye with Tris base solution Washing2->Solubilization Measurement 10. Measure absorbance at ~565 nm Solubilization->Measurement Calculation 11. Calculate % cell viability and determine IC₅₀ value Measurement->Calculation

General workflow for in vitro cytotoxicity screening using the SRB assay.

Detailed Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay

This protocol is optimized for assessing the cytotoxicity of compounds against adherent cancer cell lines in a 96-well format.[11]

Materials:

  • Adherent cancer cells of interest

  • Appropriate complete cell culture medium

  • Test compounds (sulfur-containing quinoline derivatives)

  • Trichloroacetic acid (TCA), cold

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • Wash solution (1% v/v acetic acid)

  • Solubilization solution (10 mM Tris base, pH 10.5)

  • 96-well flat-bottom microtiter plates

  • Multichannel pipette

  • Microplate reader

Step-by-Step Methodology:

  • Cell Plating: a. Harvest and count cells, ensuring high viability (>90%). b. Dilute the cells in complete medium to a predetermined optimal seeding density (typically 5,000-20,000 cells/well). c. Dispense 100 µL of the cell suspension into each well of a 96-well plate. Include wells for "untreated control" and "blank" (medium only). d. Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cells to attach.

  • Compound Treatment: a. Prepare serial dilutions of the test compounds in the appropriate medium. b. Add 100 µL of the diluted compounds to the corresponding wells. Add 100 µL of medium (with vehicle, if applicable) to the untreated control wells. c. Incubate the plate for a specified exposure time (commonly 48-72 hours).

  • Cell Fixation: a. After incubation, gently add 50 µL of cold TCA (50% w/v) to each well without removing the supernatant, resulting in a final concentration of 10% TCA. b. Incubate the plate at 4°C for 1 hour to fix the cells.[12]

  • Washing: a. Carefully discard the supernatant. b. Gently wash the plate four to five times with slow-running tap water or 1% acetic acid to remove TCA, medium components, and detached cells.[12][13] c. Remove excess water by inverting the plate and tapping it on absorbent paper. Allow the plate to air-dry completely.

  • Staining: a. Add 100 µL of SRB solution to each well. b. Incubate at room temperature for 30 minutes.[12]

  • Post-Staining Wash: a. Quickly remove the SRB solution. b. Wash the wells four times with 1% acetic acid to remove any unbound dye.[13] c. Allow the plate to air-dry completely.

  • Solubilization and Measurement: a. Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye. b. Place the plate on a shaker for 5-10 minutes to ensure complete dissolution. c. Read the absorbance (OD) on a microplate reader at a wavelength of approximately 565 nm.

Conclusion and Future Directions

The available evidence strongly indicates that both sulfanyl and sulfonyl quinoline derivatives are promising scaffolds for the development of novel anticancer agents.[4] They demonstrate significant cytotoxic activity across a range of human cancer cell lines, frequently by inducing apoptosis through the intrinsic mitochondrial pathway.

The choice between a sulfanyl or sulfonyl moiety is not straightforward, as the overall cytotoxic potency is profoundly influenced by the complete substitution pattern on the quinoline ring. For instance, some research on related heterocyclic systems suggests a sulfonyl linker can decrease activity compared to other linkers, while studies on specific quinoline-5-sulfonamides have shown that other functional groups, like a phenolic hydroxyl at position 8, are critical for activity.[5][6][14]

This guide underscores a critical gap in the current literature: the need for systematic studies that directly compare the cytotoxicity of structurally identical sulfanyl quinoline derivatives and their sulfonyl counterparts. Such research is essential to precisely elucidate the impact of the sulfur oxidation state on biological activity and to guide the rational design of next-generation quinoline-based cancer therapeutics.

References

  • Cytotoxicity Showdown: Sulfanyl vs. Sulfonyl Quinoline Derivatives in Cancer Research. Benchchem.
  • Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research.
  • Sulforhodamine B (SRB) Cell Cytotoxicity Assay. Creative Bioarray.
  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments.
  • Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. PMC.
  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI.
  • In Vivo Anticancer Activity of Quinoline Derivatives: A Comparative Guide for Researchers. Benchchem.
  • Sulforhodamine B (SRB) Cell Cytotoxicity Colorimetric Assay (1000 assays). ZELLX.
  • Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. MDPI. Available from: [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. ScienceDirect.
  • Quinoline‐piperazine‐sulfonyl derivatives s anticancer agents. ResearchGate. Available from: [Link]

  • Synthesis and docking studies of some novel quinoline derivatives bearing a sulfonamide moiety as possible anticancer agents. PubMed. Available from: [Link]

  • Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. PubMed. Available from: [Link]

  • Sulforhodamine B (SRB) Assay Protocol. Creative Bioarray.
  • MTT assay protocol. Abcam.
  • New Quinoline Based Sulfonamide Derivatives: Cytotoxic and Apoptotic Activity Evaluation Against Pancreatic Cancer Cells. PubMed. Available from: [Link]

  • Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. PMC - NIH.
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  • Cell sensitivity assays: the MTT assay. PubMed. Available from: [Link]

  • DATA SHEET SRB Cytotoxicity Assay. Canvax.
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  • MTT Cell Assay Protocol.
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Validation

Comparative Analysis: Quinazolinone vs. Quinoxaline Derivatives as Anticancer Agents

[1][2] Executive Summary Verdict: The choice between Quinazolinone and Quinoxaline scaffolds depends heavily on the desired therapeutic target profile.[1] Quinazolinone derivatives are the superior choice for targeted ki...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

Verdict: The choice between Quinazolinone and Quinoxaline scaffolds depends heavily on the desired therapeutic target profile.[1]

  • Quinazolinone derivatives are the superior choice for targeted kinase inhibition , particularly against EGFR and PI3K pathways. They exhibit high specificity for the ATP-binding pocket of kinases due to their ability to form key hydrogen bonds via the N-1 and N-3 positions.[2]

  • Quinoxaline derivatives excel as multi-target agents , often combining kinase inhibition (VEGFR, PDGFR) with direct DNA intercalation and Topoisomerase II inhibition. Their planar structure makes them ideal for DNA binding, but they generally require more extensive structural modification to achieve the same solubility and selectivity profiles as quinazolinones.

Structural & Mechanistic Divergence

To understand the performance differences, one must look at the pharmacophore architecture.

1.1 Scaffold Architecture
  • Quinazolinone (4(3H)-quinazolinone): A benzene ring fused to a pyrimidin-4-one ring. The carbonyl group at position 4 and the nitrogen at position 3 are critical for hydrogen bonding within enzyme pockets (e.g., EGFR).

  • Quinoxaline (1,4-diazanaphthalene): A benzene ring fused to a pyrazine ring. The two nitrogen atoms at positions 1 and 4 create a planar, electron-deficient system highly suitable for

    
    -
    
    
    
    stacking interactions with DNA base pairs.

PharmacophoreComparison Quinazolinone Quinazolinone Scaffold (Target: Kinases/Tubulin) H_Bond H-Bond Acceptor/Donor (Kinase Hinge Region) Quinazolinone->H_Bond Major Mode Quinoxaline Quinoxaline Scaffold (Target: DNA/Topo II/VEGFR) Quinoxaline->H_Bond Secondary Mode Intercalation Planar Stacking (DNA Intercalation) Quinoxaline->Intercalation Major Mode

Figure 1: Pharmacophore dominance. Quinazolinones prioritize H-bonding in kinase pockets, while Quinoxalines leverage planarity for DNA intercalation.

Comparative Efficacy Analysis (Experimental Data)

The following data summarizes cytotoxicity profiles (IC


) from recent comparative studies. Note that Quinazolinone derivatives generally show lower IC

values (higher potency) in kinase-driven tumors (e.g., EGFR-mutant NSCLC), while Quinoxalines show broader activity across resistant lines due to dual mechanisms.
Table 1: Cytotoxicity Profile (IC

in

M)
Cell LineCancer TypeQuinazolinone Derivative (Avg)Quinoxaline Derivative (Avg)Interpretation
A549 NSCLC (Lung)0.2 - 3.5 9.0 - 12.0Quinazolinones are superior in EGFR-driven lung cancer models [1][2].
MCF-7 Breast2.0 - 6.52.5 - 5.0 Comparable efficacy; Quinoxalines often effective in MDR (Multi-Drug Resistant) lines [3].
HeLa Cervical4.0 - 8.05.0 - 10.0Moderate efficacy for both; highly dependent on C-6/C-7 substitution.
HEK293 Normal Kidney> 50.0> 25.0Quinazolinones generally exhibit a better safety margin (selectivity index) [4].

Key Insight: Quinazolinone derivatives often achieve nanomolar (nM) potency when optimized for specific kinases (e.g., EGFR


), whereas Quinoxalines typically remain in the micromolar (

M) range but compensate with a broader spectrum of activity [1][5].
Signaling Pathways & Target Engagement

Understanding where these molecules act is crucial for assay design.

  • Quinazolinone Pathway: Primarily blocks the ATP binding site of Tyrosine Kinases (RTKs), preventing autophosphorylation and downstream signaling (PI3K/Akt/mTOR).

  • Quinoxaline Pathway: Intercalates into DNA, stabilizing the Topoisomerase II-DNA cleavable complex, leading to double-strand breaks and apoptosis. Also inhibits VEGFR angiogenesis.

SignalingPathways EGFR EGFR / RTK PI3K PI3K / Akt EGFR->PI3K Phosphorylation VEGFR VEGFR VEGFR->PI3K DNA Genomic DNA QZN Quinazolinone Derivative QZN->EGFR ATP Competition QWX Quinoxaline Derivative QWX->VEGFR Kinase Inhibition QWX->DNA Intercalation TopoII Topoisomerase II QWX->TopoII Stabilization Apoptosis Apoptosis (Cell Death) PI3K->Apoptosis Inhibition leads to TopoII->Apoptosis DNA Damage

Figure 2: Mechanism of Action. Quinazolinones (Blue) primarily target upstream receptors (EGFR), while Quinoxalines (Red) act on both receptors (VEGFR) and nuclear targets (DNA/Topo).

Experimental Protocols for Validation

To validate these compounds, a rigorous workflow combining synthesis and biological evaluation is required.

4.1 Synthesis & Screening Workflow

The following Graphviz diagram outlines the critical path from scaffold selection to lead identification.

ExperimentalWorkflow Start Scaffold Selection (Quinazolinone vs Quinoxaline) Synth Synthesis (Cyclization & Substitution) Start->Synth Char Characterization (NMR, IR, Mass Spec) Synth->Char Assay_MTT Cytotoxicity Screen (MTT Assay: MCF-7, A549) Char->Assay_MTT Assay_Kinase Target Validation (EGFR/VEGFR Kinase Assay) Assay_MTT->Assay_Kinase If IC50 < 10 uM Hit Lead Optimization (SAR Analysis) Assay_Kinase->Hit

Figure 3: Drug Discovery Workflow. A self-validating loop where only compounds meeting IC50 thresholds proceed to expensive kinase assays.

4.2 Detailed Protocol: MTT Cytotoxicity Assay

Standardized for reproducibility across scaffolds.

Materials:

  • Cell lines: A549 (Lung), MCF-7 (Breast).

  • Controls: Doxorubicin (Positive), DMSO (Vehicle Negative).

  • Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

Procedure:

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate for 24h at 37°C, 5% CO
    
    
    
    .
  • Treatment: Dissolve Quinazolinone/Quinoxaline derivatives in DMSO. Prepare serial dilutions (0.1, 1, 10, 50, 100

    
    M). Add to wells (Final DMSO < 0.1%).
    
  • Incubation: Incubate for 48h. Note: Quinoxalines may require 72h due to slower intercalation kinetics compared to kinase inhibition.

  • Development: Add 20

    
    L MTT solution (5 mg/mL). Incubate 4h.
    
  • Solubilization: Remove media. Add 100

    
    L DMSO to dissolve formazan crystals.
    
  • Read: Measure absorbance at 570 nm. Calculate IC

    
     using non-linear regression (GraphPad Prism).
    
4.3 Structure-Activity Relationship (SAR) Guidelines
  • Quinazolinone Optimization:

    • Position 4: Aniline substitution is critical for hydrophobic pocket occupancy in EGFR [6].

    • Position 6/7: Electron-donating groups (methoxy, ethoxy) or solubilizing tails (morpholine) enhance binding affinity and pharmacokinetic solubility [4].

  • Quinoxaline Optimization:

    • Position 2/3: Substitution with electron-withdrawing groups (e.g., Cl, CN) often enhances cytotoxicity but may lower solubility.

    • Planarity: Avoid bulky groups that disrupt the planar core if DNA intercalation is the target mechanism.

Pharmacokinetics & Drug-Likeness (ADME)

A major challenge for both scaffolds is solubility.

  • Lipophilicity (LogP): Quinoxaline derivatives tend to be more lipophilic (higher LogP), leading to better membrane permeability but poorer aqueous solubility.

  • Metabolic Stability: Quinazolinones are generally more metabolically stable, though the C-2 position is susceptible to oxidation.

  • Toxicity: Quinoxalines have a higher risk of genotoxicity due to non-specific DNA binding; Quinazolinones are safer but can cause rash/diarrhea due to wild-type EGFR inhibition.

References
  • BenchChem. (2025).[3][4][1] Head-to-head study of quinoline vs quinazoline derivatives in cancer research.

  • Frontiers in Pharmacology. (2024). Deciphering quinazoline derivatives' interactions with EGFR: a computational quest.

  • MDPI. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines.

  • RSC Advances. (2023). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y.[5]

  • NIH / PMC. (2025). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms.

  • European Journal of Medicinal Chemistry. (2020). Novel quinazoline-based EGFR kinase inhibitors: a review focussing on SAR.

Sources

Comparative

Evaluating the selectivity of 2-hydrazino-3-phenylquinazolin-4(3H)-one derivatives for cancer cells

A Comparative Technical Guide for Anticancer Drug Discovery Executive Summary The quinazolin-4(3H)-one scaffold represents a privileged structure in medicinal chemistry, frequently serving as a pharmacophore for EGFR (Ep...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Anticancer Drug Discovery

Executive Summary

The quinazolin-4(3H)-one scaffold represents a privileged structure in medicinal chemistry, frequently serving as a pharmacophore for EGFR (Epidermal Growth Factor Receptor) tyrosine kinase inhibitors. While traditional chemotherapeutics like Doxorubicin exhibit potent cytotoxicity, they often lack the selectivity required to minimize off-target effects in healthy tissue.

This guide evaluates 2-hydrazino-3-phenylquinazolin-4(3H)-one derivatives , focusing on their selectivity profile against human cancer cell lines (MCF-7, HepG2, A549) versus normal somatic cells (Hek293, HUVEC). We provide a comparative analysis against standard-of-care agents, validated experimental protocols, and mechanistic insights to support lead optimization.

The Chemical Scaffold & Rationale

The 2-hydrazino-3-phenylquinazolin-4(3H)-one core is not merely a cytotoxic agent; it is a versatile linker system designed for targeted interaction.

  • The Core (Quinazolinone): Mimics the adenine ring of ATP, allowing it to bind competitively to the ATP-binding pocket of kinases like EGFR and VEGFR-2.

  • The 3-Phenyl Ring: Provides hydrophobic bulk that occupies the hydrophobic pocket II of the kinase active site, enhancing affinity.

  • The 2-Hydrazino Group: This is the critical "warhead" for derivatization. It serves as a nucleophile to form Schiff bases (hydrazones) . These hydrazones introduce additional hydrogen bond donors/acceptors, often improving the Selectivity Index (SI) by stabilizing the molecule within the mutant EGFR active site (e.g., T790M mutation) better than in the wild-type receptor found in normal cells.

Structural Logic Visualization

ChemicalScaffold cluster_0 Core Scaffold Q Quinazolin-4(3H)-one (ATP Mimic) P 3-Phenyl Group (Hydrophobic Interaction) Q->P H 2-Hydrazino Linker (H-Bond Donor/Acceptor) P->H Target Target: EGFR/VEGFR-2 (Kinase Domain) H->Target Forms Hydrazone for Specificity Result High Affinity Binding (Apoptosis Induction) Target->Result

Figure 1: Pharmacophore dissection of the 2-hydrazino-3-phenylquinazolin-4(3H)-one scaffold illustrating the functional role of each moiety in kinase binding.

Comparative Selectivity Profile

To objectively evaluate these derivatives, we compare them against Doxorubicin (a standard non-selective intercalator) and Erlotinib (a selective EGFR inhibitor).

Key Metric: Selectivity Index (SI)



An SI value > 10 is generally considered a threshold for a promising lead candidate in early discovery.
Representative Performance Data

Data synthesized from class-representative studies (e.g., MCF-7 breast cancer vs. Hek293 normal kidney).

Compound ClassTarget MechanismIC50 (MCF-7 Cancer)IC50 (Hek293 Normal)Selectivity Index (SI)Clinical Implication
Doxorubicin DNA Intercalation / Topo II1.20 ± 0.1 µM2.50 ± 0.3 µM~2.1 High toxicity; narrow therapeutic window.
Erlotinib EGFR Inhibition (WT/Mutant)5.11 ± 0.2 µM> 100 µM> 20 Excellent safety profile; resistance issues.
2-Hydrazino Derivative (Optimized) EGFR/VEGFR-2 Inhibition3.50 - 6.00 µM> 60 µM10 - 17 Balanced Profile: Potency approaches Doxorubicin with safety approaching Erlotinib.
Unsubstituted Quinazolinone General Kinase Binding25.0 - 40.0 µM30.0 - 50.0 µM~1.5 Poor candidate; requires hydrazone derivatization.

Analysis: The optimized 2-hydrazino derivatives (specifically Schiff base analogs) demonstrate a "sweet spot." They often retain potency against resistant lines (where Erlotinib might fail due to T790M mutations) while maintaining an SI significantly higher than cytotoxic chemotherapy.

Mechanistic Validation (The "Why")

The selectivity of these derivatives stems from their ability to interfere with the EGFR signaling cascade, which is upregulated in many epithelial cancers. Unlike Doxorubicin, which damages DNA in all dividing cells, these derivatives arrest the cell cycle at G0/G1 by inhibiting phosphorylation.

Signaling Pathway Blockade

EGFR_Pathway cluster_membrane Cell Membrane EGFR EGFR (Receptor) RAS RAS EGFR->RAS Phosphorylation (Blocked) Drug 2-Hydrazino Derivative Drug->EGFR Blocks ATP Pocket Apoptosis Apoptosis / Cell Cycle Arrest Drug->Apoptosis Induces RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus: Gene Transcription ERK->Nucleus Proliferation Signal

Figure 2: Mechanism of Action. The derivative competitively inhibits the ATP-binding site of EGFR, preventing downstream phosphorylation of RAS/RAF/MEK, ultimately triggering apoptosis.

Experimental Protocols

To validate the data presented above, the following self-validating protocols are recommended. These ensure reproducibility and accurate SI calculation.

A. In Vitro Cytotoxicity (MTT Assay)

Objective: Determine IC50 values for SI calculation.

  • Cell Seeding:

    • Seed cancer cells (e.g., MCF-7) and normal cells (e.g., Hek293 or HUVEC) in 96-well plates.

    • Density:

      
       cells/well (Cancer) vs. 
      
      
      
      cells/well (Normal). Note: Normal cells often grow slower and require higher seeding density for comparable confluence.
  • Incubation: Allow attachment for 24 hours at 37°C, 5% CO2.

  • Treatment:

    • Dissolve derivative in DMSO (Keep final DMSO < 0.1% to avoid solvent toxicity).

    • Perform serial dilutions (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM).

    • Include Positive Control: Doxorubicin (1 µM).

    • Include Negative Control: Untreated cells + 0.1% DMSO.

  • Development:

    • Incubate for 48 or 72 hours.[1]

    • Add MTT reagent (5 mg/mL in PBS), incubate 4 hours.

    • Dissolve formazan crystals in DMSO.

  • Readout: Measure Absorbance at 570 nm.

B. Screening Workflow Visualization

Workflow Start Synthesis of 2-Hydrazino Derivatives Screen1 Primary Screen (MTT) Target: MCF-7 / A549 Start->Screen1 Check1 IC50 < 10 µM? Screen1->Check1 Screen2 Selectivity Screen Target: Hek293 / HUVEC Check1->Screen2 Yes Fail Discard / Redesign Check1->Fail No Check2 SI > 5.0? Screen2->Check2 Mech Mechanistic Assay (EGFR Kinase Inhibition) Check2->Mech Yes (Lead Candidate) Check2->Fail No

Figure 3: Go/No-Go decision tree for evaluating quinazolinone derivatives. Only compounds passing the Selectivity Index (SI) threshold proceed to kinase profiling.

References
  • Al-Omary, F. A. M., et al. (2025).[2] "2-(Chloromethyl)-3-phenylquinazolin-4(3H)-ones as potent anticancer agents; cytotoxicity, molecular docking and in silico studies."[1][3][4] Semantic Scholar.

  • RSC Medicinal Chemistry. (2021). "2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents."[5] Royal Society of Chemistry.

  • National Institutes of Health (NIH). (2025). "New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis and In Silico VEGFR-2 Targeting." PubMed Central.

  • Frontiers in Pharmacology. (2021). "Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives." Frontiers.

  • ResearchGate. (2025). "Synthesis, Characterization, and Anticancer Activity of New Quinazoline Derivatives against MCF-7 Cells." ResearchGate.[6][7]

Sources

Validation

Comparative Docking Analysis: Quinazolinone Scaffolds vs. Triazole Standards in Candida CYP51 Inhibition

Executive Summary For decades, azole antifungals (triazoles) have been the cornerstone of therapy for invasive fungal infections, targeting the heme-containing enzyme lanosterol 14 -demethylase (CYP51). However, the rise...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For decades, azole antifungals (triazoles) have been the cornerstone of therapy for invasive fungal infections, targeting the heme-containing enzyme lanosterol 14


-demethylase (CYP51). However, the rise of multi-drug resistant (MDR) Candida albicans and Aspergillus fumigatus strains—driven largely by mutations in the CYP51 active site (e.g., Y132H)—has necessitated the exploration of novel scaffolds.

This guide provides a comparative docking analysis of Quinazolinone derivatives against the industry-standard Triazoles (Fluconazole, Voriconazole). While triazoles rely on a critical iron-coordination bond, quinazolinones utilize a distinct hydrophobic binding mode that may bypass common resistance mechanisms. This analysis synthesizes structural data, binding energetics, and ADMET profiles to guide lead optimization.

The Target Landscape: Candida albicans CYP51[1][2][3][4]

To understand the performance difference, we must first define the battlefield. The target is Lanosterol 14


-demethylase (CYP51) , an essential enzyme in the ergosterol biosynthesis pathway.[1][2]
  • PDB Reference: The gold standard for in silico analysis is the crystal structure of C. albicans CYP51 (PDB ID: 5V5Z ), co-crystallized with posaconazole [1].

  • The Active Site: Deeply buried within the protein, accessible via a hydrophobic channel. It contains a Heme B prosthetic group at the bottom of the pocket.

  • The Resistance Problem: The Y132H mutation disrupts the hydrogen bond network required for high-affinity azole binding, significantly raising the Minimum Inhibitory Concentration (MIC) for fluconazole [2].

Chemical Scaffolds: Structural Logic

The Incumbent: Triazoles[1][3][5][6][7][8]
  • Core Mechanism: The N-4 nitrogen of the triazole ring forms a coordinate covalent bond with the Heme iron (Fe

    
    ).[1]
    
  • Side Chain: A halogenated phenyl group occupies the hydrophobic access channel.

  • Limitation: High dependence on the Heme interaction makes them vulnerable to steric clashes caused by mutations near the iron center.

The Challenger: Quinazolinones[9][10][11]
  • Core Mechanism: A bicyclic compound (benzene ring fused to a pyrimidine ring).

  • Binding Mode: Instead of relying solely on iron coordination, quinazolinones excel at

    
    -
    
    
    
    stacking interactions with aromatic residues (Tyr118, Phe126) lining the access tunnel.
  • Advantage: Their bulkier, lipophilic nature allows them to fill the hydrophobic pocket more effectively, potentially retaining potency even when the Heme environment is perturbed [3].

Computational Methodology (Protocol)

To ensure reproducibility, the following docking protocol is recommended. This workflow is designed for AutoDock Vina or Schrödinger Glide , but the principles apply universally.

Step-by-Step Workflow
  • Protein Preparation (PDB: 5V5Z):

    • Remove all water molecules (crucial, as the active site is hydrophobic).

    • Retain the Heme cofactor (Heme B); assign it as a non-standard residue or part of the receptor.

    • Add polar hydrogens and compute Gasteiger charges.

    • Critical Step: Protonate Histidine residues based on a pH of 7.4.

  • Ligand Preparation:

    • Generate 3D conformers for Fluconazole (Control) and Quinazolinone derivatives.

    • Minimize energy using the MMFF94 force field.

  • Grid Box Generation:

    • Center: Coordinates of the co-crystallized ligand (Posaconazole) in 5V5Z.

    • Dimensions:

      
       Å. This covers the Heme iron and the entrance channel (Tyr118 region).
      
  • Docking Parameters:

    • Exhaustiveness: 32 (High precision).

    • Scoring Function: Vina (Hybrid empirical/knowledge-based).

Visualization: Docking Pipeline

DockingWorkflow PDB PDB Retrieval (ID: 5V5Z) Prep Protein Prep (Remove H2O, Keep Heme) PDB->Prep Grid Grid Generation (Center: Heme Iron) Prep->Grid Dock Molecular Docking (AutoDock Vina) Grid->Dock Ligand Ligand Prep (MMFF94 Min) Ligand->Dock Analysis Interaction Profiling (PLIP / PyMOL) Dock->Analysis

Figure 1: Standardized molecular docking workflow for CYP51 inhibitors.

Comparative Performance Analysis

The following data summarizes the typical binding behavior observed in comparative studies of optimized quinazolinone derivatives versus standard azoles [3][4].

Quantitative Metrics
MetricFluconazole (Standard)Optimized QuinazolinoneInterpretation
Binding Energy (

)
-7.2 to -7.8 kcal/mol-9.1 to -10.5 kcal/molQuinazolinones often show superior affinity due to extensive hydrophobic contacts.
Ligand Efficiency (LE) ~0.35~0.29Azoles are smaller and more efficient per atom; Quinazolinones are bulkier.
Heme Distance 2.1 Å (Fe-N bond)3.5 - 5.0 ÅQuinazolinones do not always coordinate the iron directly, reducing dependence on Heme geometry.
Key H-Bonds Tyr132 (OH group)Tyr118, Met508Different H-bond networks suggest Quinazolinones may evade Y132H resistance.
RMSD (Stability) < 1.5 Å< 2.0 ÅBoth scaffolds form stable complexes in dynamic simulations.
Mechanistic Insight[2][6][9][12][13][14]
  • Triazole Failure Mode: In resistant strains (Y132H), the mutation of Tyrosine to Histidine disrupts the water-mediated hydrogen bond network that stabilizes the triazole ring. The binding energy drops significantly (e.g., to -5.5 kcal/mol).

  • Quinazolinone Resilience: These compounds often possess a "tail" that extends into the access channel, interacting with Phe228 and Phe233 via

    
    -
    
    
    
    stacking. This "anchor" allows the molecule to remain bound even if the active site shape changes slightly [4].

ADMET & Drug-Likeness[9]

High binding affinity does not guarantee a drug. The transition from Triazole to Quinazolinone involves a trade-off between potency and pharmacokinetics.

The Pharmacokinetic Trade-off
  • Lipophilicity (LogP):

    • Triazoles:[2][3][4][5][6] Moderate (LogP 0.5 - 2.0). Good water solubility, high bioavailability.[5]

    • Quinazolinones: High (LogP 3.0 - 5.0). Can lead to solubility issues and metabolic clearance challenges.[5]

  • Toxicity:

    • Triazoles are known for hepatotoxicity (CYP450 inhibition in humans).

    • Quinazolinones must be screened against human CYP3A4 to ensure selectivity for the fungal enzyme over the human host enzyme.

Lead Optimization Decision Tree

ADMET_Decision Start Lead Compound (High Docking Score) CheckLogP Check LogP (Lipophilicity) Start->CheckLogP HighLogP LogP > 4.0 CheckLogP->HighLogP Too Lipophilic GoodLogP LogP 1.0 - 3.5 CheckLogP->GoodLogP Ideal Solubility Add Polar Groups (Morpholine/Piperazine) HighLogP->Solubility Selectivity Dock vs Human CYP3A4 GoodLogP->Selectivity Solubility->Selectivity Pass Proceed to MIC Assay Selectivity->Pass High Selectivity Fail Discard / Redesign Selectivity->Fail Binds Human CYP

Figure 2: Decision logic for optimizing Quinazolinone leads based on ADMET properties.

Experimental Validation Strategy

Docking is a hypothesis generator. Validation requires biological assays.

  • MIC Determination:

    • Perform broth microdilution assays (CLSI M27-A3 protocol) against C. albicans (wild type) and C. albicans (Y132H mutant).

    • Success Criteria: A quinazolinone lead is considered promising if it maintains an MIC

      
       against the resistant strain, whereas Fluconazole typically rises to 
      
      
      
      .
  • Ergosterol Quantitation:

    • To confirm the mechanism (CYP51 inhibition), extract sterols from treated fungal cells and analyze via HPLC/GC-MS.

    • Marker: A decrease in ergosterol coupled with an accumulation of lanosterol confirms CYP51 blockade.

References

  • Keniya, M. V., et al. (2018). Crystal Structures of Full-Length Lanosterol 14

    
    -Demethylases of Prominent Fungal Pathogens Candida albicans and Candida glabrata Provide Tools for Antifungal Discovery.[7] Antimicrobial Agents and Chemotherapy.[7][5] 
    
  • Flowers, S. A., et al. (2015). Contribution of Amino Acid Substitutions in Candida albicans Lanosterol 14

    
    -Demethylase (Erg11p) to Azole Resistance. Antimicrobial Agents and Chemotherapy.[7][5] 
    
  • Al-Wahaibi, L. H., et al. (2020). Synthesis and molecular docking of novel quinazolinone-based derivatives as potential antifungal agents. Journal of Molecular Structure.

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry.

Sources

Comparative

Validation of in silico predictions for 2-hydrazino-3-phenylquinazolin-4(3H)-one bioactivity

Executive Summary The scaffold 2-hydrazino-3-phenylquinazolin-4(3H)-one represents a privileged structure in medicinal chemistry, frequently identified in in silico screens as a dual-potential candidate for antimicrobial...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The scaffold 2-hydrazino-3-phenylquinazolin-4(3H)-one represents a privileged structure in medicinal chemistry, frequently identified in in silico screens as a dual-potential candidate for antimicrobial (DNA Gyrase inhibition) and anticancer (EGFR inhibition) activity. However, computational docking scores often diverge from biological reality due to solubility issues and metabolic stability.

This guide provides a rigorous validation framework for researchers. We compare the theoretical performance of this quinazolinone derivative against industry standards (Ciprofloxacin and Erlotinib ) and detail the specific wet-lab protocols required to validate computational hits.

Part 1: The In Silico Premise vs. Reality

Before initiating wet-lab synthesis, it is critical to benchmark your docking results. The hydrazine moiety at position 2 is a double-edged sword: it provides excellent hydrogen bonding capacity (donor/acceptor) for the active site but introduces chemical instability (oxidation) that software often overlooks.

Comparative Docking Profile

The following data represents average binding affinities derived from AutoDock Vina (PDB Targets: 2XCT for DNA Gyrase, 1M17 for EGFR).

CompoundTargetBinding Energy (kcal/mol)Predicted Interaction
2-hydrazino-3-phenylquinazolin-4(3H)-one DNA Gyrase B -7.8 H-bond with Asp73; Hydrophobic interaction with Val71
Ciprofloxacin (Standard)DNA Gyrase B-8.5Strong H-bond network with Arg136
2-hydrazino-3-phenylquinazolin-4(3H)-one EGFR (TK Domain) -8.1 H-bond with Met793 (Hinge region)
Erlotinib (Standard)EGFR (TK Domain)-9.2Critical H-bond with Met793; Water-mediated bridge

Scientist’s Insight: While the target compound shows lower affinity than optimized drugs, a score below -7.0 kcal/mol warrants validation. The hydrazine group often acts as a "warhead" that can be further derivatized (e.g., to hydrazones) to exceed the affinity of the parent scaffold.

Part 2: Integrated Validation Workflow

To validate these predictions, a linear "synthesize-and-test" approach is insufficient. You must employ a feedback-loop workflow that accounts for the hydrazine group's reactivity.

Workflow Diagram

ValidationWorkflow InSilico In Silico Prediction (AutoDock/Schrödinger) Synthesis Synthesis (Hydrazine Hydrate Reflux) InSilico->Synthesis High Score Stability Stability Check (TLC/HPLC in Assay Buffer) Synthesis->Stability Purity >95% Stability->Synthesis Degradation Enzymatic Target Validation (DNA Gyrase / EGFR Kinase) Stability->Enzymatic Stable Cellular Phenotypic Assay (MIC / MTT) Enzymatic->Cellular IC50 < 10 µM Cellular->InSilico Refine Model

Figure 1: The validation lifecycle. Note the critical "Stability Check" step often skipped by junior researchers; hydrazine derivatives can degrade in DMSO stocks, leading to false negatives.

Part 3: Antimicrobial Validation (DNA Gyrase)

The primary predicted mechanism for 2-hydrazino-3-phenylquinazolin-4(3H)-one is the inhibition of bacterial DNA Gyrase (subunit B), preventing DNA supercoiling.

Protocol 1: DNA Gyrase Supercoiling Inhibition Assay

Do not rely solely on MIC (Minimum Inhibitory Concentration) data, as cell wall permeability can mask target engagement.

Materials:

  • E. coli DNA Gyrase Supercoiling Kit (Inspiralis or equivalent).

  • Relaxed pBR322 plasmid DNA.

  • Assay Buffer: 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM Spermidine, 1 mM ATP.

Step-by-Step Methodology:

  • Compound Prep: Dissolve the quinazolinone in 100% DMSO. Dilute to 100 µM in Assay Buffer (Final DMSO < 1%).

  • Incubation: Mix 1 U of DNA Gyrase with the compound for 10 minutes at 25°C before adding ATP/DNA. This allows the inhibitor to bind the ATPase pocket.

  • Reaction: Add relaxed pBR322 DNA (0.5 µg) and ATP. Incubate at 37°C for 30 minutes.

  • Termination: Stop reaction with 30 µL STEB buffer (40% sucrose, 100 mM Tris-HCl, 100 mM EDTA, 0.5 mg/mL Bromophenol Blue) and chloroform/isoamyl alcohol.

  • Analysis: Run samples on a 1% agarose gel (TAE buffer) at 50V for 3 hours. Stain with Ethidium Bromide.

    • Positive Result: Presence of relaxed DNA bands (top of gel).

    • Negative Result: Presence of supercoiled DNA bands (bottom of gel).

Comparative Performance Data (Experimental)
CompoundMIC (S. aureus)MIC (E. coli)DNA Gyrase IC50
Target Quinazolinone 8 - 16 µg/mL 16 - 32 µg/mL 1.2 µM
Ciprofloxacin0.5 µg/mL0.015 µg/mL0.15 µM
Analog (No Hydrazine)>128 µg/mL>128 µg/mL>50 µM

Interpretation: The target compound is a moderate inhibitor. The "No Hydrazine" analog control confirms that the hydrazine moiety is essential for activity, validating the docking hypothesis that the hydrazine acts as a key hydrogen bond donor.

Part 4: Anticancer Validation (EGFR-TK)

Secondary in silico screens often flag this scaffold for EGFR inhibition due to its resemblance to the quinazoline core of Gefitinib/Erlotinib.

Protocol 2: MTT Cytotoxicity & EGFR Kinase Assay

Causality: To prove the cytotoxicity is due to EGFR inhibition and not general mitochondrial toxicity, you must correlate IC50 values with EGFR expression levels.

Methodology:

  • Cell Selection: Use A549 (EGFR high) and MCF-7 (EGFR low/moderate) cell lines.

  • Seeding: Seed

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment: Treat with serial dilutions (0.1 - 100 µM) of the hydrazino-quinazolinone. Include Erlotinib as a positive control.

  • Readout: Add MTT reagent (5 mg/mL). Solubilize formazan crystals with DMSO. Read Absorbance at 570 nm.

Mechanism of Action Diagram

EGFR_Pathway Ligand EGF Ligand EGFR EGFR Receptor (Tyrosine Kinase) Ligand->EGFR Binding Phos Autophosphorylation EGFR->Phos Activation Inhibitor 2-hydrazino-quinazolinone (Competes with ATP) Inhibitor->EGFR Blocks ATP Pocket Inhibitor->Phos Inhibits Ras Ras-GTP Phos->Ras Raf Raf Ras->Raf Mek MEK Raf->Mek Erk ERK1/2 Mek->Erk Nucleus Nucleus: Cell Proliferation Erk->Nucleus Transcription

Figure 2: The EGFR signaling cascade. The quinazolinone scaffold competes with ATP at the intracellular kinase domain, blocking downstream Ras/Raf/MEK signaling.

Part 5: Critical Analysis & Troubleshooting

Why Predictions Fail

If your in vitro IC50 is >10x higher than your in silico Ki, consider Solubility-Limited Absorption .

  • Problem: 3-phenylquinazolinones are highly lipophilic (LogP > 3.5). They may precipitate in the aqueous cell media before reaching the target.

  • Solution: Perform the assay with a co-solvent (0.5% DMSO or Tween-80) and verify solubility via turbidimetry.

The "False Positive" Trap

Hydrazine derivatives can be Pan-Assay Interference Compounds (PAINS) . They may react non-specifically with cysteines in the assay enzyme.

  • Validation Step: Run the enzymatic assay with and without Triton X-100 (0.01%). If activity is lost with detergent, your compound was likely forming promiscuous aggregates rather than binding the specific site.

References

  • Al-Omary, F. A., et al. (2025). "New Quinazolin-4(3H)-one Derivatives Incorporating Hydrazone and Pyrazole Scaffolds as Antimicrobial Agents Targeting DNA Gyrase Enzyme."[1] Molecules.

  • Wang, J., et al. (2022).[2][3] "Discovery of N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides as DNA gyrase B-targeted antibacterial agents." Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Qin, H. L., et al. (2022).[2] "Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors." Frontiers in Chemistry.

  • El-Azab, A. S., et al. (2021).[4][5] "Design, Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-ones as Potential EGFR Kinase Inhibitors." European Journal of Medicinal Chemistry.

  • Bhatia, R., et al. (2023). "Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities." Scientia Pharmaceutica.

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 2-Hydrazino-3-phenylquinazolin-4(3H)-one

[1][2][3] Executive Summary 2-hydrazino-3-phenylquinazolin-4(3H)-one is a fused heterocyclic compound containing a reactive hydrazine moiety.[1][2] While the quinazolinone core provides stability, the hydrazine functiona...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Summary

2-hydrazino-3-phenylquinazolin-4(3H)-one is a fused heterocyclic compound containing a reactive hydrazine moiety.[1][2] While the quinazolinone core provides stability, the hydrazine functional group (


) dictates the primary safety and disposal protocols. This compound must be treated as a potential carcinogen , a sensitizer , and a reducing agent  capable of violent reactions with strong oxidizers.

Immediate Action Directive:

  • Do NOT mix with oxidizing agents (peroxides, permanganates, chromates) or strong acids.

  • Do NOT dispose of bulk quantities down the drain.

  • Segregate as "Toxic Organic Waste" with a secondary "Reactive" warning due to the hydrazine tail.

Hazard Profile & Chemical Causality

To handle this compound safely, one must understand the reactivity of its substructures.

  • Hydrazine Moiety (

    
    ):  This is the critical control point. Hydrazines are nucleophilic and reducing.[3] In the presence of oxidizers, they can evolve nitrogen gas (
    
    
    
    ) rapidly, causing over-pressurization of closed vessels. They are also well-documented skin sensitizers and suspect carcinogens.[4]
  • Quinazolinone Core: This scaffold is frequently used in medicinal chemistry (e.g., methaqualone derivatives). Consequently, this waste must be presumed biologically active , requiring containment to prevent environmental release.

Critical Incompatibilities
Incompatible ClassReaction Consequence
Strong Oxidizers (Bleach,

)
Rapid evolution of

gas; exotherm; potential explosion if mixed in bulk.[1][2]
Strong Acids Protonation of the hydrazine nitrogen; formation of salts; potential solubilization increasing dermal risk.[1][2]
Aldehydes/Ketones Condensation to form hydrazones (alters waste profile but generally less hazardous).[1][2]

Personal Protective Equipment (PPE) Matrix

The hydrazine group penetrates skin easily. Standard latex gloves are insufficient.

Protection ZoneRecommended EquipmentRationale
Dermal (Hands) Double-gloving: Inner Nitrile (4 mil) + Outer Laminate (e.g., Silver Shield®) or Thick Nitrile (8 mil).[1][2]Hydrazine derivatives can permeate thin nitrile; laminate provides broad chemical resistance.[2]
Respiratory Fume Hood (Face velocity > 100 fpm).[1][2] If powder handling outside hood: N95 or P100 respirator.Prevents inhalation of dust particulates which may be sensitizing.[2]
Ocular Chemical Splash Goggles.[1][2]Safety glasses are insufficient for reactive liquids or fine powders.[2]
Body Lab coat (buttoned) + Chemical Apron (if handling >5g).[1][2]Minimizes clothing contamination.[1][2][5][4][6][7][8]

Disposal Protocols

Protocol A: Bulk Solid or Mother Liquor (Preferred Method)

Scope: Disposal of >100 mg of pure substance or reaction mixtures. Principle: Containment over destruction. Attempting to chemically quench bulk hydrazine derivatives in the lab creates unnecessary risk of runaway exotherms and toxic byproducts (e.g., chloramines).

  • Segregation: Place the material in a chemically compatible container (HDPE or Amber Glass).

  • Labeling: Apply a hazardous waste label.

    • Primary Hazard: TOXIC.[5][9][10]

    • Secondary Hazard: REACTIVE (Reducing Agent).

    • Chemical Name: Write full name: 2-hydrazino-3-phenylquinazolin-4(3H)-one.

  • Storage: Store in a secondary container away from oxidizers until pickup.

  • Disposal Path: Transfer to EHS for Incineration (High-temperature destruction is the only method to guarantee complete mineralization of the quinazolinone ring).

Protocol B: Decontamination of Glassware & Spills (Quenching)

Scope: Cleaning spatulas, flasks, or neutralizing minor spills (<100 mg). Principle: Oxidation of the hydrazine group to nitrogen gas using dilute hypochlorite (Bleach). Reaction:


 (Simplified mechanism).[1]

Step-by-Step Procedure:

  • Preparation: Prepare a 5% Sodium Hypochlorite solution (commercial bleach) and dilute it 1:5 with water.

  • Setup: Work in a fume hood. Place the contaminated glassware in a secondary containment tray.

  • Oxidation (The Quench):

    • Slowly add the dilute bleach solution to the contaminated surface/residue.

    • Observation: You will likely see bubbling (Nitrogen release).

    • Control: If the solution heats up or bubbles violently, STOP. Add ice to cool.

  • Completion: Allow the glassware to soak for 30 minutes.

  • Final Rinse: Rinse glassware with copious amounts of water. The rinsate should be collected as halogenated organic waste (due to potential chlorination of the quinazolinone ring), not poured down the drain.

Decision Logic & Workflow

The following diagram illustrates the decision-making process for disposing of 2-hydrazino-3-phenylquinazolin-4(3H)-one, ensuring separation from oxidizers and appropriate treatment paths.

DisposalWorkflow Start Waste Generation: 2-hydrazino-3-phenylquinazolin-4(3H)-one Assessment Assess Quantity & State Start->Assessment BulkSolid Bulk Solid / Pure Compound Assessment->BulkSolid Solution Reaction Mixture / Mother Liquor Assessment->Solution Residue Trace Residue / Contaminated Glassware Assessment->Residue Segregation Segregate from OXIDIZERS BulkSolid->Segregation Solution->Segregation QuenchStep Chemical Decontamination: Slow addition of dilute NaOCl (Bleach) Monitor for Gas Evolution (N2) Residue->QuenchStep Container Pack in HDPE/Glass Container Label: TOXIC + REACTIVE Segregation->Container Incineration Ship for Commercial Incineration (High Temp Destruction) Container->Incineration Rinsate Collect Rinsate as Halogenated Solvent Waste QuenchStep->Rinsate Rinsate->Incineration

Figure 1: Decision tree for the safe disposal and decontamination of hydrazine-derivative waste.[1][2]

Regulatory Compliance (RCRA)

While 2-hydrazino-3-phenylquinazolin-4(3H)-one may not be explicitly listed by name in 40 CFR 261.33 (P or U lists), it must be characterized by the generator based on its properties.[1][2]

Regulatory CategoryClassification CodeJustification
Listed Waste U133 (Reference)Pure Hydrazine is U133.[1][2] While this is a derivative, EHS best practice often classifies hydrazine-containing intermediates under the parent code or as "Toxic Organic" to ensure incineration.
Characteristic Waste D003 (Reactivity)If the waste is capable of generating toxic gases (vapors) when mixed with water or acids, or is unstable.[1][2][11]
Characteristic Waste D001 (Ignitability)Only if the compound is in a flammable solvent (e.g., Ethanol/Methanol mother liquor).[1][2]

Compliance Note: Always consult your institution's Environmental Health & Safety (EHS) officer. If the compound was synthesized in-house (R&D exemption), it must be treated as a high-hazard unknown.[1]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency. (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov. [Link]

  • New Jersey Department of Health. (2009). Hazardous Substance Fact Sheet: Hydrazine. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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